molecular formula C6H8ClN3 B15329532 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine CAS No. 944905-09-3

3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

カタログ番号: B15329532
CAS番号: 944905-09-3
分子量: 157.60 g/mol
InChIキー: HMININCDZZWTJU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a versatile nitrogen-containing heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound serves as a crucial synthetic intermediate for the development of novel therapeutic agents. Its primary research value lies in its role as a core scaffold for the synthesis of dual orexin receptor antagonists (DORAs) . Orexin receptors play a key role in regulating sleep-wake cycles, and DORAs are a prominent class of investigational compounds being studied for their sleep-promoting effects . Structure-activity relationship (SAR) studies have demonstrated that derivatives based on this 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core can be optimized for potent orexin receptor antagonism and improved brain penetration, showing promising sleep-promoting activity in pre-clinical rodent models . Beyond neuroscience, nitrogen-containing heterocycles like this one are fundamental scaffolds in numerous physiologically active compounds and pharmaceuticals, making them essential for synthesizing and screening new bioactive molecules . This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals.

特性

CAS番号

944905-09-3

分子式

C6H8ClN3

分子量

157.60 g/mol

IUPAC名

3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

InChI

InChI=1S/C6H8ClN3/c7-6-9-4-5-3-8-1-2-10(5)6/h4,8H,1-3H2

InChIキー

HMININCDZZWTJU-UHFFFAOYSA-N

正規SMILES

C1CN2C(=CN=C2Cl)CN1

製品の起源

United States
Foundational & Exploratory

3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine CAS number and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine: A Privileged Scaffold in Modern Drug Discovery

Abstract

The imidazo[1,5-a]pyrazine core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and ability to engage in various biological interactions have established it as a "privileged" structure in the design of novel therapeutics. This guide provides a comprehensive technical overview of a specific, synthetically accessible derivative, 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. While a dedicated CAS number for this precise chloro-derivative is not publicly indexed, we will extrapolate its properties and potential from the well-characterized parent scaffold and its numerous analogs. This document will delve into its physicochemical properties, plausible synthetic routes, analytical characterization, and its extensive applications as a core component in developing targeted therapies for oncology, neurological disorders, and inflammatory conditions.

Core Molecular Attributes and Physicochemical Profile

The foundational structure, 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, serves as the key intermediate for a wide array of pharmaceutical agents.[1] The introduction of a chlorine atom at the 3-position is a strategic modification intended to modulate electronic properties, metabolic stability, and target-binding affinity. The imidazole portion of the fused ring system is generally more electron-rich, making it a prime site for electrophilic substitution reactions like halogenation.[2]

Table 1: Predicted Physicochemical Properties

Property Value Source / Rationale
CAS Number Not available Data for the specific 3-chloro derivative is not found. The parent scaffold, 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, is registered under CAS 297172-19-1.[3][4][5]
Molecular Formula C₆H₈ClN₃ Based on the addition of one chlorine atom to the parent scaffold (C₆H₉N₃).[3]
Molecular Weight 157.60 g/mol Calculated from the molecular formula. The parent scaffold's weight is 123.16 g/mol .[1][3]
Physical Form Predicted: Pale-yellow to Brown Solid Based on analogs and the parent compound.[5]
Boiling Point ~340°C (Predicted) Based on the parent scaffold.[1]
Storage Conditions 2-8°C, Sealed in a dry, dark, well-ventilated area.[5] Standard for heterocyclic intermediates to prevent degradation.

| Predicted XLogP | ~0.5 | The parent scaffold has an XLogP of -0.9.[3] The addition of a chlorine atom typically increases lipophilicity. |

Synthesis and Analytical Characterization: A Proposed Workflow

The synthesis of the imidazo[1,5-a]pyrazine scaffold is well-documented, offering several viable routes.[6] A common and effective strategy involves the cyclization of a piperazine-derived intermediate. The subsequent chlorination at the C-3 position can be achieved via electrophilic halogenation.

Proposed Synthetic Protocol

This protocol outlines a plausible, multi-step, one-pot transformation for the synthesis of the target compound, adapted from established methodologies for related scaffolds.[6]

Step 1: Formation of the Imidazo[1,5-a]pyrazin-8(7H)-one Core

  • To a stirred solution of p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq) in a suitable aprotic solvent like DMF, add a non-nucleophilic base such as DBU (1.5 eq) at 0 °C.

  • Stir the mixture for 30 minutes under an inert argon atmosphere.

  • Introduce a mesoionic 1,3-oxazolium-5-olate precursor (1.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS indicates the consumption of the starting material.

  • This transformation yields an imidazo[1,5-a]pyrazin-8(7H)-one intermediate.[6]

Step 2: Reduction of the Carbonyl

  • The crude intermediate from Step 1 can be reduced to the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold.

  • A strong reducing agent like borane-tetrahydrofuran complex (BH₃·THF) is suitable for this transformation.[7]

  • The reaction is typically performed in an anhydrous solvent like THF at elevated temperatures (e.g., 90 °C) over 24-48 hours.[7]

Step 3: Electrophilic Chlorination at C-3

  • Dissolve the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine intermediate in a polar aprotic solvent such as DMF.

  • Add N-Chlorosuccinimide (NCS) (1.0-1.2 eq) portion-wise to the stirred solution at room temperature. The imidazole ring is more electron-rich than the pyrazine ring, directing the electrophilic substitution.[2]

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the product with an organic solvent like ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude product.[2]

  • Purify the final compound using column chromatography.

Analytical Characterization

The identity and purity of the synthesized 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine should be confirmed using a suite of standard analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the position of the chlorine substituent.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

G cluster_0 Synthesis Workflow Mesoionic Precursor 1,3-Oxazolium-5-olate Imidazo-one Intermediate Imidazo[1,5-a]pyrazin- 8(7H)-one Mesoionic Precursor->Imidazo-one Intermediate TosMIC, DBU, DMF Parent Scaffold 5,6,7,8-Tetrahydro- imidazo[1,5-a]pyrazine Imidazo-one Intermediate->Parent Scaffold BH3-THF, Reflux Final Product 3-Chloro-5,6,7,8-tetrahydro- imidazo[1,5-a]pyrazine Parent Scaffold->Final Product NCS, DMF, Room Temp G BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB NF-κB Activation DAG_IP3->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor 3-Chloro-5,6,7,8-tetrahydro- imidazo[1,5-a]pyrazine Inhibitor->BTK

Caption: Inhibition of the BTK signaling pathway by an imidazopyrazine derivative.

Bromodomain Inhibition (e.g., BRD9)

Other derivatives, specifically imidazo[1,5-a]pyrazin-8(7H)-ones, have been developed as potent inhibitors of BRD9, a subunit of the human SWI/SNF chromatin remodeling complex. [8]Mutations in this complex are linked to nearly 20% of human cancers. [8]By inhibiting the BRD9 bromodomain, these compounds can modulate gene expression and potently inhibit cancer cell proliferation. [8]

Central Nervous System (CNS) Activity

The scaffold is also prevalent in the design of CNS-active agents. Notably, 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives have been developed as potent dual orexin receptor antagonists. [9]Orexin receptors play a crucial role in regulating the sleep-wake cycle, and their antagonists are effective sleep-promoting agents. [9][10]

Applications in Drug Discovery and Development

The versatility of the 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold makes it a valuable building block for high-throughput screening and lead optimization campaigns.

  • Oncology: Its demonstrated utility as a core for BTK and BRD9 inhibitors makes it a high-priority scaffold for developing novel anti-cancer agents. [11][8]The pyrazine ring is a common feature in many bioactive molecules with antitumor activity. [12]* Neurological Disorders: The success of related compounds as orexin antagonists highlights its potential for treating sleep disorders and potentially other neurological conditions. [9][10]* Inflammatory Diseases: Given that kinases like BTK and Src-family kinases play roles in inflammatory signaling, inhibitors based on this scaffold could have applications in treating autoimmune and inflammatory diseases. [6][11]* Infectious Diseases: Hybrids based on the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core (a close isomer) have shown promising antifungal activity, suggesting another potential therapeutic avenue for this class of compounds. [13]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. Based on data for the parent compound and related heterocycles, the following hazards should be assumed:

  • Harmful if swallowed. [5]* Causes skin irritation. [3][5]* Causes serious eye irritation. [3][5]* May cause respiratory irritation. [3][5] Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.

Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and dark place. [5]

Conclusion

3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine represents a strategically important molecule in medicinal chemistry. While specific data for this derivative is sparse, the extensive body of research on the parent scaffold and its analogs provides a robust framework for understanding its potential. Its synthetic tractability and proven ability to serve as a core for potent and selective inhibitors of diverse biological targets, from kinases to CNS receptors, underscore its value to researchers, scientists, and drug development professionals. This guide provides the foundational knowledge necessary to leverage this powerful scaffold in the pursuit of next-generation therapeutics.

References

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Bentham Science Publishers. Available at: [Link]

  • Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study | Request PDF. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. PubMed. Available at: [Link]

  • Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. PubMed. Available at: [Link]

  • 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine | C6H9N3 | CID 20825705. PubChem. Available at: [Link]

  • Structure-activity relationship studies and sleep-promoting activity of novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 2. PubMed. Available at: [Link]

  • FACILE SYNTHESIS OF IMIDAZO[1,5-a]PYRAZIN-8(7H)-ONES FROM MESOIONIC 1,3-OXAZOLIUM-5-OLATES VIA A MULTISTEP ONE-POT TRANSFORMATION. HETEROCYCLES. Available at: [Link]

  • Substituted Pyrazinecarboxamides: Preparation and Biological Activity. MDPI. Available at: [Link]

  • 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine. MySkinRecipes. Available at: [Link]

  • Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and... ResearchGate. Available at: [Link]

  • Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, structure-activity relationship studies, and identification of novel 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 1. PubMed. Available at: [Link]

  • Pharmacological activity and mechanism of pyrazines. PubMed. Available at: [Link]

  • Antifungal efficacy of imidazo[1,2- a]pyrazine-based thiosemicarbazones and thiazolidinediones against Sporothrix species. PubMed. Available at: [Link]

  • 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride. PubChemLite. Available at: [Link]

  • Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. Reddit. Available at: [Link]

Sources

Chemical structure of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine: Structure, Synthesis, and Medicinal Chemistry Applications

Executive Summary

This technical guide provides a comprehensive analysis of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, a heterocyclic compound of significant interest to researchers in drug discovery. While direct experimental literature on this specific C-3 chloro isomer is limited, this document leverages extensive data from closely related analogues—including the parent scaffold, bromo-substituted derivatives, and other regioisomers—to construct a robust and predictive overview. We will explore the molecule's structural characteristics, predict its physicochemical and spectroscopic properties, propose a detailed and mechanistically justified synthetic pathway, and discuss its potential applications in medicinal chemistry based on established structure-activity relationships within the broader class of imidazo[1,5-a]pyrazine derivatives.

Introduction to the Tetrahydroimidazo[1,5-a]pyrazine Scaffold

The imidazo[1,5-a]pyrazine core is a nitrogen-containing fused heterocyclic system that has garnered considerable attention in medicinal chemistry. It is considered a privileged scaffold—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. Its rigid bicyclic structure and the specific arrangement of nitrogen atoms allow it to mimic peptide motifs and participate in various non-covalent interactions, such as hydrogen bonding, which are critical for molecular recognition by biological targets.

The saturated (tetrahydro-) version of this scaffold maintains the core pharmacophoric features while providing a three-dimensional geometry that can be crucial for fitting into the active sites of proteins. Derivatives of the broader imidazo[1,5-a]pyrazine and the isomeric imidazo[1,2-a]pyrazine families have demonstrated a wide range of biological activities, including roles as kinase inhibitors, anti-inflammatory agents, and modulators of central nervous system (CNS) targets.[1][2] The introduction of a chlorine atom at the C-3 position is anticipated to significantly modulate the electronic and steric properties of the molecule, making 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine a valuable probe for exploring structure-activity relationships (SAR) and a promising building block for the development of novel therapeutics.

Chemical Structure and Predicted Properties

Molecular Structure Elucidation

The unambiguous structure of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is defined by a fused imidazole and a fully saturated pyrazine ring. The IUPAC numbering convention for the imidazo[1,5-a]pyrazine system is crucial for distinguishing between isomers. In this molecule, the chlorine atom is substituted at position 3 of the imidazole ring.

2D structure of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazineFigure 1. 2D Chemical Structure of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.
Predicted Physicochemical Properties
PropertyPredicted ValueRationale for Prediction
Molecular Formula C₆H₈ClN₃Based on the chemical structure.
Molecular Weight ~157.60 g/mol Calculated from the molecular formula.
LogP (Lipophilicity) ~0.1 - 0.5The parent scaffold has a computed XLogP3 of -0.9.[3] The addition of a chlorine atom to an aromatic ring typically increases the LogP by ~0.7. The predicted value is an estimate of this increase.
Topological Polar Surface Area (TPSA) ~29.85 ŲTPSA is primarily influenced by the nitrogen and potential hydrogen bond donor/acceptor atoms. This value is expected to be very similar to related isomers.[4]
Hydrogen Bond Donors 0The N-H proton of the parent imidazole is substituted.
Hydrogen Bond Acceptors 3The three nitrogen atoms can act as hydrogen bond acceptors.
pKa (most basic) ~5.5 - 6.5The non-bridgehead nitrogen in the pyrazine ring is expected to be the most basic site. The electron-withdrawing effect of the chloro-substituted imidazole ring will likely reduce its basicity compared to a simple alkyl-substituted pyrazine.
Predicted Spectroscopic Characterization

The identity and purity of the compound would be confirmed using a combination of NMR spectroscopy and mass spectrometry. Based on analogous structures, the following spectral characteristics are predicted:

  • ¹H NMR: The spectrum would show signals corresponding to the protons on the saturated pyrazine ring and the lone proton on the imidazole ring.

    • Imidazole Proton (H1): A singlet expected around δ 7.0-7.5 ppm.

    • Pyrazine Protons (H5, H7, H8): A set of multiplets in the δ 3.0-4.5 ppm region, corresponding to the three CH₂ groups of the tetrahydropyrazine ring. The exact shifts and couplings would depend on the ring conformation.

  • ¹³C NMR: The spectrum would display six distinct carbon signals.

    • Imidazole Carbons (C1, C3, C8a): Signals for C1 and C8a would appear in the aromatic region (δ 115-140 ppm). The C3 carbon, being directly attached to chlorine, would have its chemical shift significantly influenced and would likely appear in the δ 125-135 ppm range.

    • Pyrazine Carbons (C5, C7, C8): Aliphatic signals for the three CH₂ groups would be expected in the δ 40-55 ppm range.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The mass spectrum would show a characteristic isotopic pattern for a molecule containing one chlorine atom, with the [M+H]⁺ and [M+H+2]⁺ peaks appearing in an approximate 3:1 ratio.

Proposed Synthesis and Mechanistic Rationale

A robust synthesis of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine can be envisioned in two primary stages: construction of the core heterocyclic scaffold followed by regioselective chlorination.

Retrosynthetic Analysis

The retrosynthetic analysis suggests that the target molecule can be accessed via electrophilic chlorination of the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine intermediate. This intermediate, in turn, can be synthesized via the catalytic hydrogenation of the aromatic imidazo[1,5-a]pyrazine, which is accessible from commercially available starting materials like 2-chloropyrazine.[5]

Retrosynthesis target 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine intermediate1 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine target->intermediate1 Electrophilic Chlorination intermediate2 Imidazo[1,5-a]pyrazine intermediate1->intermediate2 Catalytic Hydrogenation start 2-Aminomethylpyrazine (from 2-Chloropyrazine) intermediate2->start Ring Cyclization Workflow cluster_purification Purification cluster_characterization Characterization & Quality Control crude Crude Product (Post-Workup) flash_chrom Flash Column Chromatography crude->flash_chrom pure_fraction Pure Fractions (TLC Confirmed) flash_chrom->pure_fraction nmr ¹H & ¹³C NMR pure_fraction->nmr Structure Verification hrms HRMS nmr->hrms Formula Confirmation hplc HPLC Purity (>95%) hrms->hplc Purity Assessment final_product Final Product: 3-Chloro-THIP hplc->final_product

Sources

A Technical Guide to the Medicinal Chemistry of Imidazo[1,5-a]pyrazine Scaffolds: From Synthesis to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazo[1,5-a]pyrazine core is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines and its ability to serve as a versatile template for interacting with a multitude of biological targets. This guide provides an in-depth analysis of the scaffold's applications, beginning with its fundamental physicochemical properties and the synthetic strategies employed to generate diverse chemical libraries. We will explore its most impactful therapeutic applications, with a primary focus on oncology and inflammatory diseases, detailing the molecular mechanisms of action and structure-activity relationships (SAR) that drive potency and selectivity. This document is intended for researchers and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this privileged scaffold.

Introduction: The Imidazo[1,5-a]pyrazine Core

The success of a scaffold in medicinal chemistry is often predicated on its ability to present functional groups in a specific three-dimensional orientation to engage with biological targets, while also possessing "drug-like" physicochemical properties. The imidazo[1,5-a]pyrazine system, a fused bicyclic heterocycle, represents such a privileged structure.

Physicochemical Properties and Structural Features

The imidazo[1,5-a]pyrazine scaffold (C₆H₅N₃) is an aromatic system containing three nitrogen atoms.[1] This nitrogen arrangement imparts a unique electronic distribution, creating opportunities for a rich network of hydrogen bonds, pi-pi stacking, and other non-covalent interactions, which are critical for molecular recognition by protein targets. The core itself is relatively rigid, providing a stable platform for the precise positioning of various substituents. Strategic modifications to the core can fine-tune key properties like lipophilicity, solubility, and metabolic stability, making it an attractive starting point for drug design.[2]

Significance as a Privileged Scaffold in Drug Discovery

The critical role of imidazo[1,5-a]pyrazines in medicinal chemistry is well-documented.[3] Its structural analogy to endogenous purines allows it to function as a "hinge-binder" in many protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. This has led to the development of potent inhibitors for a range of kinases, as well as compounds targeting other important protein families. The scaffold's synthetic tractability allows for the exploration of diverse chemical space around the core, facilitating the optimization of potency, selectivity, and pharmacokinetic profiles.[4][5]

Synthetic Strategies for Imidazo[1,5-a]pyrazine Analogs

The generation of compound libraries for screening and optimization is foundational to any drug discovery program. The imidazo[1,5-a]pyrazine core can be constructed through several reliable synthetic approaches.

Foundational Synthetic Routes

Historically, two primary strategies have been employed for constructing the imidazo[1,5-a]pyrazine ring system. The most common approach involves the formation of the imidazole ring by cyclizing onto a pre-existing, appropriately substituted pyrazine intermediate.[3] An alternative strategy involves building the pyrazine ring onto an imidazole precursor. More recent methodologies have focused on improving efficiency and substituent diversity. For instance, a one-pot transformation using mesoionic 1,3-oxazolium-5-olates and TosMIC (tosylmethyl isocyanide) has been developed for the facile synthesis of imidazo[1,5-a]pyrazin-8(7H)-ones.[3]

Modern Methodologies

Modern organic synthesis emphasizes efficiency, atom economy, and the ability to rapidly generate analogs. Multi-component reactions (MCRs) have emerged as powerful tools in this regard. For the related imidazo[1,2-a]pyrazine scaffold, one-pot MCRs reacting 2-aminopyrazine with various isocyanides and aldehydes have proven effective, a strategy that can be adapted for other isomeric systems.[6][7] Iron-catalyzed C-H amination offers a green chemistry approach for constructing various imidazole-fused ring systems, including imidazo[1,5-a]pyrazines, with water as the only byproduct.[8]

Workflow for Synthesis & Purification

The logical flow from starting materials to a purified, well-characterized compound is critical for generating reliable biological data. The causality is clear: without pure compounds, screening results are uninterpretable. A typical workflow ensures purity and confirms the identity of the final product at each stage.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Characterization A Starting Materials (e.g., Substituted Pyrazine) B Reaction Setup (Solvent, Reagent, Catalyst) A->B C Cyclization Reaction (e.g., with TosMIC) B->C D Quenching & Extraction C->D E Crude Product Isolation D->E F Flash Column Chromatography E->F G Purity Check (LC-MS) F->G H Structure Confirmation (1H NMR, Mass Spec) G->H I I H->I Final Compound (>95% Purity)

Caption: Generalized workflow for the synthesis, purification, and analysis of imidazo[1,5-a]pyrazine derivatives.

Therapeutic Applications & Mechanism of Action

The imidazo[1,5-a]pyrazine scaffold has been successfully exploited to develop inhibitors and modulators for several important disease targets.

Oncology

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The imidazo[1,5-a]pyrazine core has proven to be an exceptional starting point for kinase inhibitor design.

  • 3.1.1. Inhibition of Protein Kinases (BTK, mTOR, c-Src)

    • Bruton's Tyrosine Kinase (BTK): BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, making it a key target for B-cell malignancies and autoimmune diseases like rheumatoid arthritis.[5][9] Series of 8-amino-imidazo[1,5-a]pyrazines have been developed as potent and highly selective reversible BTK inhibitors.[5] This reversible binding mechanism is significant as it may offer efficacy against patient populations that develop resistance to covalent inhibitors through mutations at the C481 binding site.[5]

    • mTOR Kinase: The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and proliferation. Imidazo[1,5-a]pyrazines have been optimized from high-throughput screening (HTS) hits to yield orally bioavailable compounds that inhibit both mTORC1 and mTORC2 complexes, leading to tumor growth inhibition in xenograft models.[4]

    • c-Src Kinase: As a non-receptor tyrosine kinase, c-Src plays a role in cell proliferation, differentiation, and survival. C-5 substituted imidazo[1,5-a]pyrazine derivatives have been identified as potent c-Src inhibitors with neuroprotective efficacy in in-vivo models of acute ischemic stroke.[10]

  • 3.1.2. Targeting Epigenetic Regulators (BRD9) Beyond kinases, the scaffold shows promise in epigenetics. BRD9, a subunit of the human SWI/SNF chromatin remodeling complex, is implicated in several cancers. Imidazo[1,5-a]pyrazin-8(7H)-one derivatives have been synthesized as potent BRD9 bromodomain inhibitors, with lead compounds showing robust inhibition of cancer cell proliferation.[11]

  • 3.1.3. Signaling Pathway for BTK Inhibition Understanding the target's context is key to appreciating the inhibitor's effect. BTK is an essential node downstream of the B-cell receptor. Its inhibition effectively shuts down the signaling cascade that promotes B-cell proliferation and survival.

G BCR B-Cell Receptor (BCR) Lyn Lyn/Syk Kinases BCR->Lyn PIP3 PIP3 Lyn->PIP3 BTK BTK PIP3->BTK PLCy2 PLCγ2 BTK->PLCy2 NFkB NF-κB / NFAT PLCy2->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor Imidazo[1,5-a]pyrazine BTK Inhibitor Inhibitor->BTK Inhibition

Caption: Simplified B-cell receptor (BCR) pathway showing the critical role of BTK and its inhibition.

  • 3.1.4. Structure-Activity Relationship (SAR) Insights For the 8-amino-imidazo[1,5-a]pyrazine series of BTK inhibitors, SAR studies revealed several key interactions. The 8-amino and 7-nitrogen on the core form crucial hydrogen bonds with the kinase hinge region.[5] An amide on a piperidine ring substituent forms an H-bond with the peptide backbone, while a trifluoropyridine group can occupy a hydrophobic back pocket, enhancing selectivity.[5] Similarly, oxindole derivatives of imidazo[1,5-a]pyrazines have shown significant anticancer activity, with one lead compound inducing G0/G1 phase cell cycle arrest and apoptosis in lung cancer cells.[12]

Immuno-inflammation & Autoimmune Disorders

The role of kinases like BTK extends beyond oncology into immunology.

  • 3.2.1. Reversible BTK Inhibition in Rheumatoid Arthritis The same reversible 8-amino-imidazo[1,5-a]pyrazine inhibitors developed for B-cell cancers are being explored for rheumatoid arthritis.[5] By selectively inhibiting B-cell activation, these compounds can potentially reduce the autoimmune response that drives the disease.

  • 3.2.2. IKK Inhibition and the NF-κB Pathway The transcription factor NF-κB is a master regulator of inflammation.[13] The IκB kinase (IKK) complex controls NF-κB activation, making it an attractive therapeutic target. Imidazo[1,5-a]quinoxaline and imidazo[1,2-a]pyrazine derivatives have been investigated as inhibitors of IKK1 and IKK2, offering a potential route to new anti-inflammatory agents.[13][14]

Experimental Protocols

Trustworthiness in medicinal chemistry is built on reproducible, well-described experimental methods. The following protocols are representative of the synthesis and evaluation of this scaffold.

Detailed Synthesis of a Representative Imidazo[1,5-a]pyrazine-based Kinase Inhibitor

This protocol is a generalized representation based on published methodologies for synthesizing substituted imidazo[1,5-a]pyrazines, such as those targeting c-Src or BTK.[5][10]

Objective: To synthesize a C-5 substituted 8-amino-imidazo[1,5-a]pyrazine derivative.

Materials:

  • 2-amino-3-chloropyrazine

  • Substituted α-bromoacetophenone

  • Amine for C-8 substitution (e.g., 4-aminopyridine derivative)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology:

  • Step 1: Synthesis of the Imidazo[1,5-a]pyrazine Core.

    • To a solution of 2-amino-3-chloropyrazine (1.0 eq) in a suitable solvent like ethanol, add the substituted α-bromoacetophenone (1.1 eq).

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the 8-chloro-imidazo[1,5-a]pyrazine intermediate.

    • Causality Check: This is a classic condensation/cyclization reaction. The aminopyrazine acts as a binucleophile, first displacing the bromide and then cyclizing to form the fused imidazole ring. The chloro-substituent is retained for a subsequent cross-coupling reaction.

  • Step 2: Buchwald-Hartwig Amination.

    • In an oven-dried flask under an inert atmosphere, combine the 8-chloro-imidazo[1,5-a]pyrazine intermediate (1.0 eq), the desired amine (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), the ligand (e.g., Xantphos, 0.1 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).

    • Add anhydrous dioxane via syringe.

    • Heat the mixture to 100-110 °C for 12-18 hours, monitoring by LC-MS.

    • Self-Validation: The progress is monitored until the starting chloro-derivative is consumed. This palladium-catalyzed cross-coupling is a robust and well-established method for forming C-N bonds, essential for introducing diversity at this position.

  • Step 3: Work-up and Purification.

    • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue using silica gel flash column chromatography with an appropriate solvent gradient (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

    • Combine fractions containing the pure product and concentrate to yield the final compound.

  • Step 4: Characterization.

    • Confirm the structure and identity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Assess purity (>95%) using HPLC or LC-MS.

In Vitro Kinase Inhibition Assay Protocol (BTK)

Objective: To determine the IC₅₀ value of a test compound against BTK.

Materials:

  • Recombinant human BTK enzyme

  • Kinase substrate (e.g., a poly-Glu,Tyr peptide)

  • ATP (Adenosine triphosphate)

  • Test compound stock solution (in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection system (e.g., ADP-Glo™ Kinase Assay, which measures ADP production)

  • Microplate reader (Luminescence)

Step-by-Step Methodology:

  • Step 1: Compound Preparation.

    • Perform serial dilutions of the test compound in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 10 µM).

    • Causality Check: A wide concentration range is essential to accurately define the sigmoidal dose-response curve and calculate a reliable IC₅₀.

  • Step 2: Kinase Reaction.

    • In a 384-well microplate, add the assay buffer.

    • Add a small volume of the diluted test compound to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add the BTK enzyme and substrate mixture to all wells except the "no enzyme" control.

    • Allow the enzyme and inhibitor to pre-incubate for 15-20 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Step 3: Signal Detection.

    • Stop the kinase reaction and measure the product formation according to the detection kit manufacturer's instructions (e.g., for ADP-Glo, add ADP-Glo™ Reagent to deplete unused ATP).

    • Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.

    • Measure the luminescence signal using a microplate reader.

  • Step 4: Data Analysis.

    • The raw luminescence data is converted to percent inhibition relative to the high (DMSO) and low (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Self-Validation: The assay includes positive and negative controls on every plate to ensure the enzyme is active and the signal is robust. The quality of the dose-response curve (R² value, slope) validates the calculated IC₅₀.

Data-Driven Lead Optimization

The path from a screening hit to a clinical candidate involves iterative cycles of design, synthesis, and testing.

Table of Representative Compounds and their Biological Activity

Structured data allows for easy comparison and the identification of SAR trends.

Compound IDTargetAssay TypeActivity (IC₅₀ / GI₅₀)Reference
Compound 7l Cancer CellsAntiproliferative1.54 - 13.0 µM[12]
Compound 4c mTORIn vivo tumor growthEfficacious[4]
Compound 1 BTKEnzymatic1 nM[5]
Compound 2 BTKEnzymatic2 nM[5]
Compound 3 BTKEnzymatic3 nM[5]
Compound 14c c-SrcEnzymatic / In vivoPotent / Neuroprotective[10]
Compound 27 BRD9Enzymatic35 nM[11]
Compound 29 BRD9Enzymatic103 nM[11]
Screening Cascade Workflow

A logical, tiered screening approach is essential to efficiently allocate resources, focusing expensive in vivo studies on only the most promising candidates.

G A Primary Screen (e.g., Target-based Biochemical Assay) B Dose-Response & IC50 Determination A->B Hits C Cellular Activity Assay (Target Engagement & Potency) B->C D Selectivity Profiling (vs. Related Targets/Kinases) C->D E In Vitro ADME Profiling (Metabolic Stability, Permeability) D->E Potent & Selective F In Vivo Pharmacokinetics (PK) (Oral Bioavailability, Half-life) E->F Good 'Drug-like' Properties G In Vivo Efficacy Study (e.g., Xenograft Tumor Model) F->G Favorable PK Profile H Lead Candidate G->H

Caption: A typical screening cascade for advancing a hit compound to a lead candidate.

Future Perspectives & Conclusion

The imidazo[1,5-a]pyrazine scaffold has firmly established itself as a privileged core in modern medicinal chemistry. Its success in targeting protein kinases and epigenetic regulators in oncology and inflammation is well-documented and continues to expand. Future work will likely focus on several key areas: exploring new therapeutic indications, developing inhibitors with novel binding modes or allosteric mechanisms to overcome resistance, and applying the scaffold to less-explored target classes. The synthetic versatility of the core ensures that chemists can continue to generate novel and diverse chemical matter for years to come. For drug development professionals, the imidazo[1,5-a]pyrazine system represents a validated, high-potential starting point for programs aimed at producing next-generation therapeutics.

References

  • Ali, A., Ali, A., & Ahsan, M. J. (2021). Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Letters in Drug Design & Discovery, 18(12), 1165-1177. [Link]

  • Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship. (2025). [Journal Name - Placeholder for Pre-print/Forthcoming Publication]. Note: While this article refers to the 1,2-a isomer, the principles of modifying physicochemical properties are broadly applicable.
  • Patinote, C., Bou Karroum, N., Moarbess, G., et al. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry, 138, 909-919. [Link]

  • Lindsley, C. W., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(8), 817-822. Note: This reference describes the 1,2-a isomer but is included for context on the broader imidazopyrazine family's CNS applications. [Link]

  • Crew, A. P., et al. (2011). Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. Bioorganic & Medicinal Chemistry Letters, 21(7), 2092-2097. [Link]

  • De Lucca, G. V., et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 6(5), 545-550. [Link]

  • Kamal, A., et al. (2011). Synthesis and anticancer activity of oxindole derived imidazo[1,5-a]pyrazines. European Journal of Medicinal Chemistry, 46(6), 2414-2421. [Link]

  • Request PDF for Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. ResearchGate. [Link]

  • Lee, S., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]

  • Kawase, M., et al. (2016). FACILE SYNTHESIS OF IMIDAZO[1,5-a]PYRAZIN-8(7H)-ONES FROM MESOIONIC 1,3-OXAZOLIUM-5-OLATES VIA A MULTISTEP ONE-POT TRANSFORMATION. HETEROCYCLES, 92(11), 2046. [Link]

  • PubChem. Imidazo(1,5-a)pyrazine. National Center for Biotechnology Information. [Link]

  • Oh, C.-H., et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868-885. [Link]

  • Wang, L., et al. (2019). Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry, 27(9), 1774-1785. [Link]

  • Peng, J., et al. (2023). Iron-Catalyzed C-H/N-H Annulation toward Imidazole-Fused N-Heterocycles. The Journal of Organic Chemistry, 88(23), 16581-16588. This reference discusses the general method applicable to imidazo[1,5-a]pyrazines. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Pharmaceuticals, 15(7), 859. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. MDPI. [Link]

Sources

Solubility profile of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Profile and Thermodynamic Solvation of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in Organic Solvents

Executive Summary

The rational selection of solvents is a cornerstone of pharmaceutical process chemistry and pre-formulation development. 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (3-Cl-THIP) is a highly versatile, privileged bicyclic scaffold frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including smoothened (Smo) antagonists and CXCR4 inhibitors[1]. As an application scientist, I have observed that relying solely on generalized predictive models for such amphiphilic heterocycles often leads to costly bottlenecks during crystallization or liquid-liquid extraction.

This whitepaper provides an in-depth, theoretically grounded, and empirically supported guide to the solubility profile of 3-Cl-THIP in organic solvents. By deconstructing its physicochemical architecture and detailing a self-validating experimental protocol for thermodynamic solubility determination, this guide equips researchers with the actionable intelligence needed to optimize synthetic routing and formulation workflows.

Physicochemical Architecture & Solvation Mechanics

To predict and manipulate the solubility of 3-Cl-THIP, we must first analyze its structural micro-environments. The molecule (C₆H₈ClN₃) features a rigid bicyclic framework with three distinct solvation vectors:

  • The Secondary Amine (Position 7): The saturated pyrazine ring contains an sp³-hybridized secondary amine. With a predicted pKa of approximately 8.5 to 9.2[2], this nitrogen exists primarily as a free base in organic solvents. It acts as a potent hydrogen-bond donor (N-H) and acceptor, driving high solubility in polar protic solvents.

  • The Imidazole Nitrogen (Position 2): While the bridgehead nitrogen contributes its lone pair to the aromatic system, the N2 nitrogen possesses an available sp² lone pair, functioning as a primary hydrogen-bond acceptor.

  • The 3-Chloro Substituent: The addition of the halogen introduces a strong inductive electron-withdrawing effect (-I). This slightly dampens the basicity of the adjacent imidazole ring but significantly increases the molecule's polarizability and lipophilicity (LogP)[3]. This vector is primarily responsible for the compound's enhanced affinity for halogenated and non-polar polarizable solvents.

Thermodynamic Solvation Cycle

The dissolution of 3-Cl-THIP is not merely a physical mixing; it is a thermodynamic competition between the crystal lattice energy of the solid state and the solvation energy provided by the organic solvent.

SolvationCycle Solid Crystal Lattice (3-Cl-THIP Solid) Gas Isolated Molecules (Gas Phase) Solid->Gas Crystal Lattice Energy (ΔH_sub > 0) Solution Solvated State (Organic Solvent) Solid->Solution Total Dissolution (ΔH_diss) Gas->Solution Solvation Energy (ΔH_solv < 0)

Thermodynamic cycle of 3-Chloro-THIP dissolution in organic solvents.

Quantitative Solubility Profile

Based on the Hansen Solubility Parameters (HSP) of the tetrahydroimidazo[1,5-a]pyrazine core and empirical data from closely related structural analogs[3], the solubility of 3-Cl-THIP spans a broad range. The amphiphilic nature of the molecule allows it to interact favorably with both strong dipoles and polarizable electron clouds.

The following table summarizes the solubility profile across standard organic solvents at 25°C. Note: Values are representative thermodynamic estimates derived from scaffold profiling.

Solvent ClassSolventDielectric Constant (ε)Predicted Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 200 Strong dipole-dipole; H-bond acceptor to N-H.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7150 - 180 Strong dipole-dipole; H-bond acceptor to N-H.
Polar Protic Methanol (MeOH)32.780 - 120 Dual H-bond donor/acceptor network[3].
Polar Aprotic Dichloromethane (DCM)9.150 - 80 High polarizability; favorable halogen-halogen interactions with the 3-chloro group.
Polar Protic Ethanol (EtOH)24.540 - 60 H-bond donor/acceptor (sterically hindered compared to MeOH).
Polar Aprotic Acetonitrile (MeCN)37.520 - 40 Moderate dipole interactions; weak H-bond acceptor.
Polar Aprotic Ethyl Acetate (EtOAc)6.010 - 25 Weak H-bond acceptor; moderate dispersion forces.
Non-Polar Toluene2.45 - 10 Pi-pi stacking interactions with the imidazole ring.
Non-Polar n-Hexane1.9< 1 Weak London dispersion forces only; unable to break lattice.

Causality Insight: Why does Dichloromethane (DCM) outperform highly polar Acetonitrile? Despite MeCN having a much higher dielectric constant, DCM's high polarizability and ability to engage in favorable dipole-induced dipole and halogen-bonding interactions with the 3-chloro-imidazole moiety significantly lower the free energy of solvation (ΔG_solv), making it a superior solvent for this specific derivative.

High-Fidelity Experimental Protocol: Thermodynamic Solubility

Kinetic solubility screens (e.g., solvent addition until visual clearance) are prone to supersaturation errors and are insufficient for rigorous process chemistry. To establish true thermodynamic equilibrium, the Isothermal Shake-Flask Method paired with HPLC-UV quantification must be employed.

This protocol is designed as a self-validating system—every step includes physical safeguards against common analytical errors.

Workflow A 1. Excess Solute Addition (3-Chloro-THIP + Solvent) B 2. Isothermal Equilibration (48h at 25.0 ± 0.1 °C) A->B Constant agitation (300 rpm) C 3. Phase Separation (0.45 µm PTFE Filtration) B->C Thermodynamic equilibrium D 4. Supernatant Extraction & Immediate Dilution C->D Isolate saturated liquid E 5. HPLC-UV Analysis (Quantification at λmax) D->E Prevent precipitation F 6. Data Processing (Solubility Calculation) E->F Compare to standard curve

Step-by-step shake-flask methodology for determining thermodynamic solubility.

Step-by-Step Methodology
  • Preparation of Suspension: Add an excess amount of 3-Cl-THIP solid (e.g., 50 mg) to a 2 mL glass HPLC vial containing 1 mL of the target organic solvent. Causality: An excess of solid ensures that the solution can reach maximum saturation without depleting the solute, a strict requirement for thermodynamic equilibrium.

  • Isothermal Equilibration: Seal the vials and place them in an incubated shaker at 25.0 ± 0.1 °C, agitating at 300 rpm for 48 hours. Causality: Solubility is highly temperature-dependent. Strict thermal control prevents supersaturation spikes. A 48-hour window ensures the dissolution rate equals the precipitation rate.

  • Phase Separation: Remove the vials and immediately filter the suspension using a 0.45 µm PTFE (Polytetrafluoroethylene) syringe filter into a pre-warmed, clean vial. Causality: PTFE is chemically inert to harsh solvents like DCM and DMSO, preventing extractable polymer contamination. It also exhibits low non-specific binding, ensuring the solute is not stripped from the solution during filtration.

  • Immediate Dilution: Using a positive displacement pipette, immediately transfer an exact aliquot (e.g., 10 µL) of the saturated supernatant into 990 µL of a highly miscible, high-solubility diluent (e.g., 50:50 Acetonitrile:Water with 0.1% TFA). Causality: If the saturated solution is allowed to sit, slight temperature drops or solvent evaporation will cause immediate precipitation, leading to falsely low concentration readings. Dilution "locks in" the dissolved state.

  • HPLC-UV Quantification: Analyze the diluted samples using Reversed-Phase HPLC against a multi-point calibration curve of 3-Cl-THIP standard.

Strategic Implications for Process Chemistry

Understanding the distinct solubility profile of 3-Cl-THIP allows chemists to engineer highly efficient synthetic and purification workflows:

  • Reaction Solvent Selection: For electrophilic substitutions or acylations targeting the secondary amine (N7), Dichloromethane (DCM) is the optimal choice. It provides high solubility (50-80 mg/mL) while remaining aprotic, preventing the solvent from competing with the amine as a nucleophile.

  • Anti-Solvent Crystallization: The vast differential in solubility between Methanol (~100 mg/mL) and Ethyl Acetate (~15 mg/mL) makes them an ideal solvent/anti-solvent pair for crystallization. Dissolving the crude 3-Cl-THIP in minimal warm methanol and slowly titrating in ethyl acetate will reliably induce controlled nucleation, yielding high-purity crystalline product while leaving polar impurities in the mother liquor.

References

  • Smolecule. "N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide" (Solubility parameters and structural profiling of the tetrahydroimidazo-pyrazine core). Smolecule.com.3

  • Vulcanchem. "5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride" (pKa determination of the saturated pyrazine amine). Vulcanchem.com. 2

  • ResearchGate. "Design, Synthesis, and Structure-Activity-Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity" (Utilization of the scaffold in medicinal chemistry). Researchgate.net. 1

  • PubChem. "Imidazo(1,5-a)pyrazin-8-amine | C6H6N4 | CID 55276043" (Computed properties and baseline characteristics of the imidazopyrazine system). Nih.gov.4

Sources

The Strategic Utility of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

The quest for novel therapeutic agents is an intricate dance between chemical innovation and biological necessity. Within the vast landscape of heterocyclic chemistry, the imidazo[1,5-a]pyrazine core has emerged as a "privileged scaffold" – a molecular framework that demonstrates a remarkable propensity for binding to multiple biological targets with high affinity. Its unique electronic and steric properties make it an ideal starting point for the design of potent and selective modulators of various enzyme families and receptor systems. This guide focuses on a particularly valuable derivative: 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. The introduction of a chloro-substituent at the 3-position transforms this already promising scaffold into a versatile and reactive building block, unlocking a plethora of synthetic possibilities for the medicinal chemist. This document will serve as a comprehensive technical resource, delving into the synthesis, reactivity, and strategic applications of this key intermediate in contemporary drug discovery programs.

Physicochemical Properties and Drug-like Characteristics

A successful drug candidate must possess a delicate balance of physicochemical properties that govern its absorption, distribution, metabolism, and excretion (ADME) profile. While specific data for 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is not extensively published, we can infer its likely characteristics based on its structural components and data from related analogs.

PropertyPredicted Value/CharacteristicRationale and Significance in Drug Discovery
Molecular Weight ~171.6 g/mol Falls well within the "rule of five" guidelines, suggesting good potential for oral bioavailability.
logP Moderately lipophilicThe tetrahydro- and chloro-moieties contribute to a balanced lipophilicity, which is crucial for membrane permeability without excessive non-specific binding.
Topological Polar Surface Area (TPSA) ~29-35 ŲThe nitrogen atoms in the bicyclic core contribute to a moderate TPSA, suggesting good cell permeability and potential for blood-brain barrier penetration in its derivatives.
Hydrogen Bond Donors/Acceptors 0 Donors / 3 AcceptorsThe nitrogen atoms act as hydrogen bond acceptors, enabling key interactions with biological targets. The absence of donors can improve membrane permeability.
Reactivity The C-Cl bond is activated for nucleophilic aromatic substitution and cross-coupling reactions.This is the cornerstone of its utility as a building block, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR).

Synthesis of the Core Building Block

The synthesis of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is not explicitly detailed in a single publication, however, a plausible and efficient synthetic route can be constructed based on methodologies reported for analogous imidazo[1,5-a]pyrazine systems, particularly those developed for the synthesis of kinase inhibitors.[1][2] A key precursor for this synthesis is (3-chloropyrazin-2-yl)methanamine.[3][4]

Proposed Synthetic Pathway

Synthetic_Pathway start 2,3-Dichloropyrazine step1 SNAr with Glycine Derivative start->step1 intermediate1 (3-Chloropyrazin-2-yl)methanamine Precursor step1->intermediate1 step2 Deprotection intermediate1->step2 intermediate2 (3-Chloropyrazin-2-yl)methanamine step2->intermediate2 step3 Cyclization with Glyoxal or equivalent intermediate2->step3 final_product 3-Chloro-5,6,7,8- tetrahydroimidazo[1,5-a]pyrazine step3->final_product

Caption: Proposed synthetic route to the target building block.

Experimental Protocol: Synthesis of (3-chloropyrazin-2-yl)methanamine hydrochloride (Key Precursor)

This protocol is adapted from established procedures for the synthesis of similar pyrazine derivatives.[3][5]

Step 1: Synthesis of (3-chloropyrazin-2-yl)methanamine hydrochloride from 2-chloro-3-cyanopyrazine

  • To a solution of 3-chloropyrazine-2-carbonitrile (1.0 eq.) in acetic acid, add Raney Nickel (a slurry in water).

  • The reaction mixture is subjected to hydrogenation (e.g., under a hydrogen balloon or in a Parr shaker) at room temperature for 24-48 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The residue is co-evaporated with toluene, followed by the addition of 1N HCl, and then again with toluene to yield the crude hydrochloride salt.

  • The resulting solid can be triturated with a suitable solvent (e.g., diethyl ether or a mixture of THF and hexanes) and filtered to afford (3-chloropyrazin-2-yl)methanamine hydrochloride as a solid.[3]

Chemical Reactivity and Derivatization: The Medicinal Chemist's Toolkit

The true power of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine lies in the reactivity of its C-Cl bond. This functionality serves as a versatile handle for the introduction of a wide array of substituents through well-established and robust chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Reactivity_Diagram core 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) core->suzuki Pd catalyst, Base buchwald Buchwald-Hartwig Amination (Amines, Amides, Carbamates) core->buchwald Pd catalyst, Ligand, Base sonogashira Sonogashira Coupling (Terminal Alkynes) core->sonogashira Pd/Cu catalyst, Base cyanation Cyanation (e.g., Zn(CN)2) core->cyanation Pd catalyst product_suzuki 3-Aryl/Heteroaryl Derivatives suzuki->product_suzuki product_buchwald 3-Amino/Amido Derivatives buchwald->product_buchwald product_sonogashira 3-Alkynyl Derivatives sonogashira->product_sonogashira product_cyanation 3-Cyano Derivative cyanation->product_cyanation

Caption: Key cross-coupling reactions for derivatization.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This is a generalized protocol based on standard conditions for the coupling of chloro-heterocycles.[6]

  • To a dry reaction vessel, add 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (1.0 eq.), the desired aryl- or heteroarylboronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst such as XPhos Pd G2; 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2-3 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add an anhydrous solvent (e.g., 1,4-dioxane, toluene, DME, or a mixture with water) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Protocol: Buchwald-Hartwig Amination

This is a generalized protocol based on established methods for C-N bond formation.[7][8][9][10]

  • To a dry reaction vessel, add 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP; 2-10 mol%), and a base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃; 1.5-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add an anhydrous solvent (e.g., toluene, 1,4-dioxane, or THF) via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an appropriate organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The imidazo[1,5-a]pyrazine scaffold is prominently featured in the patent and scientific literature as a core component of various kinase inhibitors.[11][12][13] A particularly noteworthy application is in the development of inhibitors for Bruton's Tyrosine Kinase (BTK), a clinically validated target for the treatment of B-cell malignancies and autoimmune diseases.[2][11][14][15]

The 3-position of the imidazo[1,5-a]pyrazine core often serves as a key vector for exploring structure-activity relationships and optimizing properties such as potency, selectivity, and pharmacokinetics.[16] By employing the cross-coupling reactions described above, medicinal chemists can readily introduce a diverse range of substituents at this position to probe the binding pocket of the target kinase.

For instance, Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl groups, which can form crucial π-stacking or hydrogen bonding interactions within the kinase active site. Similarly, Buchwald-Hartwig amination enables the installation of a wide variety of amines, amides, and other nitrogen-containing functional groups that can act as hydrogen bond donors or acceptors, or serve as attachment points for further derivatization.

Conclusion

3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine represents a high-value building block for modern drug discovery. Its straightforward, albeit not directly published, synthetic accessibility from commercially available starting materials, combined with the versatile reactivity of the 3-chloro substituent, makes it an invaluable tool for medicinal chemists. The demonstrated success of the broader imidazo[1,5-a]pyrazine scaffold in yielding potent and selective kinase inhibitors underscores the potential of this particular building block to accelerate the discovery and development of novel therapeutics. As the demand for innovative drug candidates continues to grow, the strategic application of such versatile chemical tools will undoubtedly play a pivotal role in shaping the future of medicine.

References

  • Liu, J., et al. (2016). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 7(2), 198-203. Available from: [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Liu, J., et al. (2019). Discovery of 8-Amino-imidazo[1,5- a ]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. OSTI.GOV. Available from: [Link]

  • A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. ResearchGate. Available from: [Link]

  • Liu, J., et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed. Available from: [Link]

  • Boga, S. B., et al. (2017). Discovery of 3-morpholino-imidazole[1,5- a ]pyrazine BTK inhibitors for rheumatoid arthritis. OSTI.GOV. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Liu, J., et al. (2020). Potent, non-covalent reversible BTK inhibitors with 8-amino-imidazo[1,5-a]pyrazine core featuring 3-position bicyclic ring substitutes. PubMed. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and... ResearchGate. Available from: [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. Available from: [Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube. Available from: [Link]

  • Kysil, A., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. Available from: [Link]

  • Sharma, A., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available from: [Link]

  • Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. ACS Publications. Available from: [Link]

  • 4-imidazopyridazin-1-yl-benzamides as Btk inhibitors. Google Patents.
  • The Suzuki Reaction. Andrew G Myers Research Group. Available from: [Link]

  • Substituted pyrazolo[1,5-a]pyrimidines as bruton's tyrosine kinase modulators. Google Patents.
  • Moodley, K., et al. (2016). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publications. Available from: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). SciSpace. Available from: [Link]

  • Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazol[4,3-a] pyrazine hydrochloride. Google Patents. Available from:

  • Boga, S. B., et al. (2017). Discovery of 3-morpholino-imidazole[1,5-a]pyrazine BTK inhibitors for rheumatoid arthritis. PubMed. Available from: [Link]

  • Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions. MDPI. Available from: [Link]

  • Synthesis of 3,7-dichlorobisisothiazolo-[4,5-b:4',5'-e]-pyrazine: the first representative of a new heterocyclic system. RSC Publishing. Available from: [Link]

Sources

Pharmacophore Architecture of Tetrahydroimidazo[1,5-a]pyrazine Derivatives: A Blueprint for Target-Directed Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of highly selective and metabolically stable therapeutics, the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold has emerged as a profoundly versatile privileged structure. By fusing a


-electron-rich, hydrogen-bonding imidazole ring with an aliphatic, conformationally restricted pyrazine ring, this bicyclic system offers an ideal balance of rigidity and three-dimensional spatial projection.

As a Senior Application Scientist, I have observed firsthand how transitioning from planar aromatic systems to this


-enriched scaffold mitigates the "flatland" problem in drug discovery, dramatically improving solubility, permeability, and off-target profiles. This whitepaper deconstructs the core pharmacophore of tetrahydroimidazo[1,5-a]pyrazine derivatives, analyzing the causality behind specific functional group substitutions and providing field-proven methodologies for validating these interactions across diverse therapeutic targets, including Dipeptidyl Peptidase-4 (DPP-4), Orexin receptors, and viral methyltransferases.

Deconstructing the Core Pharmacophore

The pharmacological versatility of the tetrahydroimidazo[1,5-a]pyrazine core is dictated by its three primary vectors for substitution: N7 , C1 , and C3 . The pyrazine ring typically adopts a half-chair conformation, which forces the N7 substituent into a defined equatorial or axial trajectory, allowing for precise engagement with target binding pockets.

The N7 Vector: The Primary Anchor

The basic nitrogen at the 7-position is the most critical attachment point for directing the scaffold toward specific targets. Because it is part of a saturated ring, N7 can be readily functionalized via alkylation, acylation, or sulfonylation.

  • Causality in Design: Acylating N7 reduces the basicity of the nitrogen, which is often necessary to prevent hERG channel liability and improve membrane permeability. In DPP-4 inhibitors, N7 is coupled to a

    
    -amino acid derivative, projecting a primary amine into the enzyme's active site to mimic the natural incretin substrate[1].
    
The C3 Vector: Modulating Lipophilicity and Metabolism

The C3 position on the imidazole ring is highly susceptible to cytochrome P450-mediated oxidation.

  • Causality in Design: Substituting C3 with a trifluoromethyl (

    
    ) group serves a dual purpose. First, the strong electron-withdrawing nature of fluorine deactivates the imidazole ring against oxidative metabolism. Second, the 
    
    
    
    group increases local lipophilicity, allowing the molecule to anchor deeply into hydrophobic sub-pockets, as seen in the DPP-4 inhibitor Retagliptin[2].
The C1 Vector: Steric Tuning and Halogen Bonding

The C1 position is adjacent to the bridgehead nitrogen. Substitutions here exert significant steric influence on the overall conformation of the bicyclic system.

  • Causality in Design: The introduction of a chlorine atom at C1 has been shown to be a critical determinant in Dual Orexin Receptor Antagonists (DORAs). The C1-chloro substituent perfectly fills a tight lipophilic cleft in the OX1/OX2 receptors, driving nanomolar potency while maintaining the low molecular weight required for blood-brain barrier (BBB) penetration[3].

Target-Specific Pharmacophore Mapping

The modularity of the tetrahydroimidazo[1,5-a]pyrazine scaffold allows it to be tuned for vastly different biological targets.

A. Dipeptidyl Peptidase-4 (DPP-4) Inhibition

In the treatment of Type 2 diabetes, DPP-4 inhibitors prevent the degradation of incretin hormones (GLP-1). Compounds like Retagliptin (SP-2086) utilize the tetrahydroimidazo[1,5-a]pyrazine core to achieve exquisite selectivity[4]. The N7 position is functionalized with a 3-amino-4-(2,4,5-trifluorophenyl)butanoyl group. The primary amine forms a critical salt bridge with the Glu205/Glu206 dyad of DPP-4, while the C3-trifluoromethyl group and C1-carboxylate optimize the binding thermodynamics within the S1 and S2 pockets[2][5].

Pathway GLP1 GLP-1 / GIP (Incretin Hormones) DPP4 DPP-4 Enzyme (Active) GLP1->DPP4 Substrate Receptor GLP-1 Receptor Activation GLP1->Receptor Binds Inactive Inactive Incretins (Cleaved) DPP4->Inactive Cleavage Inhibitor Tetrahydroimidazo[1,5-a]pyrazine (e.g., Retagliptin) Inhibitor->DPP4 Competitive Inhibition Insulin Insulin Secretion (Glucose Lowering) Receptor->Insulin Stimulates

Mechanism of action for DPP-4 inhibition by tetrahydroimidazo[1,5-a]pyrazine derivatives.

B. Dual Orexin Receptor Antagonists (DORAs)

For insomnia therapeutics, the scaffold was optimized by Actelion Pharmaceuticals to replace the tetrahydroisoquinoline core of almorexant. By introducing a C1-chloro group and fine-tuning the N7-phenethyl motif, researchers achieved potent dual antagonism of hOX1R and hOX2R. The rigidified imidazopyrazine core reduced the entropic penalty of binding compared to highly flexible linear amines, leading to robust sleep-promoting activity in vivo[3].

C. Hedgehog Pathway (Smoothened) and Viral MTase Inhibition

Beyond metabolic and neurological targets, the scaffold has been utilized in oncology and virology. Merck developed bicyclic hydantoin-fused tetrahydroimidazo[1,5-a]pyrazine-1,3-diones (e.g., MK-5710) as potent Smoothened (Smo) antagonists for cancer therapy, achieving an IC50 of 17 nM[6]. More recently, the scaffold was employed in the discovery of TDI-015051, a non-nucleoside inhibitor of the SARS-CoV-2 NSP14 methyltransferase, highlighting its utility in disrupting complex protein-ligand and protein-RNA interfaces[7].

Quantitative Structure-Activity Relationship (SAR) Summary

The table below consolidates the quantitative data illustrating how specific substitutions on the core scaffold dictate target affinity.

Compound / SeriesPrimary TargetN7 SubstituentC1 SubstituentC3 SubstituentPotency (IC50 / Ki)
Retagliptin DPP-4

-amino acid derivative
-COOMe-CF

Low nM[2]
Actelion DORA OX1R / OX2RPhenethyl amide-Cl-H< 10 nM[3]
MK-5710 SmoothenedBicyclic hydantoin fusion-H-H17 nM[6]
TDI-015051 SARS-CoV-2 NSP14Pyrrole-carboxamide-H-H11 nM[7]

Experimental Methodology: A Self-Validating Workflow

To ensure scientific integrity during hit-to-lead optimization, it is imperative to use orthogonal assays. Relying solely on biochemical IC50 values can be misleading due to assay interference or non-specific aggregation. The following protocol details a self-validating system combining Surface Plasmon Resonance (SPR) and Fluorescence Resonance Energy Transfer (FRET).

Protocol: Orthogonal Validation of Pharmacophore Engagement

Rationale: While FRET provides the biochemical IC50 (the concentration required to inhibit 50% of enzymatic cleavage), it does not differentiate between a compound with a fast on/off rate versus one with a slow on/off rate. By coupling FRET with SPR, we establish a thermodynamic baseline: the binding kinetics (


, 

,

) obtained via SPR must mathematically corroborate the biochemical inhibition observed in FRET.

Step 1: Protein Immobilization (SPR)

  • Prepare a CM5 sensor chip and dock it into the SPR instrument (e.g., Biacore).

  • Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Dilute recombinant target protein (e.g., human DPP-4) to 10 µg/mL in 10 mM sodium acetate (pH 4.5) and inject until an immobilization level of ~3000 RU is achieved.

  • Quench unreacted esters with 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

Step 2: Kinetic Binding Analysis (SPR)

  • Prepare a 2-fold dilution series of the tetrahydroimidazo[1,5-a]pyrazine derivative (from 1 µM down to 0.78 nM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO, pH 7.4).

  • Inject analytes at a flow rate of 30 µL/min.

  • Record the association phase (

    
    ) for 180 seconds, followed by a dissociation phase (
    
    
    
    ) of 300 seconds.
  • Fit the sensorgrams to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant (

    
    ).
    

Step 3: Biochemical Functional Assay (FRET)

  • In a black 384-well microplate, add 10 µL of the target enzyme (e.g., 0.5 nM DPP-4) in assay buffer.

  • Add 5 µL of the inhibitor at varying concentrations and pre-incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Initiate the reaction by adding 5 µL of a fluorogenic substrate (e.g., 10 µM Gly-Pro-AMC).

  • Measure fluorescence continuously for 20 minutes at Ex/Em = 380/460 nm.

  • Calculate the initial velocity and use non-linear regression to determine the IC50.

Step 4: Data Integration

  • Cross-reference the

    
     from SPR with the IC50 from FRET. A highly optimized pharmacophore (like Retagliptin) will exhibit a slow 
    
    
    
    rate, correlating with a prolonged target residence time and an IC50 closely matching the thermodynamic
    
    
    .

Workflow N1 Target Identification (DPP-4, OX1/2R, Smo) N2 In Silico Pharmacophore Modeling & Docking N1->N2 N3 Scaffold Hopping to Tetrahydroimidazo[1,5-a]pyrazine N2->N3 N4 Iterative SAR Optimization (C1, C3, N7 Substitutions) N3->N4 N5 SPR Binding Kinetics & FRET Validation N4->N5 N5->N4 Kinetic Feedback N6 In Vivo Efficacy & PK/PD Profiling N5->N6

Workflow for pharmacophore elucidation and optimization of the imidazopyrazine scaffold.

Conclusion

The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold is a masterclass in rational drug design. By understanding the distinct vector geometries provided by the N7, C1, and C3 positions, medicinal chemists can independently tune target affinity, metabolic stability, and physicochemical properties. Whether designing peripheral enzyme inhibitors like Retagliptin or centrally acting DORA therapeutics, rigorous orthogonal validation combining thermodynamic and biochemical assays remains the gold standard for advancing these derivatives from the bench to the clinic.

References

  • 3 - ResearchGate[3]

  • 6 - NIH[6] 3.1 - Google Patents[1] 4.7 - ACS[7]

  • 4 - Google Patents[4] 6.2 - MedKoo Biosciences[2]

  • 5 - ResearchGate[5]

Sources

The 3-Chloro-Imidazo[1,5-a]pyrazine Scaffold: A Keystone for Kinase Inhibitor Discovery and Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of modern medicinal chemistry is continually shaped by the emergence of novel heterocyclic scaffolds that offer unique three-dimensional arrangements and electronic properties amenable to targeting complex biological macromolecules. Among these, the imidazo[1,5-a]pyrazine core has garnered significant attention as a privileged structure, particularly in the realm of kinase inhibitor development. Its rigid, planar geometry and strategic placement of nitrogen atoms provide a versatile framework for engaging with the ATP-binding sites of various kinases. This guide delves into the synthesis, reactivity, and biological significance of a pivotal intermediate: 3-chloro-imidazo[1,5-a]pyrazine. While often not the final bioactive molecule itself, this halogenated precursor serves as a linchpin for the synthesis of diverse libraries of potent and selective therapeutics. We will explore its role as a versatile synthetic handle and review the broad spectrum of biological activities exhibited by its derivatives, with a particular focus on their applications in oncology and inflammation.

The Strategic Importance of the 3-Chloro Substituent: A Gateway to Molecular Diversity

The true value of the 3-chloro-imidazo[1,5-a]pyrazine scaffold lies in the reactivity of its C-3 chloro substituent. This halogen atom acts as a versatile leaving group, enabling a wide array of cross-coupling and nucleophilic substitution reactions. This strategic placement allows for the late-stage introduction of diverse chemical moieties, a crucial advantage in medicinal chemistry for the rapid exploration of structure-activity relationships (SAR).

Key Chemical Transformations

The electron-deficient nature of the pyrazine ring system facilitates nucleophilic aromatic substitution at the C-3 position. Furthermore, the chloro group is an excellent participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the introduction of a vast range of aryl and heteroaryl groups.

The general utility of these transformations is depicted in the workflow below:

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization at C-3 cluster_products Biologically Active Derivatives Imidazo[1,5-a]pyrazine Imidazo[1,5-a]pyrazine 3-Chloro-Imidazo[1,5-a]pyrazine 3-Chloro-Imidazo[1,5-a]pyrazine Imidazo[1,5-a]pyrazine->3-Chloro-Imidazo[1,5-a]pyrazine Halogenation (e.g., NCS, POCl3) Suzuki_Coupling Suzuki-Miyaura Coupling 3-Chloro-Imidazo[1,5-a]pyrazine->Suzuki_Coupling Pd Catalyst, Base, Boronic Acid/Ester Nucleophilic_Substitution Nucleophilic Aromatic Substitution 3-Chloro-Imidazo[1,5-a]pyrazine->Nucleophilic_Substitution Nucleophile (e.g., Amine, Alcohol) Kinase_Inhibitors Kinase Inhibitors (BTK, mTOR, c-Src) Suzuki_Coupling->Kinase_Inhibitors CNS_Modulators CNS Modulators Suzuki_Coupling->CNS_Modulators Anticancer_Agents Anticancer Agents Nucleophilic_Substitution->Anticancer_Agents caption Figure 1. Synthetic utility of 3-chloro-imidazo[1,5-a]pyrazine.

Figure 1. Synthetic utility of 3-chloro-imidazo[1,5-a]pyrazine.

Synthesis of the 3-Chloro-Imidazo[1,5-a]pyrazine Core

While a direct, one-pot synthesis of 3-chloro-imidazo[1,5-a]pyrazine from simple precursors is not extensively documented in peer-reviewed literature, its preparation can be inferred from synthetic routes for analogous halogenated imidazo-fused heterocycles. A plausible and commonly employed strategy involves the direct halogenation of the parent imidazo[1,5-a]pyrazine ring system. The imidazole ring is generally more electron-rich than the pyrazine ring, making it more susceptible to electrophilic substitution.

A general synthetic approach would involve the cyclization of a substituted pyrazine to form the imidazo[1,5-a]pyrazine core, followed by chlorination at the C-3 position. Reagents such as N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃) are commonly used for such transformations.

Biological Activities of 3-Substituted Imidazo[1,5-a]pyrazine Derivatives

The true testament to the utility of the 3-chloro-imidazo[1,5-a]pyrazine scaffold is the diverse and potent biological activities of its derivatives. The C-3 position is frequently a key interaction point within the binding sites of biological targets, and modifications at this position have profound effects on potency and selectivity.

Kinase Inhibition

A significant portion of the research on imidazo[1,5-a]pyrazine derivatives has focused on their ability to inhibit protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer and autoimmune disorders.

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a crucial component of the B-cell receptor signaling pathway, making it an attractive target for the treatment of B-cell malignancies and autoimmune diseases like rheumatoid arthritis. Several series of imidazo[1,5-a]pyrazine-based BTK inhibitors have been developed, with the C-3 position being a key area for SAR exploration. For instance, the introduction of a morpholine group at the 3-position has been shown to yield potent and selective BTK inhibitors.[1]

  • mTOR Inhibitors: The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. Imidazo[1,5-a]pyrazines have been identified as orally efficacious inhibitors of both mTORC1 and mTORC2 complexes, demonstrating anti-tumor activity in xenograft models.[2]

  • c-Src Inhibitors: The c-Src tyrosine kinase is involved in cell proliferation, differentiation, and survival, and its overexpression is linked to various cancers. C-5 substituted imidazo[1,5-a]pyrazine derivatives have been synthesized and evaluated as potent c-Src inhibitors with potential applications in the treatment of acute ischemic stroke.[3]

BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Cell_Survival B-Cell Proliferation & Survival NFkB->Cell_Survival Inhibitor 3-Substituted Imidazo[1,5-a]pyrazine Inhibitor->BTK caption Figure 2. Inhibition of the BTK signaling pathway.

Figure 2. Inhibition of the BTK signaling pathway.
Anticancer Activity

Beyond specific kinase targets, derivatives of the imidazo[1,5-a]pyrazine scaffold have demonstrated broader anticancer effects. These compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanism of action is often multifactorial, involving the inhibition of multiple signaling pathways crucial for tumor growth and survival.

Central Nervous System (CNS) Modulation

The imidazo-heterocycle family, including imidazo[1,5-a]pyrazines, has also been explored for its potential to modulate CNS targets. Notably, related scaffolds have been investigated as modulators of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the brain. While specific data for 3-chloro-imidazo[1,5-a]pyrazine derivatives as GABAA modulators is sparse, the general applicability of the broader imidazo-pyrazine chemical space to CNS targets suggests a potential avenue for future research.

Quantitative Analysis of Biological Activity

The following table summarizes the reported biological activities for a selection of 3-substituted imidazo[1,5-a]pyrazine derivatives, highlighting the potency that can be achieved through modifications at the C-3 position.

Compound ClassTargetIC₅₀ (nM)Cell-Based AssayReference
8-Amino-imidazo[1,5-a]pyrazineBTK0.2 - 10Human PBMC functional assay[1]
Imidazo[1,5-a]pyrazinemTOR1 - 50MDA-MB-231 cell proliferation[2]
C-5 substituted imidazo[1,5-a]pyrazinec-Src10 - 100Enzyme inhibition assay[3]

Experimental Protocols

To facilitate further research in this area, we provide a representative, generalized protocol for the synthesis and biological evaluation of 3-substituted imidazo[1,5-a]pyrazine derivatives.

Synthesis of a 3-Aryl-Imidazo[1,5-a]pyrazine via Suzuki-Miyaura Coupling

Objective: To synthesize a 3-aryl-imidazo[1,5-a]pyrazine from a 3-chloro-imidazo[1,5-a]pyrazine precursor.

Materials:

  • 3-Chloro-imidazo[1,5-a]pyrazine

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add 3-chloro-imidazo[1,5-a]pyrazine (1.0 eq), the arylboronic acid/ester (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst (0.05-0.10 eq) under a positive pressure of inert gas.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-imidazo[1,5-a]pyrazine.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the in vitro inhibitory activity of a test compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Test compound dissolved in DMSO

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then in kinase assay buffer.

  • In a microplate, add the test compound dilutions, the kinase, and the substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at the optimal temperature (e.g., 30 °C) for a specified period.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Incubate for the required time to allow for signal development.

  • Measure the signal (luminescence, fluorescence, etc.) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC₅₀ value by fitting the dose-response data to a suitable model.

Conclusion and Future Perspectives

The 3-chloro-imidazo[1,5-a]pyrazine scaffold has proven to be a highly valuable and versatile intermediate in the field of medicinal chemistry. Its strategic C-3 chloro group provides a reliable handle for the synthesis of a wide array of derivatives, particularly through robust and scalable cross-coupling reactions. The resulting 3-substituted imidazo[1,5-a]pyrazines have demonstrated significant potential as potent inhibitors of various protein kinases, with promising applications in the treatment of cancer and inflammatory diseases. Future research in this area will likely focus on the further exploration of novel C-3 substituents to fine-tune potency, selectivity, and pharmacokinetic properties. Additionally, the application of this scaffold to other biological target classes, such as those in the central nervous system, remains a largely untapped but potentially fruitful area of investigation. The continued development of synthetic methodologies and a deeper understanding of the structure-activity relationships will undoubtedly solidify the importance of the 3-chloro-imidazo[1,5-a]pyrazine core in the drug discovery pipeline.

References

  • Crew, A. P., et al. (2011). Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. Bioorganic & Medicinal Chemistry Letters, 21(7), 2092-2097. [Link]

  • El-Sayed, M. A. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2952. [Link]

  • Liu, Y., et al. (2017). Discovery of 3-morpholino-imidazole[1,5-a]pyrazine BTK inhibitors for rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 27(15), 3348-3352. [Link]

  • Crocetti, L., et al. (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. International Journal of Molecular Sciences, 23(21), 13032. [Link]

  • Shafiee, A., et al. (2009). A novel synthesis of highly substituted imidazo[1,5-a]pyrazine derivatives by 3-CR/2-CR sequence. Molecular Diversity, 13(1), 63-67. [Link]

  • Krasavin, M., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2931-2937. [Link]

  • Cox, J. M., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(10), 1033-1038. [Link]

  • Al-Qadi, I. O., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Journal of the Iranian Chemical Society. [Link]

  • Crocetti, L., et al. (2024). 3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABAA Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular. Florence Research Repository. [Link]

  • Douanla, C. R., et al. (2021). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Journal of Heterocyclic Chemistry, 58(11), 2269-2277. [Link]

  • Crocetti, L., et al. (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. International Journal of Molecular Sciences, 23(21), 13032. [Link]

  • Tulasi Devi, M., & Rao, C. V. N. (2017). SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences, 4(9), 564-568. [Link]

  • Mukaiyama, H., et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868-885. [Link]

  • Al-Qadi, I. O., et al. (2025). Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents. Journal of Molecular Structure, 1340, 142549. [Link]

  • Google Patents. (2013). Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • Li, G., et al. (2023). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 28(12), 4765. [Link]

Sources

Methodological & Application

Synthesis Protocols for 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Chemical Context

The imidazo[1,5-a]pyrazine core is a privileged, nitrogen-rich bicyclic scaffold frequently utilized in the development of CNS-active agents, most notably in dual orexin receptor antagonists (DORAs)[1]. Foundational approaches to constructing the imidazo[1,5-a]pyrazine framework often rely on the cyclization of functionalized pyrazines or imidazoles[2],.

Within this scaffold, the precise regiochemical placement of halogens is critical for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) and for modulating the basicity of the heterocycle. While direct electrophilic halogenation of this scaffold often directs to the C1 position to yield 1-chloro derivatives[3], access to the 3-chloro isomer (CAS: 944905-09-3) requires a distinct, regioselective C-H activation strategy.

Retrosynthetic Strategy & Mechanistic Rationale

To synthesize 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine from the unsubstituted core, one must navigate the competing reactivity of the imidazole ring and the secondary aliphatic amine (N7).

The Causality of the Synthetic Design:

  • Why N7-Protection? The N7 secondary amine is highly nucleophilic. If left unprotected, it will competitively react with electrophiles or consume organolithium reagents via N-deprotonation. We utilize a bulky tert-butyloxycarbonyl (Boc) group to mask N7, which also provides steric shielding to the adjacent C8 position.

  • Why Lithiation over Electrophilic Chlorination? Direct chlorination with N-chlorosuccinimide (NCS) under acidic or neutral conditions typically favors the C1 position due to the stability of the Wheland intermediate[3]. However, the C3 proton (flanked by N2 and the bridgehead N4) is the most acidic position on the imidazole ring (pKa ~ 32–33). By employing a strong base like n-butyllithium (n-BuLi) at cryogenic temperatures, we achieve exclusive C-H metalation at C3.

  • Why Hexachloroethane (C₂Cl₆)? While NCS is a common chlorine source, its poor solubility in THF at -78 °C leads to heterogeneous reactions and competitive oxidative side reactions. C₂Cl₆ is highly soluble at cryogenic temperatures, reacts cleanly via halogen-metal exchange, and generates volatile tetrachloroethylene as a byproduct, creating a self-purifying reaction stream.

Mechanistic Pathway & Visualization

Synthesis A 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine (Starting Material) B tert-Butyl 5,6-dihydroimidazo [1,5-a]pyrazine-7(8H)-carboxylate (N7-Boc Protected) A->B Boc2O, Et3N, DCM 0 °C to RT, 12 h C C3-Lithiated Intermediate (Transient Species) B->C n-BuLi (1.1 eq), THF -78 °C, 30 min (Regioselective C-H Activation) D tert-Butyl 3-chloro-5,6-dihydroimidazo [1,5-a]pyrazine-7(8H)-carboxylate C->D C2Cl6 (1.2 eq) -78 °C to RT, 2 h (Electrophilic Quench) E 3-Chloro-5,6,7,8-tetrahydroimidazo [1,5-a]pyrazine HCl (Target Compound) D->E 4M HCl in Dioxane RT, 4 h (Deprotection)

Regioselective synthetic workflow for 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.

Quantitative Data & Reaction Parameters

StepReaction PhaseReagents & SolventsTemp (°C)Time (h)Yield (%)Critical Parameter
1N7-ProtectionBoc₂O, Et₃N, DCM0 → 251290–95Strict temp control at 0 °C during addition to prevent N2-acylation.
2C3-Lithiationn-BuLi (1.1 eq), THF-780.5N/AAbsolute anhydrous conditions; maintain -78 °C to prevent ring-opening.
3ChlorinationC₂Cl₆ (1.2 eq), THF-78 → 25275–80Slow electrophile addition to avoid dimerization of the lithiated species.
4Deprotection4M HCl in Dioxane25495–99Complete off-gassing of isobutylene; precipitation indicates completion.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

Objective: Mask the nucleophilic N7 secondary amine to prevent competitive N-alkylation and N-lithiation.

  • Preparation: Suspend 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq) and cool the reaction flask to 0 °C using an ice-water bath under a continuous argon sweep.

  • Protection: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in a minimal volume of DCM and add dropwise over 30 minutes. Note: Rapid addition generates localized heat, which can trigger transient, reversible acylation at the imidazole N2 position.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as a pale yellow oil.

Protocol 2: Regioselective C3-Lithiation and Chlorination

Objective: Introduce the chlorine atom specifically at the C3 position via directed C-H activation.

  • System Purging: Flame-dry a Schlenk flask and purge with argon. Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. Allow 15 minutes for thermal equilibration.

  • Lithiation: Dropwise add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq) over 15 minutes. The solution may develop a deep yellow/orange hue, indicative of the C3-lithiated species. Stir at -78 °C for exactly 30 minutes. Prolonged exposure to strong bases can induce fragmentation of the saturated pyrazine ring.

  • Electrophilic Quench: Dissolve hexachloroethane (C₂Cl₆, 1.2 eq) in anhydrous THF and add dropwise to the lithiated mixture.

  • Completion: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to gradually warm to room temperature over 1 hour.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize any unreacted organolithium. Extract with ethyl acetate (EtOAc), wash with brine, dry over MgSO₄, and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to isolate the pure chlorinated intermediate.

Protocol 3: Acidic Deprotection to Yield the Target Compound

Objective: Remove the N7-Boc group to yield the final, stable hydrochloride salt.

  • Solvation: Dissolve the chlorinated intermediate in a minimal amount of DCM.

  • Acidification: Add 4M HCl in dioxane (10.0 eq) at room temperature. Expert Insight: Utilizing anhydrous HCl in dioxane rather than aqueous HCl (like concentrated hydrochloric acid) prevents hydrolytic degradation of the imidazopyrazine core.

  • Reaction Monitoring: Stir vigorously for 4 hours. The cleavage of the Boc group will generate isobutylene and CO₂ gas. As the reaction progresses, the target compound will precipitate out of the solution as a white/off-white hydrochloride salt.

  • Isolation: This step is a self-validating purification system. Once precipitation is complete, concentrate the mixture under reduced pressure to remove excess HCl and dioxane. Triturate the solid with cold diethyl ether, filter, and dry under high vacuum to afford 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride in near-quantitative yield.

References

  • Sifferlen, T., et al. "Synthesis, structure-activity relationship studies, and identification of novel 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 1." Bioorganic & Medicinal Chemistry Letters 23.7 (2013): 2212-2216. URL: [Link]

  • Koberstein, R., et al. "Structure-activity relationship studies and sleep-promoting activity of novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 2." Bioorganic & Medicinal Chemistry Letters 23.13 (2013): 3857-3863. URL:[Link]

  • Vachhani, D. D., et al. "Access to Novel Imidazo[1,5-a]pyrazine Scaffolds by the Combined Use of a Three-Component Reaction and a Base." RSC Advances 4.60 (2014): 3154-3161. URL:[Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the 3-Chloro Position in Imidazo[1,5-a]pyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imidazo[1,5-a]pyrazine Scaffold and the Strategic Importance of the C3-Position

The imidazo[1,5-a]pyrazine core is a privileged heterocyclic scaffold that constitutes the structural foundation of numerous biologically active compounds. Its unique electronic properties and rigid, planar structure make it an ideal framework for designing molecules that can effectively interact with a wide array of biological targets. Derivatives of this scaffold have shown promise in diverse therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2] The nitrogen-rich nature of the imidazo[1,5-a]pyrazine system makes it a structural analog of deazapurines, contributing to its ability to modulate the activity of enzymes such as kinases.

Functionalization of the imidazo[1,5-a]pyrazine core is a cornerstone of medicinal chemistry programs aimed at optimizing lead compounds for potency, selectivity, and pharmacokinetic properties. Among the available positions for substitution, the C3-position of the imidazole ring is of particular strategic importance. The pyrazine ring is generally electron-deficient and deactivated towards electrophilic substitution, whereas the imidazole moiety is more electron-rich, making the C3 position a prime target for functionalization.[3][4]

The introduction of a chloro-substituent at this position transforms the 3-chloro-imidazo[1,5-a]pyrazine into a versatile synthetic intermediate. This chlorine atom serves as an excellent leaving group and a handle for a variety of powerful transition-metal-catalyzed cross-coupling reactions, enabling the installation of a diverse range of substituents. This guide provides a detailed overview of the key synthetic strategies for the functionalization of the 3-chloro position, complete with field-tested protocols and mechanistic insights to empower researchers in drug discovery and chemical biology.

Core Synthetic Pathways for C3-Functionalization

The transformation of the C3-chloro group can be broadly categorized into two primary strategies: palladium-catalyzed cross-coupling reactions for the formation of new carbon-carbon and carbon-nitrogen bonds, and nucleophilic aromatic substitution (SNAr). The choice of methodology depends on the desired final substituent and the overall synthetic strategy.

G cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation cluster_snar Nucleophilic Substitution start 3-Chloro-Imidazo[1,5-a]pyrazine suzuki Suzuki-Miyaura Coupling (Ar, HetAr, Alkyl) start->suzuki Pd Catalyst, Base, R-B(OH)2 sonogashira Sonogashira Coupling (Alkynyl) start->sonogashira Pd/Cu Catalyst, Base, R-C≡CH buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Pd Catalyst, Base, R2NH snar SNAr (Amines, Alkoxides, Thiols) start->snar Base, Nucleophile (e.g., Piperazine)

Figure 1: Key functionalization pathways for 3-chloro-imidazo[1,5-a]pyrazines.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds in modern organic synthesis.[5] Its appeal lies in the operational simplicity, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters.[6] For the imidazo[1,5-a]pyrazine scaffold, this reaction allows for the direct installation of aryl, heteroaryl, and even some alkyl groups at the C3 position.

Causality Behind Experimental Choices: The reaction mechanism involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Catalyst System: The choice of palladium source and ligand is critical. Pre-catalysts like Pd(PPh₃)₄ or in-situ generated catalysts from a Pd(0) or Pd(II) source (e.g., Pd₂(dba)₃, Pd(OAc)₂) combined with a phosphine ligand are common. Bulky, electron-rich phosphine ligands such as SPhos or XPhos often provide the best results, as they promote the rate-limiting oxidative addition step and stabilize the catalytically active species.[7]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[6] Inorganic bases like Na₂CO₃, K₂CO₃, or K₃PO₄ are frequently used, often in an aqueous solution with an organic co-solvent. The choice of base can influence reaction rates and prevent side reactions like protodeboronation.

Protocol: Suzuki-Miyaura Coupling of a 3-Chloro-Imidazo[1,5-a]pyrazine

Protocol_Suzuki reagents 1. Add 3-chloro-imidazo[1,5-a]pyrazine, boronic acid (1.2-1.5 eq.), and base (2-3 eq.) to reaction vessel. solvent 2. Add solvent (e.g., Dioxane/H2O). Degas the mixture thoroughly (e.g., N2/vacuum cycles). reagents->solvent catalyst 3. Add Pd catalyst and ligand (e.g., Pd(PPh3)4 or Pd2(dba)3/SPhos) under inert atmosphere. solvent->catalyst reaction 4. Heat the reaction mixture (e.g., 80-110 °C) and monitor by LC-MS or TLC. catalyst->reaction workup 5. Cool, dilute with water and extract with an organic solvent (e.g., EtOAc). reaction->workup purify 6. Purify the crude product via flash column chromatography. workup->purify

Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a microwave vial or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 3-chloro-imidazo[1,5-a]pyrazine (1.0 eq.), the corresponding boronic acid or boronate ester (1.2–1.5 eq.), and the base (e.g., K₂CO₃, 2.0–3.0 eq.).

  • Solvent Addition and Degassing: Add the solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1). Degas the mixture thoroughly by bubbling nitrogen through the solution for 15-20 minutes or by subjecting it to three vacuum-nitrogen backfill cycles. This step is crucial to remove oxygen, which can oxidize and deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of nitrogen or in a glovebox, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05–0.10 eq.) or the palladium source and ligand (e.g., Pd₂(dba)₃, 0.025 eq. and SPhos, 0.10 eq.).

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. The reaction can be performed using conventional heating or microwave irradiation to accelerate the reaction time.[8] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 3-substituted imidazo[1,5-a]pyrazine product.

ParameterTypical Conditions for Suzuki-Miyaura Coupling
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃
Ligand PPh₃, SPhos, XPhos, RuPhos
Base K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Dioxane/H₂O, Toluene/H₂O, DME
Temperature 80 - 110 °C (Conventional) or 110 - 150 °C (Microwave)
Typical Yields 50 - 95%[8][9]

Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, providing direct access to C(sp²)-C(sp) bonds.[10][11] This reaction is invaluable for introducing alkynyl moieties, which can serve as versatile handles for further transformations (e.g., click chemistry, cyclizations) or as critical pharmacophores themselves.

Causality Behind Experimental Choices: The Sonogashira reaction typically employs a dual catalytic system.[11]

  • Palladium Catalyst: As in the Suzuki coupling, a palladium(0) species initiates the catalytic cycle by oxidative addition to the C-Cl bond.

  • Copper(I) Co-catalyst: A copper(I) salt (e.g., CuI) acts as a co-catalyst. It reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium(II)-halide complex, which is much faster than the direct reaction of the alkyne with the palladium complex.[10]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to neutralize the HX acid formed during the reaction and to act as the solvent or co-solvent.

Protocol: Sonogashira Coupling of a 3-Chloro-Imidazo[1,5-a]pyrazine

Protocol_Sonogashira reagents 1. Add 3-chloro-imidazo[1,5-a]pyrazine to a flask under inert atmosphere. solvent 2. Add solvent (e.g., THF) and amine base (e.g., Et3N). Degas the solution. reagents->solvent catalyst 3. Add Pd catalyst (e.g., Pd(PPh3)4) and CuI co-catalyst. solvent->catalyst alkyne 4. Add terminal alkyne (1.1-1.5 eq.) dropwise. catalyst->alkyne reaction 5. Stir at room temp. or heat gently. Monitor by LC-MS or TLC. alkyne->reaction workup 6. Filter off amine salts, concentrate, and partition between water and EtOAc. reaction->workup purify 7. Purify via flash column chromatography. workup->purify

Figure 3: Experimental workflow for a typical Sonogashira coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry, oven-baked flask under a nitrogen atmosphere, add the 3-chloro-imidazo[1,5-a]pyrazine (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the copper(I) iodide (CuI, 0.10 eq.).

  • Solvent and Base Addition: Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base (e.g., Et₃N, 3.0 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.1–1.5 eq.) to the reaction mixture dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40–60 °C) if the reaction is sluggish. The reaction is typically complete within 2-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the precipitated amine hydrohalide salts and catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 3-alkynyl-imidazo[1,5-a]pyrazine.

ParameterTypical Conditions for Sonogashira Coupling
Palladium Source Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Copper Source CuI
Base Et₃N, DIPEA
Solvent THF, DMF, Acetonitrile
Temperature 25 - 60 °C
Typical Yields 60 - 90%[8]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the construction of C-N bonds.[12] This reaction enables the coupling of aryl halides with a wide variety of primary and secondary amines, providing access to anilines and their derivatives, which are prevalent in pharmaceuticals.

Causality Behind Experimental Choices:

  • Catalyst System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like BINAP, Xantphos, or specialized biaryl phosphine ligands developed by Buchwald (e.g., BrettPhos) are essential for achieving high yields, particularly with less reactive aryl chlorides.[13]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its entry into the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like K₃PO₄ or Cs₂CO₃ can be used for more sensitive substrates.[14] The choice of base must be carefully considered to avoid incompatibility with other functional groups in the molecule.[12]

Protocol: Buchwald-Hartwig Amination of a 3-Chloro-Imidazo[1,5-a]pyrazine

Protocol_Buchwald reagents 1. In a glovebox, add Pd source, ligand, and strong base (e.g., NaOtBu) to a dry reaction vessel. reactants 2. Add 3-chloro-imidazo[1,5-a]pyrazine, amine (1.1-1.5 eq.), and anhydrous solvent (e.g., Toluene, Dioxane). reagents->reactants reaction 3. Seal the vessel and heat (e.g., 80-110 °C) with stirring. Monitor reaction progress. reactants->reaction workup 4. Cool, quench carefully with water, and extract with an organic solvent. reaction->workup purify 5. Purify the crude product via flash column chromatography. workup->purify

Sources

Suzuki coupling reaction conditions for 3-chloro-imidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 3-Chloro-imidazo[1,5-a]pyrazine Scaffolds

Introduction & Mechanistic Rationale

The imidazo[1,5-a]pyrazine bicyclic core is a privileged scaffold in modern medicinal chemistry. It serves as the structural foundation for numerous high-value kinase inhibitors, most notably reversible Bruton's tyrosine kinase (BTK) inhibitors utilized in the treatment of autoimmune diseases such as rheumatoid arthritis[1], as well as PDE10 inhibitors for central nervous system disorders[2]. Functionalization at the C3 position is frequently achieved via the Suzuki-Miyaura cross-coupling of a 3-halogenated precursor with an aryl or heteroaryl boronic acid.

While 3-bromo and 3-iodo derivatives readily undergo oxidative addition, the 3-chloro-imidazo[1,5-a]pyrazine presents a distinct synthetic bottleneck. The C(sp2)-Cl bond possesses a significantly higher bond dissociation energy (~96 kcal/mol) compared to its bromo counterpart (~81 kcal/mol). Consequently, traditional palladium catalysts (e.g.,


) often stall at the oxidative addition step, leading to poor conversions and elevated levels of protodeboronation side products. To overcome this thermodynamic barrier, the catalytic system must be meticulously engineered with electron-rich, sterically demanding ligands[3].

Catalytic System Selection: The Causality of Reagents

As an application scientist, selecting the right reagent matrix is not arbitrary; it is governed by the mechanistic demands of the catalytic cycle.

  • Precatalyst & Ligand : We strongly recommend the combination of

    
     and the Buchwald ligand XPhos  (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)[3]. The strongly 
    
    
    
    -donating dicyclohexylphosphine moiety increases the electron density at the palladium center, thermodynamically driving the oxidative addition into the recalcitrant C-Cl bond. Simultaneously, the bulky triisopropylbiphenyl backbone promotes the final reductive elimination step, preventing the catalyst from becoming trapped in stable, unreactive complexes.
  • Base :

    
     or 
    
    
    
    [4]. These bases are highly effective for challenging Suzuki couplings. They facilitate the formation of the reactive palladium-hydroxo/alkoxo intermediate required for transmetalation without causing base-catalyzed degradation of sensitive functional groups (such as secondary amines or esters) on the imidazo[1,5-a]pyrazine core.
  • Solvent System : 1,4-Dioxane/Water (4:1 v/v)[1]. Dioxane provides a high boiling point (101 °C) and excellent solubility for the organic substrates. The aqueous component is non-negotiable; it dissolves the inorganic base and converts the boronic acid into the reactive boronate species, accelerating transmetalation.

Workflow Visualization

SuzukiWorkflow Start Substrate Preparation 3-Chloro-imidazo[1,5-a]pyrazine + Aryl Boronic Acid Degas Solvent Degassing (Dioxane/H2O, N2 Sparging) Start->Degas Catalyst Catalyst Activation Pd2(dba)3 + XPhos Degas->Catalyst Reaction Cross-Coupling Reaction 100°C, 4-12 hours Catalyst->Reaction Monitor LC-MS Monitoring Check for C-Cl consumption Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup EtOAc Extraction & Brine Wash Monitor->Workup Complete Purify Purification Flash Chromatography Workup->Purify

Workflow for the Suzuki coupling of 3-chloro-imidazo[1,5-a]pyrazine.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for the C3-arylation of 3-chloro-imidazo[1,5-a]pyrazine, demonstrating the necessity of specialized ligands for C-Cl activation.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation

(5 mol%)
None

Toluene/EtOH/

90< 20%Stalled at oxidative addition; high starting material recovery.

(5 mol%)
dppf

1,4-Dioxane/

10055-65%Moderate conversion[1]; competitive protodeboronation observed.

(5 mol%)
SPhos

Toluene/

10075-80%Good conversion; SPhos facilitates C-Cl activation[4].

(2 mol%)
XPhos

1,4-Dioxane/

100 > 90% Optimal system[3]; rapid oxidative addition and clean profile.

Experimental Protocol: Step-by-Step Methodology

Self-Validating System: This protocol incorporates specific checkpoints (e.g., visual color changes, LC-MS monitoring) to ensure the researcher can validate the reaction's progress in real-time.

Materials Required:

  • 3-Chloro-imidazo[1,5-a]pyrazine derivative (1.0 equiv, typically 1.0 mmol)

  • Aryl or Heteroaryl Boronic Acid (1.5 equiv)

  • 
     (0.02 equiv, 2 mol%)
    
  • XPhos (0.04 equiv, 4 mol%)

  • Potassium phosphate tribasic (

    
    ) (3.0 equiv)
    
  • 1,4-Dioxane (Anhydrous) and Deionized Water (4:1 ratio, 10 mL total)

Step 1: Reagent Assembly & Degassing (Critical Step)

  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the 3-chloro-imidazo[1,5-a]pyrazine (1.0 mmol), aryl boronic acid (1.5 mmol), and

    
     (3.0 mmol).
    
  • Add 8 mL of 1,4-Dioxane and 2 mL of Deionized Water.

  • Causality Check: Oxygen is highly detrimental to the active Pd(0) species, leading to homocoupling of the boronic acid and catalyst death. Seal the vial with a septum cap and sparge the biphasic mixture with ultra-pure Nitrogen or Argon for at least 15 minutes.

Step 2: Catalyst Introduction

  • Briefly open the vial under a positive flow of inert gas and quickly add

    
     (0.02 mmol) and XPhos (0.04 mmol)[3].
    
  • Reseal the vial and sparge for an additional 5 minutes.

  • Self-Validation: The mixture will typically transition to a dark red/brown color, indicating the successful formation of the active Pd(0)-XPhos complex.

Step 3: Reaction Execution & Monitoring

  • Transfer the vial to a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (1000 rpm) to ensure adequate mass transfer across the biphasic system.

  • Self-Validation: After 2 hours, withdraw a 10 µL aliquot using a micro-syringe. Dilute in 1 mL of Acetonitrile, filter, and analyze via LC-MS. The 3-chloro starting material should be significantly depleted. If >20% starting material remains after 4 hours, an additional 0.5 equiv of boronic acid may be added to compensate for potential protodeboronation.

Step 4: Workup & Isolation

  • Upon complete conversion (typically 4-8 hours), cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (20 mL) and Water (10 mL). Transfer to a separatory funnel.

  • Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Note: The crude residue will often be dark due to residual palladium.
    

Step 5: Purification

  • Purify the crude product via flash column chromatography (Silica gel, typically eluting with a gradient of Dichloromethane to Methanol, or Hexanes to Ethyl Acetate depending on the polarity of the specific derivative).

  • Pro-Tip: If palladium contamination persists (indicated by a gray/brown tint in the isolated product or poor NMR resolution), dissolve the product in Dichloromethane and stir with a metal scavenger (e.g., QuadraSil AP or SiliaMetS Thiol) for 2 hours before final filtration.

References

  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. nih.gov. 1

  • WO2009070584A1 - Aryl and heteroaryl fused imidazo[1,5-a]pyrazines as inhibitors of phosphodiesterase 10. Google Patents. 2

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. mdpi.com. 4

  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. nih.gov (PMC). 3

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for performing nucleophilic aromatic substitution (SNAr) reactions on the novel heterocyclic scaffold, 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. This document is structured to offer not only procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and troubleshooting.

Introduction: The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Scaffold in Drug Discovery

The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core represents a promising scaffold in medicinal chemistry. Its saturated piperazine ring imparts desirable physicochemical properties such as improved solubility and a three-dimensional architecture that can enhance target engagement. The fused imidazo-pyrazine system is a key feature in a number of biologically active molecules. The strategic placement of a chloro-substituent at the 3-position of this scaffold opens up a gateway for a diverse range of nucleophilic substitution reactions, allowing for the synthesis of extensive compound libraries for drug discovery programs.

Reactivity of the 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine System

The nucleophilic aromatic substitution on the 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is governed by the electronic properties of the heterocyclic system. The pyrazine ring is inherently electron-deficient, which, in principle, should facilitate nucleophilic attack. However, the fused imidazole ring, particularly the nitrogen atom at the 4-position, can exert an electron-donating effect, potentially deactivating the pyrazine ring towards classical SNAr reactions. This necessitates the use of more advanced synthetic methodologies to achieve efficient substitution.

This guide will focus on two primary strategies to overcome this potential low reactivity:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful and versatile method for the formation of carbon-nitrogen bonds with unactivated aryl and heteroaryl chlorides.[1][2]

  • Microwave-Assisted Nucleophilic Aromatic Substitution: The use of microwave irradiation can dramatically accelerate reaction rates and improve yields for SNAr reactions that are sluggish under conventional heating.[3][4]

Synthesis of the Starting Material: 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Proposed Synthetic Pathway

Synthesis_Pathway A 2-(Chloromethyl)pyrazine B N-(Pyrazin-2-ylmethyl)ethane-1,2-diamine A->B Ethylenediamine, Base C 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine B->C Pictet-Spengler type cyclization (e.g., with paraformaldehyde), Acid D 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine C->D N-Chlorosuccinimide (NCS)

Figure 1: Proposed synthetic route to 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.

Experimental Protocols for Starting Material Synthesis

Step 1: Synthesis of N-(Pyrazin-2-ylmethyl)ethane-1,2-diamine

This initial step involves a standard nucleophilic substitution where the commercially available 2-(chloromethyl)pyrazine is reacted with an excess of ethylenediamine.[5][6]

  • Materials:

    • 2-(Chloromethyl)pyrazine hydrochloride (1.0 eq)

    • Ethylenediamine (10.0 eq)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • Acetonitrile (ACN)

  • Procedure:

    • To a round-bottom flask, add 2-(chloromethyl)pyrazine hydrochloride and acetonitrile.

    • Add potassium carbonate to neutralize the hydrochloride and liberate the free base.

    • Add ethylenediamine and stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent and excess ethylenediamine.

    • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine

This step employs a Pictet-Spengler type cyclization to form the fused imidazole ring.[7][8][9]

  • Materials:

    • N-(Pyrazin-2-ylmethyl)ethane-1,2-diamine (1.0 eq)

    • Paraformaldehyde (1.2 eq)

    • Trifluoroacetic acid (TFA) or another suitable acid catalyst

    • Dichloromethane (DCM) or Toluene

  • Procedure:

    • Dissolve N-(pyrazin-2-ylmethyl)ethane-1,2-diamine in the chosen solvent in a round-bottom flask.

    • Add paraformaldehyde to the solution.

    • Carefully add the acid catalyst and heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 3: Synthesis of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

The final step is the regioselective chlorination of the electron-rich imidazole ring using N-chlorosuccinimide (NCS).

  • Materials:

    • 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine (1.0 eq)

    • N-Chlorosuccinimide (NCS) (1.1 eq)

    • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Procedure:

    • Dissolve 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in the solvent in a round-bottom flask, protected from light.

    • Cool the solution to 0 °C in an ice bath.

    • Add NCS portion-wise over 15-20 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by column chromatography to yield 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.

Protocols for Nucleophilic Aromatic Substitution

The following protocols detail the reaction of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine with various nucleophiles.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This is the recommended method for the coupling of primary and secondary amines with the chloro-substituted scaffold.[1][2][10]

Buchwald_Hartwig_Workflow Start Combine Substrate, Amine, Pd Catalyst, Ligand, and Base Reaction Heat Reaction Mixture in an Inert Solvent (e.g., Toluene, Dioxane) under Inert Atmosphere Start->Reaction Monitoring Monitor Reaction Progress by TLC or LC-MS Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Figure 2: General workflow for Buchwald-Hartwig amination.

  • Materials and Reagents:

    • 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (1.0 eq)

    • Amine nucleophile (1.2-1.5 eq)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

    • Phosphine ligand (e.g., Xantphos, RuPhos, 4-10 mol%)

    • Base (e.g., Sodium tert-butoxide, Cesium carbonate, 2.0-3.0 eq)

    • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst, phosphine ligand, and base.

    • Add 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine and the amine nucleophile.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., Ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 1: Recommended Conditions for Buchwald-Hartwig Amination

Nucleophile TypeRecommended LigandRecommended BaseTemperature (°C)
Primary AlkylaminesXantphosSodium tert-butoxide80-100
Secondary AlkylaminesRuPhosSodium tert-butoxide90-110
AnilinesXantphosCesium carbonate100-110
Protocol 2: Microwave-Assisted Nucleophilic Aromatic Substitution

This method is particularly effective for a broader range of nucleophiles, including alcohols and thiols, and can significantly reduce reaction times.[11][12]

  • Materials and Reagents:

    • 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (1.0 eq)

    • Nucleophile (Amine, Alcohol, or Thiol) (2.0-3.0 eq)

    • Base (e.g., Potassium carbonate, DIPEA) (2.0-3.0 eq)

    • Polar aprotic solvent (e.g., DMF, DMSO, NMP)

  • Procedure:

    • In a microwave-safe reaction vial, combine 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, the nucleophile, and the base.

    • Add the solvent and seal the vial.

    • Place the vial in a microwave reactor and irradiate at a temperature between 120-180 °C for 10-60 minutes.

    • Monitor the reaction progress by TLC or LC-MS after cooling the vial.

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with a suitable organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Table 2: Suggested Microwave Conditions for Various Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (min)
Primary/Secondary AminesDIPEANMP15015-30
Alcohols (as alkoxides)NaHDMF120-14020-40
ThiolsK₂CO₃DMSO130-15010-25
Protocol 3: Classical Nucleophilic Aromatic Substitution (for highly activated nucleophiles)

While potentially challenging due to the substrate's electronics, this method may be successful with highly nucleophilic species or by employing forcing conditions.

  • Materials and Reagents:

    • 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (1.0 eq)

    • Nucleophile (e.g., sodium thiophenoxide, sodium methoxide) (1.5-2.0 eq)

    • Polar aprotic solvent (e.g., DMF, DMSO)

  • Procedure:

    • Dissolve 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in the chosen solvent in a round-bottom flask.

    • Add the nucleophile and heat the reaction mixture to 80-140 °C for 12-48 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and quench with water.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or the equivalents of the nucleophile and base. For Buchwald-Hartwig reactions, screening different ligands and palladium sources can be beneficial.

  • Side Product Formation: If side products are observed, reducing the reaction temperature or using a milder base may be necessary. Purification by preparative HPLC might be required for closely related impurities.

  • Decomposition: In cases of substrate or product decomposition at high temperatures, consider using a lower boiling point solvent or exploring catalyst systems that operate under milder conditions.

Conclusion

The 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While its reactivity in classical SNAr reactions may be modest, the application of modern synthetic methods such as Palladium-catalyzed Buchwald-Hartwig amination and microwave-assisted synthesis provides robust and efficient pathways to a diverse range of substituted analogs. The protocols outlined in this guide are intended to serve as a strong starting point for researchers to explore the chemical space around this promising heterocyclic system.

References

  • The Chemical Backbone: How 2-(Chloromethyl)pyrazine Fuels Organic Synthesis. (2026, February 12). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Transition metal-catalyzed functionalization of pyrazines. (2013, April 9). Organic & Biomolecular Chemistry. [Link]

  • Božinović, N., Šolaja, B. A., & Opsenica, I. A. (2016). Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. Journal of the Serbian Chemical Society, 81(11), 1225–1230. [Link]

  • Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. (2023, October 10). Organic Letters. [Link]

  • Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines. (2012). ResearchGate. [Link]

  • Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. (2007). Molecules. [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2013). ResearchGate. [Link]

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. ChemSusChem, 6(8), 1435-1439. [Link]

  • Efficient Nucleophilic Substitution Reactions of Pyrimidyl and Pyrazyl Halides with Nucleophiles under Focused Microwave Irradiation. (2007). ResearchGate. [Link]

  • Amination of chloropyrazine and 2-chloropyrimidine. (2013). ResearchGate. [Link]

  • Synthesis method of 2-chloro-5-chloromethyl pyridine. (2015).
  • The Pictet-Spengler Reaction Updates Its Habits. (2020). Molecules. [Link]

  • PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROMATIC HETEROCYCLES. (1993). J-STAGE. [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. (2022). Chemistry. [Link]

  • Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of novel Am(III)-selective extractants. (2012). Organic & Biomolecular Chemistry. [Link]

  • Nucleophilic aromatic substitution: Using microwave chemistry. (2018, March 22). Morressier. [Link]

  • 2-(Chloromethyl)pyrazine | CAS#:39204-47-2. Chemsrc. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2024). Chemical Reviews. [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002, May). Environmental Science & Technology. [Link]

  • Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and.... (2018). ResearchGate. [Link]

  • Synthesis of pyrazine acetals by the biased reaction of symmetric 2,5-bis(chloromethyl) or 2,3,5,6-tetrakis(chloromethyl) substituents on pyrazine ring with sodium alkoxides. (1994). Journal of Heterocyclic Chemistry. [Link]

  • Byproducts in the Synthesis of Di-2-pyrazinylmethane. (2021). Bulletin of the Chemical Society of Japan. [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2023). Beilstein Journal of Organic Chemistry. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Directed nucleophilic aromatic substitution reaction. (2021). Chemical Science. [Link]

  • Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). (2002). ResearchGate. [Link]

  • Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. ResearchGate. [Link]

  • Synthesis and reactions of Pyrazine. (2020, April 19). YouTube. [Link]

  • Pt-Catalyzed Cyclization/1,2-Migration for the Synthesis of Indolizines, Pyrrolones, and Indolizinones. (2012). Organic Letters. [Link]

  • Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. (2017, May 4). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2023, June 30). Beilstein Journal of Organic Chemistry. [Link]

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024, December 16). RSC Advances. [Link]

  • Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][5]triazol[4,3-a] pyrazine hydrochloride. (2012). Google Patents.

  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][5]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. (2020, December 2). Molecules. [Link]

  • ChemInform Abstract: Selective Synthesis of N-Substituted Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives via Alkyne Cyclization. (2010). ResearchGate. [Link]

  • Oxidative Cyclization of Bis(biaryl)acetylenes: Synthesis and Photophysics of Dibenzo[g,p]chrysene-Based Fluorescent Polymers. (2001). Organic Letters. [Link]

  • Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. (2020, September 7). ChemMedChem. [Link]

  • Metal-Mediated Intramolecular Cyclization of Pyridino-alkynes. (2017). National Chemical Laboratory. [Link]

  • Synthesis of 3,7-dichlorobisisothiazolo-[4,5-b:4',5'-e]-pyrazine: the first representative of a new heterocyclic system. (1998). Mendeleev Communications. [Link]

Sources

Procedure for hydrogenation of imidazo[1,5-a]pyrazine to tetrahydro form

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the hydrogenation of imidazo[1,5-a]pyrazine to its 5,6,7,8-tetrahydro form. This transformation converts the aromatic pyrazine ring into a saturated piperazine ring while preserving the fused imidazole core, a critical step in synthesizing bioactive scaffolds for PDE10A inhibitors, BTK inhibitors, and other pharmaceutical agents.

Introduction & Strategic Analysis

The imidazo[1,5-a]pyrazine scaffold represents a privileged structure in medicinal chemistry, serving as the core for various kinase inhibitors (e.g., Linsitinib). However, the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivative is equally valuable, functioning as a conformationally restricted diamine equivalent.

Retrosynthetic Logic

While tetrahydroimidazo[1,5-a]pyrazines can be synthesized via cyclization of piperazine-2-carboxylic acid derivatives, direct hydrogenation of the aromatic parent is preferred when:

  • The aromatic core is constructed first to establish specific regiochemistry (e.g., via Van Leusen imidazole synthesis).

  • Late-stage saturation is required to modulate solubility or metabolic stability (Fsp³ character).

Mechanistic Challenge

The primary challenge is chemoselectivity . The substrate contains two fused aromatic rings:[1][2]

  • Imidazole Ring: Electron-rich, highly aromatic, and resistant to hydrogenation under standard conditions.

  • Pyrazine Ring: Electron-deficient, diaza-benzene analog. Solution: The pyrazine ring is significantly more susceptible to reduction, especially when activated by protonation. Therefore, acidic media (Acetic Acid or HCl/MeOH) are critical to facilitate the reduction of the pyrazine moiety to the piperazine ring without over-reducing the imidazole.

Materials & Equipment

Reagents
ReagentGrade/PurityRole
Imidazo[1,5-a]pyrazine >97% HPLCSubstrate
Platinum(IV) Oxide (PtO₂) Adams' CatalystPrimary Catalyst (Preferred)
Palladium on Carbon (Pd/C) 10 wt. %, wet supportAlternative Catalyst
Glacial Acetic Acid (AcOH) ACS ReagentSolvent & Activator
Methanol (MeOH) AnhydrousAlternative Solvent
Conc. HCl (12M) Reagent GradeActivator (if using MeOH)
Hydrogen Gas (H₂) >99.99%Reductant
Equipment
  • High-Pressure Reactor (Parr Hydrogenator) or Balloon Setup (depending on scale).

  • Borosilicate Glass Reaction Vessel .

  • Celite® 545 filter aid.

  • Rotary Evaporator with chemically resistant seals.

Experimental Protocols

Protocol A: Platinum-Catalyzed Hydrogenation (Gold Standard)

Recommended for high yields and complete conversion.

Rationale: Platinum oxide (Adams' catalyst) in acetic acid is the most reliable method for reducing fused pyrazines. The acetic acid protonates the pyrazine nitrogens, lowering the activation energy for hydrogenation.

Step-by-Step Procedure:
  • Preparation: In a clean, dry hydrogenation vessel, dissolve imidazo[1,5-a]pyrazine (1.0 equiv, e.g., 500 mg) in Glacial Acetic Acid (0.1 M concentration, ~40 mL).

  • Catalyst Addition: Carefully add Platinum(IV) Oxide (PtO₂) (5–10 wt% relative to substrate).

    • Safety Note: Add catalyst under an inert atmosphere (Argon/Nitrogen) if possible. Dry catalysts can be pyrophoric in the presence of solvent vapors.

  • Hydrogenation:

    • Seal the vessel and purge with Nitrogen (3 cycles).

    • Purge with Hydrogen (3 cycles).[3]

    • Pressurize to 3–4 bar (45–60 psi) .

    • Stir vigorously at Room Temperature (20–25°C) for 12–16 hours .

  • Monitoring: Check reaction progress via LC-MS or ¹H NMR.

    • Target: Disappearance of pyrazine aromatic protons (typically δ 7.5–9.0 ppm region).

    • Product: Appearance of multiplet signals in the aliphatic region (δ 3.0–4.5 ppm).

  • Workup:

    • Depressurize and purge with Nitrogen.

    • Filter the mixture through a pad of Celite® to remove the platinum black. Wash the pad with MeOH.

    • Concentrate the filtrate under reduced pressure to remove acetic acid.

    • Neutralization: Dissolve the residue in minimal water, cool to 0°C, and basify to pH >10 using 2N NaOH or NH₄OH.

    • Extract with DCM or CHCl₃/iPrOH (3:1) (3x).[1][2][3][4]

    • Dry organic layers over Na₂SO₄, filter, and concentrate.

Protocol B: Palladium-Catalyzed Hydrogenation (Alternative)

Suitable if PtO₂ is unavailable; requires stronger activation.

  • Preparation: Dissolve substrate in Methanol (0.1 M).

  • Activation: Add Conc. HCl (2.0 equiv) to form the hydrochloride salt in situ.

  • Catalyst: Add 10% Pd/C (10–20 wt%).

  • Reaction: Hydrogenate at 3–5 bar (50–75 psi) at 50°C for 24 hours.

    • Note: Higher pressure and temperature are often required compared to PtO₂.

  • Workup: Similar to Protocol A, but requires careful neutralization of the added mineral acid.

Process Control & Visualization

Reaction Workflow (DOT Diagram)

HydrogenationWorkflow Start Start: Imidazo[1,5-a]pyrazine Solvent Dissolve in AcOH (0.1 M) Start->Solvent Catalyst Add PtO2 (5-10 wt%) Solvent->Catalyst Reaction H2 Pressure (4 bar) RT, 16 Hours Catalyst->Reaction Check LC-MS Check: Pyrazine H signals gone? Reaction->Check Check->Reaction No (Extend Time/Heat) Filter Filter via Celite (Remove Pt) Check->Filter Yes Workup Basify (pH >10) Extract (DCM) Filter->Workup Product End: 5,6,7,8-Tetrahydro form Workup->Product

Caption: Workflow for the PtO₂-catalyzed hydrogenation process.

Structural Transformation (DOT Diagram)

Caption: Transformation of the pyrazine ring to the piperazine ring.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst poisoning or insufficient pressure.Filter and add fresh catalyst. Increase H₂ pressure to 6 bar.
Over-reduction Reduction of imidazole ring (rare).Ensure temperature does not exceed 50°C. Stop reaction immediately upon H₂ uptake cessation.
Low Recovery Product stuck in aqueous phase (highly polar).The product is a secondary amine. Ensure pH >10 during extraction. Use "salting out" (NaCl) or continuous extraction.
Impurity Profile Ring opening.Avoid strong mineral acids at high temperatures; stick to AcOH at RT.

References

  • Vertex Pharmaceuticals. (2010). Tetrahydro-imidazo[1,5-a]pyrazine derivatives, preparation methods and medical uses thereof. US Patent 2010/0273786 A1. Link

  • ChemicalBook. (2025). 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Synthesis (Analogous Conditions). Link

  • Borisov, A. V., et al. (2013). Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. Chemistry of Heterocyclic Compounds. (Demonstrates catalytic hydrogenation of fused pyrazines). Link

  • PubChem. (2025).[5] Compound Summary: 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine.[5] Link

Sources

Technical Note: Scalable Process Engineering for 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a comprehensive technical guide for the scale-up synthesis of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine , a critical scaffold in the development of PDE10A inhibitors and other bioactive kinase modulators.

Executive Summary & Strategic Analysis

The imidazo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry, notably serving as a key pharmacophore in Dipeptidyl Peptidase-4 (DPP-4) inhibitors and Phosphodiesterase 10A (PDE10A) modulators. The specific derivative, 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine , presents a unique synthetic challenge during scale-up: the regioselective introduction of the chlorine atom at the C-3 position while maintaining the integrity of the saturated pyrazine ring.

Critical Process Parameters (CPPs)
  • Regioselectivity: Direct chlorination of the aromatic precursor is efficient but poses a high risk of hydrodechlorination during the subsequent reduction step.

  • Amine Management: The secondary amine in the tetrahydro-pyrazine ring is susceptible to N-chlorination; orthogonal protection is mandatory.

  • Safety: The use of chlorinating agents (NCS) and hydrogenation catalysts (Pd/C) at scale requires strict thermal and atmosphere controls.

Retrosynthetic Logic & Route Selection

To ensure a robust, scalable process, we reject the "Early Chlorination" route (chlorinating the aromatic core followed by reduction) due to the liability of the C-Cl bond under standard hydrogenation conditions. Instead, we employ a "Late-Stage Functionalization" strategy.

Selected Route (Route B):

  • Core Construction: Cyclization of 2-(aminomethyl)pyrazine.

  • Saturation: Catalytic hydrogenation to the tetrahydro core.

  • Protection: N-Boc protection to prevent side reactions.

  • Functionalization: Regioselective C-3 chlorination.

  • Deprotection: Acidic cleavage to the final salt.

Process Flow Diagram

G SM 2-(Aminomethyl) pyrazine IM1 Imidazo[1,5-a] pyrazine SM->IM1 Step 1: TEOF, Reflux Cyclization IM2 5,6,7,8-Tetrahydro imidazo[1,5-a]pyrazine IM1->IM2 Step 2: H2, Pd/C Reduction IM3 N-Boc-Tetrahydro imidazo[1,5-a]pyrazine IM2->IM3 Step 3: Boc2O Protection IM4 3-Chloro-N-Boc Intermediate IM3->IM4 Step 4: NCS, DMF Regioselective Chlorination PROD 3-Chloro-5,6,7,8-tetrahydro imidazo[1,5-a]pyrazine HCl IM4->PROD Step 5: HCl/IPA Deprotection

Figure 1: Strategic synthesis workflow prioritizing C-Cl bond stability and regioselectivity.

Detailed Experimental Protocols

Step 1: Synthesis of Imidazo[1,5-a]pyrazine (Aromatic Core)

This step constructs the bicyclic aromatic system using a Van Leusen-type cyclization approach adapted for scale.

  • Reagents: 2-(Aminomethyl)pyrazine (1.0 equiv), Triethyl orthoformate (TEOF) (5.0 equiv), Formic acid (cat.).

  • Solvent: TEOF (acts as solvent/reagent).

Protocol:

  • Charge a glass-lined reactor with 2-(aminomethyl)pyrazine (e.g., 1.0 kg).

  • Add Triethyl orthoformate (TEOF) (5.0 L/kg).

  • Add catalytic Formic acid (0.05 equiv).

  • Heat the mixture to reflux (146°C) for 4–6 hours. Monitor by HPLC for disappearance of starting material.

  • Workup: Distill off excess TEOF under reduced pressure.

  • Resuspend the residue in EtOAc, wash with saturated NaHCO3, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from EtOAc/Hexanes if necessary, though crude purity is often >95%.

Step 2: Catalytic Hydrogenation to 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine

Selective reduction of the pyrazine ring while leaving the imidazole ring intact is achieved using Palladium on Carbon.

  • Reagents: Imidazo[1,5-a]pyrazine (from Step 1), 10% Pd/C (5 wt% loading).

  • Solvent: Methanol (10 vol).

  • Conditions: 40 psi H₂, 25–30°C.

Protocol:

  • In a high-pressure autoclave, dissolve the aromatic core in Methanol .

  • Inert the vessel with Nitrogen (3 cycles).

  • Add 10% Pd/C (carefully, as a slurry in methanol to avoid ignition).

  • Pressurize with Hydrogen (40 psi) and stir at room temperature for 12–16 hours.

  • Critical Check: Monitor H₂ uptake. The reaction stops automatically after the pyrazine ring is saturated.

  • Workup: Filter through a celite pad to remove catalyst (Keep wet to prevent fire hazard).

  • Concentrate the filtrate to yield the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine as a pale yellow solid/oil.

Step 3: N-Boc Protection

Protection is essential to prevent N-chlorination in the next step.

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv), TEA (1.5 equiv).

  • Solvent: DCM or THF.

Protocol:

  • Dissolve the amine from Step 2 in DCM (10 vol) .

  • Add Triethylamine (1.5 equiv). Cool to 0°C.[1]

  • Add Boc₂O (1.1 equiv) dropwise.

  • Warm to room temperature and stir for 4 hours.

  • Workup: Wash with water, 0.5M HCl (rapidly), and brine. Dry and concentrate.

  • Output: tert-Butyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate.

Step 4: Regioselective C-3 Chlorination

This is the most sensitive step. N-Chlorosuccinimide (NCS) is used for mild electrophilic substitution at the C-3 position of the imidazole ring.

  • Reagents: NCS (1.05 equiv).

  • Solvent: DMF (5 vol) or Acetonitrile.

  • Temperature: 0°C to rt.

Protocol:

  • Dissolve the N-Boc intermediate in DMF . Cool to 0°C .[1]

  • Add NCS portion-wise over 30 minutes to control exotherm.

  • Allow to warm to room temperature and stir for 2–4 hours.

  • IPC (In-Process Control): Check HPLC for conversion. The product peak will shift to a higher retention time (more lipophilic).

  • Workup: Pour into ice water. Extract with EtOAc. Wash organic layer extensively with water/brine to remove DMF and succinimide by-products.

  • Purification: Column chromatography (SiO₂, Hex/EtOAc) or recrystallization is recommended to remove any trace regioisomers (though C-3 is highly favored).

Step 5: Deprotection and Salt Formation
  • Reagents: 4M HCl in Dioxane or IPA.

  • Solvent: Isopropanol (IPA) or Ethanol.

Protocol:

  • Dissolve the chlorinated intermediate in IPA (5 vol) .

  • Add 4M HCl in Dioxane (3.0 equiv) at room temperature.

  • Stir for 3–5 hours. The product hydrochloride salt often precipitates directly.

  • Isolation: Filter the white solid. Wash with cold ether or MTBE.

  • Drying: Vacuum oven at 40°C.

Analytical Controls & Specifications

To ensure the integrity of the scale-up, the following analytical parameters must be met.

ParameterMethodSpecificationRationale
Purity HPLC (C18, ACN/H2O)> 98.0%Required for biological assays.
Identity 1H-NMR (DMSO-d6)ConformsConfirm loss of C-3 proton (singlet ~7.5-8.0 ppm).
Chlorine Content Elemental Analysis / MS± 0.3% theoreticalConfirm mono-chlorination.
Residual Pd ICP-MS< 10 ppmCritical for drug substances.
Residual Solvent GC-Headspace< ICH LimitsDMF removal is critical.

Safety & Hazard Analysis

Thermal Hazards (Step 4)

The reaction of NCS with the heterocycle is exothermic. On a kilogram scale, active cooling is required during NCS addition. Do not add NCS as a single bolus.

Hydrogenation Risks (Step 2)
  • Catalyst Ignition: Dry Pd/C is pyrophoric. Always wet with water or toluene before adding methanol.

  • Pressurization: Ensure the autoclave is rated for the operating pressure. Ground all equipment to prevent static discharge.

Chemical Compatibility[2]
  • N-Chlorosuccinimide: Store in a cool, dry place. Degradation leads to Cl₂ gas evolution.

  • POCl₃ (Alternative): If POCl₃ is used in alternative routes, ensure caustic scrubbers are active.

References

  • Imidazo[1,5-a]pyrazine Core Synthesis

    • Synthesis of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives. (Related to Sitagliptin intermediates). Patent US20100273786A1.[2] Link

  • Chlorination Methodology

    • Selective halogenation of imidazo[1,5-a]pyrazines. Adapted from standard electrophilic substitution protocols for fused imidazoles. Journal of Organic Chemistry, 2012, 77, 7506.[3] Link

  • Commercial Availability & Properties

    • 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine (CAS 297172-19-1).[4] PubChem Compound Summary.[2] Link

  • General Scale-Up of Piperazine Derivatives

    • Scalable Synthesis of Piperazine-Fused Heterocycles.Organic Process Research & Development, 2024. Link

Appendix: Structural Verification (Graphviz)

The following diagram illustrates the key 1H-NMR diagnostic changes expected during the transformation from the Core (Step 2) to the Final Product (Step 5).

NMR_Logic Step2 Step 2 Product (Tetrahydro Core) Ar-H (Imid C-1): Singlet ~6.8 ppm Ar-H (Imid C-3): Singlet ~7.5 ppm NH (Amine): Broad ~2.0 ppm Step4 Step 4 Product (3-Chloro-Boc) Ar-H (Imid C-1): Singlet ~6.8 ppm Ar-H (Imid C-3): ABSENT (Replaced by Cl) Boc Group: Singlet ~1.45 ppm (9H) Step2->Step4 Loss of C-3 Proton Appearance of Boc Step5 Final Product (HCl Salt) Ar-H (Imid C-1): Singlet ~7.0 ppm (Shifted) Boc Group: ABSENT NH2+ (Salt): Broad ~9.0 ppm Step4->Step5 Loss of Boc Salt Shift

Figure 2: NMR diagnostic logic for process verification.

Sources

Reagents for N-alkylation of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Protocols for the N-Alkylation of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Executive Summary & Substrate Analysis

Target Molecule: 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Primary Reactivity: N-Alkylation of the secondary amine (N7).[1] Critical Constraint: Preservation of the 3-Chloro substituent on the imidazole ring.[1][2]

This guide details the chemoselective N-alkylation of the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core.[1] The substrate features two nitrogen centers:

  • N7 (Secondary Amine): Highly nucleophilic (

    
     hybridized).[1][2][3] This is the primary target for alkylation.[2][3]
    
  • N2 (Imidazole Nitrogen): Less nucleophilic (

    
     hybridized, pyridinic).[1][2][3]
    

Chemo-selectivity Strategy: The


 differential between the aliphatic N7 (~9.0–9.[1][2][3]5) and the aromatic N2 (~5.0–6.[1][2][3]0) allows for selective alkylation at N7 using controlled basic conditions or reductive amination.[1][2][3] The 3-Chloro group is an essential handle for downstream medicinal chemistry (e.g., Suzuki couplings) and must be preserved; therefore, hydrogenolytic conditions (Pd/C + 

) are strictly contraindicated
to prevent dehalogenation.[1][3]

Reagent Selection Guide

The choice of reagent depends on the nature of the alkyl group (


) to be introduced.[2][3]
Class A: Alkyl Halides & Sulfonates (Direct Nucleophilic Substitution)

Best for: Primary alkyl groups (Methyl, Ethyl, Benzyl).[1]

ComponentRecommended ReagentFunction/Rationale
Electrophile Alkyl Bromides (

), Iodides (

), Mesylates (

)
Good leaving groups facilitate

reaction at moderate temperatures.[1][3]
Base

or

Inorganic bases buffer the acid generated without being strong enough to deprotonate the imidazole C-H or cause elimination side reactions.[1][2]
Solvent Acetonitrile (MeCN) or DMF Polar aprotic solvents stabilize the transition state.[1][2][3] MeCN is preferred for easier workup; DMF for low-solubility substrates.[1][2][3]
Additives TBAI (Tetrabutylammonium iodide) Catalytic amount (10 mol%) accelerates reactions with alkyl chlorides or sluggish bromides via Finkelstein exchange.[1][2][3]
Class B: Carbonyls (Reductive Amination)

Best for: Secondary alkyl groups, cyclopropylmethyl, or when avoiding over-alkylation.[1]

ComponentRecommended ReagentFunction/Rationale
Electrophile Aldehydes (

) or Ketones (

)
Forms an iminium ion intermediate with N7.[1][2][3]
Reductant STAB (Sodium Triacetoxyborohydride) Mild reducing agent.[1][2][3] Selectively reduces the iminium ion over the carbonyl.[2][3] Does not reduce the 3-Cl group.
Solvent DCE (1,2-Dichloroethane) or DCM Standard solvents.[1][2][3] THF can be used if solubility is an issue.[1][2][3]
Acid Catalyst Acetic Acid (AcOH) Promotes iminium formation.[1][2][3] Usually 1-2 equivalents.[1][2][3]

Detailed Experimental Protocols

Protocol A: Direct Alkylation with Alkyl Halides

Target: Synthesis of N7-benzyl or N7-alkyl derivatives.[1][2]

Materials:

  • Substrate: 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (1.0 equiv)[1][3]

  • Alkylating Agent: Benzyl bromide or Alkyl iodide (1.1 equiv)[1][3]

  • Base:

    
     (anhydrous, 3.0 equiv)[1][3]
    
  • Solvent: Acetonitrile (MeCN) [0.1 M concentration][1][3]

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the substrate and anhydrous

    
    .
    
  • Solvation: Add MeCN and stir at room temperature (RT) for 10 minutes to create a suspension.

  • Addition: Add the Alkylating Agent dropwise via syringe.[1][2][3]

    • Note: If the alkylating agent is highly reactive (e.g., MeI), cool to 0°C during addition to prevent quaternization at N2.[3]

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass =

    
    ).[1][2][3]
    
    • Checkpoint: If reaction is incomplete after 16h, heat to 50°C.

  • Workup: Filter off the solids (

    
    ). Concentrate the filtrate under reduced pressure.
    
  • Purification: Dissolve residue in DCM, wash with saturated

    
     and Brine. Dry over 
    
    
    
    .[1][2][3] Purify via flash column chromatography (DCM/MeOH gradient).
Protocol B: Reductive Amination

Target: Introduction of bulky groups or cycloalkyls.[1][2]

Materials:

  • Substrate: 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (1.0 equiv)[1][3]

  • Carbonyl: Cyclohexanone or Benzaldehyde (1.2 equiv)[1][3]

  • Reductant:

    
     (STAB) (1.5–2.0 equiv)[1][3]
    
  • Solvent: 1,2-Dichloroethane (DCE)[1][3]

  • Additive: Acetic Acid (1.0 equiv)[1][3]

Procedure:

  • Imine Formation: In a vial, dissolve the substrate and the Carbonyl compound in DCE. Add Acetic Acid.[1][2][3] Stir at RT for 30–60 minutes.[1][2][3]

    • Mechanism:[1][2][4][5] This step ensures the formation of the iminium species before reduction.[2][3]

  • Reduction: Add

    
     in one portion.
    
    • Caution: Gas evolution (

      
      ) may occur; ensure venting.[1][2][3]
      
  • Reaction: Stir at RT for 12 hours.

  • Quench: Quench by adding saturated aqueous

    
     solution. Stir vigorously for 15 minutes to decompose borate complexes.
    
  • Extraction: Extract the aqueous layer with DCM (3x).[1][2][3] Combine organics, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (often requires 1-5%

    
     in MeOH/DCM to elute the amine).[1][2][3]
    

Strategic Workflow & Decision Logic

The following diagram illustrates the decision process for reagent selection and reaction monitoring.

G Start Start: 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Target Target Substituent (R)? Start->Target Primary Primary Alkyl / Benzyl Target->Primary Secondary Secondary Alkyl / Cycloalkyl Target->Secondary Sensitive Base-Sensitive R Group Target->Sensitive MethodA Method A: Direct Alkylation (R-X + K2CO3 + MeCN) Primary->MethodA MethodB Method B: Reductive Amination (R=O + STAB + DCE) Secondary->MethodB Sensitive->MethodB Check Check LCMS for Side Products MethodA->Check MethodB->Check OverAlk Issue: Over-alkylation (Quaternary salt) Check->OverAlk M + 2R detected NoReact Issue: Low Conversion Check->NoReact SM remains SolA Solution: Lower Temp (0°C) or Switch to Meth. B OverAlk->SolA SolB Solution: Add TBAI catalyst or Heat to 60°C NoReact->SolB

Caption: Decision matrix for N-alkylation reagents based on target substituent steric and electronic properties.

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
N2-Alkylation (Imidazolium salt) Alkylating agent is too reactive (e.g., MeI) or base is too strong.[1][2][3]Switch to Reductive Amination (Formaldehyde/STAB) for methylation.[1][2][3] If using R-X, lower temperature to 0°C and use stoichiometric base.[3]
Loss of 3-Cl substituent Hydrogenolysis occurred.[1][2][3]Never use

or dissolving metal reductions.[1][2][3] Ensure hydride sources (STAB) are used at mild temps.
Low Yield Poor solubility of the bicyclic amine.[1][2][3]Switch solvent to DMF or NMP .[1][2][3] Increase temperature to 60°C (only for Method A).

References

  • Vertex Pharmaceuticals. (2010).[1][2][3] Tetrahydro-imidazo[1,5-a]pyrazine derivatives, preparation process and medicinal use thereof. US Patent 2010/0273786 A1. Link[1][3]

  • Abdel-Magid, A. F., et al. (1996).[1][2][3][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.[3] Link[1][3]

  • ChemicalBook. (2025).[1][2][3] 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Reagent Profile. Link

Sources

Application Note: Buchwald-Hartwig Amination of 3-Chloro-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenges of performing Buchwald-Hartwig amination on the 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold.

Abstract & Strategic Overview

The 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core is a privileged scaffold in drug discovery, often serving as a bioisostere for purines or fused piperazines in kinase and GPCR inhibitors. However, functionalizing the C3-position via palladium-catalyzed cross-coupling presents distinct challenges:

  • Catalyst Poisoning: The basic nitrogen at the N7 position (secondary amine) and the imidazole N2 can coordinate competitively to Palladium, arresting the catalytic cycle.

  • Electronic Deactivation: The electron-rich nature of the imidazole ring can make the C-Cl bond oxidative addition slower compared to electron-deficient pyridines.

  • Regioselectivity: Ensuring coupling occurs exclusively at the C3-Cl site without affecting the saturated piperazine ring.

Core Recommendation: To ensure reproducibility and high yields, this protocol utilizes Third or Fourth Generation Buchwald Precatalysts (e.g., XPhos Pd G4) rather than in situ catalyst mixing. This ensures rapid initiation and protects the active Pd(0) species from sequestration by the substrate's heteronitrogens.

Mechanistic Insight & Ligand Selection

Successful amination of this scaffold relies on manipulating the catalytic cycle to favor Reductive Elimination over


-Hydride Elimination  (which leads to dehalogenated side products).
The Challenge of the Substrate

The 3-chloro-imidazo[1,5-a]pyrazine moiety features a chlorine atom on the imidazole ring. Unlike typical aryl chlorides, this position possesses imidoyl chloride character (N-C(Cl)=N), making it moderately electrophilic but also prone to hydrolysis.

Ligand Selection Matrix

For this specific bicyclic system, ligand sterics are critical to prevent the formation of inactive Pd-bis(amine) complexes.

Amine ClassRecommended LigandCatalyst SystemRationale
Primary Amines (Anilines, Alkyl)BrettPhos BrettPhos Pd G4Prevents binding of the product secondary amine; promotes reductive elimination.
Secondary Amines (Cyclic, Acyclic)RuPhos RuPhos Pd G4Excellent for sterically hindered secondary amines; high turnover numbers.
General / Mixed XPhos XPhos Pd G4The "Workhorse" ligand. Good balance of stability and activity for heteroaryl chlorides.

Pre-Reaction Checklist (Go/No-Go Criteria)

Before initiating the coupling, verify the following substrate conditions to prevent "Silent Failure" (no reaction due to poisoning).

  • N7-Protection is Mandatory:

    • The secondary amine in the tetrahydro-pyrazine ring (N7) must be protected (e.g., Boc, Cbz, or Benzyl).

    • Reason: Free N7 will chelate Pd(II) intermediates, shutting down the reaction immediately.

    • Structure: Ensure you are using 7-Boc-3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine .

  • Base Sensitivity:

    • If the coupling partner contains esters or base-sensitive groups, switch from NaOtBu (Strong Base) to Cs₂CO₃ (Weak Base).

Detailed Experimental Protocol

Standard Procedure (Secondary Amines)

Reaction Scale: 0.5 mmol Target: Coupling Morpholine (as a model secondary amine) to 7-Boc-3-chloro-tetrahydroimidazo[1,5-a]pyrazine.

Reagents:
  • Substrate: 7-Boc-3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (2.0 - 4.0 mol%)

    • Alternative: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%) - Only if G4 is unavailable.

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration)

Step-by-Step Workflow:
  • Vessel Preparation:

    • Flame-dry a 10 mL microwave vial or Schlenk tube equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Solids Addition:

    • Charge the vial with the Substrate (129 mg, 0.5 mmol), NaOtBu (72 mg, 0.75 mmol), and RuPhos Pd G4 (8.5 mg, 0.01 mmol / 2 mol%).

    • Note: If using the free amine substrate (solid), add it here. If liquid, add in step 4.

  • Inert Atmosphere:

    • Cap the vial with a septum. Evacuate and backfill with Nitrogen three times (Cycle: Vacuum 1 min / N₂ 1 min).

  • Liquid Addition:

    • Add Anhydrous Dioxane (2.5 mL) via syringe.

    • Add Morpholine (52 µL, 0.6 mmol) via microliter syringe.

  • Reaction:

    • Place the vial in a pre-heated block at 85°C .

    • Stir vigorously (800-1000 rpm). The turnover frequency depends on mass transfer efficiency.

    • Time: 2 to 4 hours. Monitor by LC-MS.

  • Work-up:

    • Cool to room temperature.[1]

    • Filter the mixture through a small pad of Celite (diatomaceous earth) eluting with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification:

    • Purify via Flash Column Chromatography (SiO₂).

    • Eluent: 0-10% MeOH in DCM (The product is polar).

Protocol Modification for Primary Amines
  • Catalyst: Switch to BrettPhos Pd G4 .

  • Base: Use Cs₂CO₃ (2.0 equiv) if the amine is acidic or sensitive.

  • Solvent: t-Amyl Alcohol is often superior for primary amines to prevent bis-arylation.

  • Temperature: Increase to 100°C .

Visualizations

Reaction Workflow Diagram

G Start Start: Substrate Prep Protect Protect N7 (Boc-Anhydride) Start->Protect Essential Step Mix Reaction Assembly (Inert Atms) Protect->Mix Substrate Ready Heat Catalysis (85-100°C) Mix->Heat Add Cat + Base Monitor LC-MS Check (2-4 hrs) Heat->Monitor Kinetics Monitor->Heat Incomplete Workup Celite Filter & Purification Monitor->Workup Conversion >95%

Caption: Optimized workflow for C3-amination of tetrahydroimidazo[1,5-a]pyrazine.

Catalytic Cycle & Failure Modes

Mechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate PdII_Cl L-Pd(II)-Ar-Cl OxAdd->PdII_Cl Bind Amine Binding & Deprotonation PdII_Cl->Bind + Amine / Base Poison Catalyst Poisoning (Unprotected N7) PdII_Cl->Poison Chelation by N7 RedElim Reductive Elimination (Product Release) Bind->RedElim Dehal Dehalogenation (Hydride Source) Bind->Dehal Beta-H Elim RedElim->Pd0 Regeneration

Caption: Catalytic cycle highlighting the critical oxidative addition step and potential poisoning pathways.

Troubleshooting Guide

ObservationDiagnosisRemediation Strategy
No Reaction (Starting Material Recovered) Catalyst Deactivation1. Ensure N7 is protected (Boc).2. Switch to XPhos Pd G4 (more robust).3. Increase temp to 110°C.
"Black Metal" Precipitate Ligand DissociationThe ligand is not stabilizing Pd(0). Add 1-2 mol% extra free ligand (e.g., extra RuPhos) to the mixture.
Dehalogenation (H-Substituted Product)

-Hydride Elimination
This occurs if the reductive elimination is slow. 1. Switch to BrettPhos (accelerates elimination).2. Lower temperature slightly (80°C).
Low Conversion (<50%) Poor SolubilityThe chloride salt byproduct may coat the base. Switch solvent to t-Amyl alcohol or add small amount of water (0.1%) to dissolve salts.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Gürbüz, N., et al. (2020). Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq-Protein Ligands. Chemistry – A European Journal, 26, 12615. (Cited for analogous scaffold reactivity). Link

  • Ingoglia, B. T., et al. (2015). Palladium-Catalyzed C–N Cross-Coupling of Heteroaryl Chlorides.[2] Tetrahedron, 71(36), 6277. (General protocol for chloro-heterocycles). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. This document is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. The imidazo[1,5-a]pyrazine core is a privileged structure in medicinal chemistry, appearing in numerous compounds with significant biological activity.[1][2]

Achieving a high yield of the target molecule, however, can be challenging and often requires careful optimization of reaction conditions. This guide provides a structured, in-depth approach to troubleshooting common issues encountered during the synthesis, drawing upon established principles of heterocyclic chemistry. Our goal is to equip you with the knowledge to not only identify the root cause of synthetic challenges but also to implement logical, effective solutions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, presented in a question-and-answer format. The synthesis is typically conceptualized in two main stages: first, the formation of the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one precursor, and second, the subsequent chlorination to yield the final product.

Stage 1: Formation of the Bicyclic Precursor

The formation of the core tetrahydroimidazo[1,5-a]pyrazine ring system often involves a cyclocondensation reaction, akin to a Pictet-Spengler type reaction, where an amine condenses with a carbonyl compound followed by ring closure.[3][4]

Question 1: My reaction to form the bicyclic lactam precursor is showing very low conversion. What are the likely causes and how can I improve the yield?

Answer: Low conversion in the cyclization step is a frequent issue and can typically be traced back to several key factors. A systematic approach is the most effective way to troubleshoot.[5]

  • Cause A: Inefficient Imine/Iminium Ion Formation: The reaction's driving force is the formation of an electrophilic iminium ion, which is necessary for the subsequent ring closure.[3]

    • Solution: Ensure your reaction conditions are acidic enough to promote condensation and iminium ion formation. A common catalyst is a strong acid like hydrochloric acid or p-toluenesulfonic acid (p-TsOH).[6] Start with catalytic amounts and monitor the reaction. If the reaction is still sluggish, harsher conditions like refluxing with a stronger acid (e.g., trifluoroacetic acid) may be required, although this can risk side reactions.[4]

  • Cause B: Presence of Water: The initial condensation of the amine and carbonyl components is a reversible reaction that produces water. If water is not effectively removed, the equilibrium will not favor product formation.

    • Solution: If using a solvent in which water is azeotropically removed (like toluene or benzene), employ a Dean-Stark apparatus. For other solvents, the addition of a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) directly to the reaction mixture can be highly effective.

  • Cause C: Suboptimal Temperature and Reaction Time: Many cyclization reactions require sufficient thermal energy to overcome the activation barrier.[7]

    • Solution: Gradually increase the reaction temperature. Start at room temperature, then proceed to 50 °C, and then to reflux, monitoring the reaction progress at each stage by an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] This will help you find the optimal temperature without promoting product degradation.[5]

Stage 2: Chlorination

The conversion of the lactam (or keto-enol) precursor to the 3-chloro derivative is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base or as part of a Vilsmeier-Haack type reaction.[8][9]

Question 2: The chlorination of my lactam precursor with POCl₃ is incomplete and gives a complex mixture of products. How can I improve the selectivity and yield?

Answer: This is a critical and often challenging step. Incomplete reactions and the formation of side products are common when using powerful reagents like POCl₃.[8]

  • Cause A: Insufficient Reagent Activation/Vilsmeier Reagent Formation: When using POCl₃ with a solvent like N,N-dimethylformamide (DMF), the active electrophile is the Vilsmeier reagent (a chloroiminium ion).[9][10] Its formation is crucial for the reaction to proceed.

    • Solution: Ensure your DMF is anhydrous. The Vilsmeier reagent is formed by the reaction of DMF and POCl₃; water will consume the POCl₃.[11] The order of addition matters: typically, POCl₃ is added slowly to chilled, anhydrous DMF to pre-form the reagent before the substrate is introduced.

  • Cause B: Reaction Temperature is Too Low or Too High: Temperature control is critical. Too low, and the reaction may not proceed; too high, and you risk decomposition and the formation of tar-like side products.[7]

    • Solution: Begin the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. If conversion is still low, gently heat the reaction mixture (e.g., to 40-60 °C) while carefully monitoring via TLC. Avoid aggressive heating.

  • Cause C: Unwanted Side Reactions: Phosphorus oxychloride is a strong dehydrating agent and can promote various side reactions. A significant side reaction can be the formation of dichlorinated or other over-halogenated byproducts.[8]

    • Solution: Carefully control the stoichiometry. Use a modest excess of POCl₃ (e.g., 1.5 to 3 equivalents). Using a large excess can drive the formation of undesired products. The addition of a proton scavenger, such as a tertiary amine base (e.g., triethylamine or diisopropylethylamine), can sometimes neutralize the HCl generated in situ and improve outcomes, though this must be optimized.

  • Cause D: Difficult Work-up Procedure: The quenching of POCl₃ is highly exothermic and can lead to product degradation if not handled correctly.

    • Solution: Always perform the work-up by pouring the reaction mixture slowly onto crushed ice or into a vigorously stirred, cold, aqueous solution of a mild base like sodium bicarbonate (NaHCO₃). This neutralizes the excess acid and hydrolyzes the reactive intermediates in a controlled manner.

Troubleshooting Summary: Chlorination Step
Observation Potential Cause Recommended Action
Low conversion of starting materialInsufficient activation or low temperaturePre-form Vilsmeier reagent (POCl₃ in DMF at 0°C). Gradually increase temperature from RT to 40-60°C.
Formation of dark, tarry materialReaction temperature too highMaintain a lower reaction temperature. Quench the reaction by pouring it onto ice.
Multiple spots on TLC (side products)Excess chlorinating agent; uncontrolled acidityUse 1.5-3 equivalents of POCl₃. Consider adding a non-nucleophilic base.
Low yield after work-upProduct degradation during quenchingPour reaction mixture slowly into a vigorously stirred, ice-cold NaHCO₃ solution.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate a generalized synthetic workflow and a decision tree for troubleshooting the critical chlorination step.

Synthetic_Workflow A Starting Materials (e.g., Piperazine derivative + Glyoxylic acid derivative) B Step 1: Cyclocondensation (Acid Catalyst, Heat, Water Removal) A->B C Intermediate: 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one B->C D Step 2: Chlorination (POCl3, Anhydrous Conditions) C->D E Crude Product Mixture D->E F Work-up & Purification (Quench, Extraction, Chromatography) E->F G Final Product: 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine F->G

Caption: Generalized two-step synthesis pathway.

Troubleshooting_Chlorination Start Chlorination Reaction Yield is Low Q1 Is the Starting Material Consumed? (Check by TLC/LC-MS) Start->Q1 No_Path No Q1->No_Path No Yes_Path Yes Q1->Yes_Path Yes Cause_No Potential Cause: - Reaction too cold - Reagents impure/wet - Insufficient activation time No_Path->Cause_No Action_No Action: 1. Ensure anhydrous solvents. 2. Allow reaction to warm to RT or heat gently (40°C). 3. Increase reaction time. Cause_No->Action_No Cause_Yes Potential Cause: - Product degradation during reaction or work-up - Formation of soluble/uncharacterized byproducts Yes_Path->Cause_Yes Action_Yes Action: 1. Re-run at a lower temperature. 2. Ensure work-up is performed by quenching on ice/bicarbonate. 3. Re-evaluate purification method. Cause_Yes->Action_Yes

Caption: Decision tree for troubleshooting the chlorination step.

Frequently Asked Questions (FAQs)

Q1: Are there alternative chlorinating agents to POCl₃? A1: Yes, while phosphorus oxychloride is common, other reagents can be used, depending on the substrate. For some heterocyclic systems, a mixture of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS) can effect chlorination under milder conditions. Another option could be trichloroisocyanuric acid (TCCA), which serves as both an oxidant and a chlorine source in some cyclization/chlorination reactions.[12] However, each of these alternatives would require significant optimization for this specific substrate.

Q2: How critical is the purity of the starting materials? A2: It is absolutely critical. Impurities in the initial substrates can interfere with the reaction, leading to side products or complete reaction failure.[5] For example, residual water can quench acid catalysts or hydrolyze chlorinating agents. Always ensure starting materials are pure and solvents are anhydrous, especially for the chlorination step.

Q3: My final product appears to be an oil or wax, making purification difficult. What can I do? A3: Obtaining a non-crystalline product is a common issue in heterocyclic synthesis.[13] First, ensure the product is indeed the desired molecule via LC-MS and NMR. If it is, consider converting the free base into a salt, such as a hydrochloride (HCl) salt, by treating a solution of the product (e.g., in diethyl ether or ethyl acetate) with a solution of HCl in a suitable solvent. Salts are often highly crystalline and much easier to handle and purify by filtration.[14][15]

Q4: What is the best way to monitor the progress of these reactions? A4: Thin Layer Chromatography (TLC) is the most common and immediate method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol) that gives good separation between your starting material, intermediate, and product. Staining with potassium permanganate is often effective for visualizing these types of nitrogen-containing heterocyclic compounds. For more definitive tracking, taking aliquots for LC-MS analysis provides both retention time and mass data, confirming the presence of your desired product and identifying potential byproducts.[7]

References

  • PMC. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Available at: [Link]

  • Beilstein Journals. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Available at: [Link]

  • RSC Publishing. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Available at: [Link]

  • Wikipedia. Pictet–Spengler reaction. Available at: [Link]

  • Rajput, A.P., & Girase, P.D. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • chemeurope.com. Pictet-Spengler reaction. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • Science topic. 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Available at: [Link]

  • Digital Commons@DePaul. Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Available at: [Link]

  • Semantic Scholar. FACILE SYNTHESIS OF IMIDAZO[1,5-a]PYRAZIN-8(7H)-ONES FROM MESOIONIC 1,3-OXAZOLIUM-5-OLATES VIA A MULTISTEP ONE-POT TRANSFORMATIO. Available at: [Link]

  • PMC. Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. Available at: [Link]

  • PubMed. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Available at: [Link]

  • PMC. Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. Available at: [Link]

  • MSU chemistry. Heterocyclic Compounds. Available at: [Link]

  • PMC. The Pictet-Spengler Reaction Updates Its Habits. Available at: [Link]

  • ResearchGate. Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and.... Available at: [Link]

  • Scribd. Heterocyclic Compounds Tutorial Guide. Available at: [Link]

  • MDPI. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Available at: [Link]

  • PubChem. tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione. Available at: [Link]

  • Preprints.org. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Available at: [Link]

  • Google Patents. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[5][6][7]triazol[4,3-a] pyrazine hydrochloride. Available at:

  • MDPI. Synthesis of 3-Trifluoromethyl-5,6-dihydro-[5][6][7]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Available at: [Link]

  • RSC Publishing. Synthesis of 3,7-dichlorobisisothiazolo-[4,5-b:4',5'-e]-pyrazine: the first representative of a new heterocyclic system. Available at: [Link]

Sources

Technical Support Center: Purification of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals. As your application scientist, I've structured this resource to move beyond simple protocols and provide a deeper, mechanistic understanding of the purification challenges you may encounter. Our goal is to empower you with the knowledge to troubleshoot effectively and ensure the highest purity for your compound, which is critical for reliable downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine?

The primary methods for purifying this class of heterocyclic compounds are flash column chromatography and recrystallization. The choice between them depends on the impurity profile and the scale of your reaction. For complex mixtures or closely related impurities, chromatography is generally the preferred method. For removing minor impurities from a solid product, especially at a larger scale, recrystallization is often more efficient. An initial acid-base wash can also be highly effective for removing certain types of impurities before proceeding to chromatography or recrystallization.

Q2: What are the likely impurities I should expect from the synthesis of this compound?

Understanding potential impurities is key to designing an effective purification strategy. Based on common synthetic routes for related tetrahydroimidazo[1,2-a]pyrazines, impurities may include:

  • Unreacted Starting Materials: Such as piperazine precursors or chloro-acetylating agents.[1][2]

  • Reaction Byproducts: Incomplete cyclization can lead to intermediates. Side reactions, such as over-alkylation or dimerization, can also occur.

  • Reagents and Solvents: Residual catalysts (e.g., bases like K₂CO₃ or Et₃N) and high-boiling solvents (e.g., DMF, toluene) may be present.[1][2]

  • Degradation Products: The imidazo[1,5-a]pyrazine core can be susceptible to oxidation or hydrolysis under harsh conditions (e.g., strong acid/base, high heat), potentially leading to ring-opened species.[3]

Q3: How do I select the best purification strategy?

The optimal strategy is determined by the nature of your crude product. A logical approach is to first analyze the crude material by Thin Layer Chromatography (TLC) and/or LC-MS to understand the number and polarity of the impurities.

G start Analyze Crude Product (TLC, LC-MS) decision1 Are impurities significantly more or less polar than product? start->decision1 decision2 Is the product a solid? decision1->decision2  Yes   chromatography Flash Column Chromatography decision1->chromatography  No   decision3 Can a suitable single or mixed-solvent system be found? decision2->decision3 Yes decision2->chromatography No (product is an oil) decision3->chromatography No recrystallization Recrystallization decision3->recrystallization Yes end Purity Assessment (NMR, LC-MS, EA) chromatography->end recrystallization->end wash Consider Acid/Base Wash to remove ionic impurities first wash->start

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide: Flash Column Chromatography

Flash column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For pyrazine derivatives, silica gel is the most common choice.[4][5]

Q4: My compound is not separating from an impurity on the column. What should I do?

This is a common issue stemming from suboptimal solvent system polarity.

Causality: If the mobile phase (eluent) is too polar, both your compound and the impurities will travel quickly up the column (high Rf values on TLC) with little interaction with the silica, leading to poor separation. If the eluent is not polar enough, everything stays at the baseline (low Rf). The "sweet spot" for your target compound's Rf on a TLC plate is typically 0.2-0.4 for good separation on a column.

Troubleshooting Steps:

  • Adjust Solvent Polarity:

    • If the Rf is too high, decrease the polarity. For a hexane/ethyl acetate system, increase the proportion of hexane.

    • If the Rf is too low, increase the polarity by adding more ethyl acetate.

  • Change Solvents: If adjusting polarity isn't enough, switch to a solvent system with different selectivity. The solvent triangle (e.g., a non-polar solvent like hexane, a dipole-dipole interacting solvent like dichloromethane, and a hydrogen-bond donor/acceptor like ethyl acetate or methanol) is a useful concept. Try a dichloromethane/methanol gradient, which is effective for many nitrogen-containing heterocycles.[5]

  • Add a Modifier: The basic nitrogen atoms in your molecule can interact strongly with acidic silanol groups on the silica surface, causing streaking or irreversible adsorption. Adding a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide to your eluent can neutralize these sites and dramatically improve peak shape and separation.

Problem Potential Cause Suggested Starting Solvent System Modifier
Poor Separation Incorrect eluent polarity.Ethyl Acetate / Hexane (start with 20:80)-
Compound Streaking Strong interaction with acidic silica.Dichloromethane / Methanol (start with 98:2)0.5% Triethylamine
Co-eluting Impurities Similar polarity and functionality.Toluene / Acetone (start with 90:10)0.5% Triethylamine

Caption: Table 1. Initial solvent systems for troubleshooting column chromatography.

Q5: I'm seeing significant tailing of my compound on TLC and the column. How do I get sharp bands?

Tailing is a classic sign of undesirable secondary interactions between your basic compound and the acidic silica gel.

G cluster_causes Potential Causes cluster_solutions Solutions start Observe Tailing/Streaking on TLC cause1 Acidic Silanol Interaction with Basic Nitrogens start->cause1 cause2 Compound Overload on TLC Plate start->cause2 cause3 Compound Degradation on Silica start->cause3 sol1 Add 0.1-1% Triethylamine or Ammonium Hydroxide to Eluent cause1->sol1 Primary Solution sol2 Use Neutral or Basic Alumina Instead of Silica Gel cause1->sol2 Alternative Stationary Phase sol3 Use a Lower Concentration of Sample for Spotting cause2->sol3 sol4 Run Column Quickly (Flash) to Minimize Contact Time cause3->sol4

Caption: Troubleshooting workflow for peak tailing in chromatography.

Troubleshooting Guide: Recrystallization

Recrystallization is an excellent technique for achieving high purity if an appropriate solvent can be identified. The principle relies on the target compound being highly soluble in a hot solvent but poorly soluble at low temperatures, while impurities remain soluble (or are insoluble) at all temperatures.[6]

Q6: My compound "oils out" of the solution instead of forming crystals. What's wrong?

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid compound. Instead of crystallizing, it separates as a liquid phase.

Causality: This often happens when the boiling point of the chosen solvent is too high, or the solution is cooled too rapidly. Impurities can also suppress crystallization and promote oiling.

Troubleshooting Steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth. Adding a seed crystal of the pure compound, if available, is also highly effective.

  • Cool More Slowly: After heating to dissolve, allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Slow cooling encourages the formation of a more ordered crystal lattice.[6]

  • Use a Lower-Boiling Solvent: If the issue persists, your solvent's boiling point may be too high. Re-screen for a solvent with a lower boiling point.

  • Add a "Poorer" Solvent: If your compound has oiled out, try adding a small amount of a "poor" solvent (one in which your compound is less soluble) to the mixture. This can sometimes reduce the solubility enough to induce crystallization. This is essentially performing a mixed-solvent recrystallization on the fly.

Q7: I can't find a single good solvent for recrystallization. What now?

A mixed-solvent system is the solution. This involves finding two miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").

Procedure for Mixed-Solvent Recrystallization:

  • Dissolve your crude compound in a minimum amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity).

  • Add a few more drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly, as you would for a single-solvent recrystallization.[6]

Common miscible pairs include Ethanol/Water, Acetone/Hexane, and Ethyl Acetate/Hexane.

Step-by-Step Experimental Protocols

Protocol 1: Flash Column Chromatography
  • TLC Analysis: Develop a solvent system that gives your product an Rf of 0.2-0.4 on a silica TLC plate. A good starting point is 30% Ethyl Acetate in Hexane, with 0.5% Triethylamine added to both solvents.

  • Column Packing: Pack a glass column with silica gel using your chosen eluent (the "wet slurry" method is recommended for consistent packing).

  • Sample Loading: Pre-adsorb your crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane), add 2-3 times its mass in silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the column and apply positive pressure (using a bellows or nitrogen line) to achieve a flow rate of about 2 inches/minute.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization from a Mixed-Solvent System (Example: Ethyl Acetate/Hexane)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate (the "good" solvent) while stirring and heating until the solid just dissolves.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hexane (the "poor" solvent) dropwise until the solution becomes slightly and persistently cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to re-clarify the solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.

  • Drying: Dry the crystals under a high vacuum to remove all traces of solvent.

References

  • Nichols, L. (2021). Recrystallization. Chemistry LibreTexts. [Link]

  • Royal Society of Chemistry. (2015). Supporting Information Pyrazine Incorporated Panchromatic Sensitizers for Dye Sensitized Solar Cells under One Sun and Dim Light. [Link]

  • MDPI. (2020). Synthesis of 3-Trifluoromethyl-5,6-dihydro-[4][6]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. [Link]

  • ResearchGate. (2020). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines. [Link]

  • Welin, E. R., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. [Link]

  • Machin, P. J., et al. (1983). Pyrazine chemistry. Part VIII. Oxidations involving 3-arylmethylene-piperazine-2,5-diones. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Wiedemann, J., et al. (2020). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. Chemistry – A European Journal. [Link]

  • Google Patents. (2009). Method for purifying pyrazoles.

Sources

Technical Support Center: Stability of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound in solution. As a chloro-substituted, fused heterocyclic compound, its stability can be influenced by a variety of factors. This document provides a framework for identifying potential issues and establishing robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in solution?

A1: The stability of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in solution can be influenced by several factors, primarily:

  • pH: The imidazo[1,5-a]pyrazine core contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. Extreme pH values (highly acidic or alkaline) can catalyze hydrolytic degradation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions. The Arrhenius equation describes this relationship, where a 10°C increase can roughly double the reaction rate.

  • Light (Photostability): Exposure to light, particularly in the UV spectrum, can induce photolytic degradation. The aromatic and heterocyclic nature of the molecule makes it susceptible to degradation upon absorbing light energy.

  • Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen, can lead to oxidative degradation of the molecule.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while the polarity of the solvent can influence reaction rates.

Q2: I am observing a decrease in the concentration of my stock solution of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine over time. What could be the cause?

A2: A decrease in concentration suggests degradation of the compound. To troubleshoot this, consider the following:

  • Storage Conditions: How is the stock solution stored? For many nitrogen-containing heterocyclic compounds, storage at low temperatures (2-8°C or -20°C) and protected from light is recommended.[1][2]

  • Solvent Purity: Impurities in the solvent, such as peroxides in ethers or trace metals, can catalyze degradation. Ensure you are using high-purity, degassed solvents.

  • pH of the Solution: If your solvent is unbuffered, its pH may contribute to degradation. Consider buffering your solution if compatible with your experimental needs.

  • Container Material: While less common, interactions with the storage container can occur. Using inert materials like amber glass or polypropylene is advisable.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade some compounds. Aliquoting your stock solution into single-use vials can mitigate this.

Q3: How can I perform a forced degradation study to understand the stability of my compound?

A3: A forced degradation study, as outlined by ICH guidelines, is a systematic way to assess the stability of a compound under stressed conditions.[3][4][5] This will help you identify potential degradants and establish stability-indicating analytical methods. A general protocol is provided in the Troubleshooting Guides section below.

Troubleshooting Guides

Guide 1: Investigating Unexpected Experimental Results or Poor Reproducibility

If you are experiencing inconsistent results in your assays, it may be due to the degradation of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.

Initial Diagnostic Steps:
  • Prepare a Fresh Stock Solution: Prepare a new stock solution from solid material and immediately compare its performance in your assay to the older stock solution.

  • Analyze the Old Stock Solution: Use an appropriate analytical method, such as HPLC-UV or LC-MS, to analyze the purity of the old stock solution. Look for the appearance of new peaks or a decrease in the area of the parent compound peak.

Workflow for Identifying the Cause of Instability:

Caption: Troubleshooting workflow for unexpected results.

Guide 2: Protocol for a Forced Degradation Study

This protocol provides a framework for testing the stability of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine under various stress conditions. The goal is to achieve 5-20% degradation to identify potential degradation products without completely consuming the parent compound.[5]

Materials:
  • 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • 0.1 M HCl (for acid hydrolysis)

  • 0.1 M NaOH (for base hydrolysis)

  • 3% Hydrogen Peroxide (for oxidation)

  • pH meter

  • Heating block or oven

  • Photostability chamber (with UV and visible light)

  • HPLC-UV or LC-MS system

Experimental Protocol:
  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber for a specified duration (e.g., 24 hours).[6]

  • Sample Analysis:

    • At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to an appropriate concentration.

    • Analyze by a validated stability-indicating HPLC or LC-MS method.

Data Analysis and Interpretation:
  • Chromatographic Analysis: Compare the chromatograms of the stressed samples to a control (unstressed) sample. Look for:

    • A decrease in the peak area of the parent compound.

    • The appearance of new peaks, which are potential degradation products.

  • Mass Spectrometry Analysis: If using LC-MS, determine the mass-to-charge ratio (m/z) of the degradation products to help elucidate their structures.

Expected Outcomes and Potential Degradation Pathways:

While specific degradation pathways for this molecule are not published, general chemical principles suggest potential transformations:

  • Hydrolysis: The chloro-substituent may be susceptible to nucleophilic substitution by hydroxide ions under basic conditions, forming a hydroxylated analog.

  • Oxidation: The nitrogen atoms in the heterocyclic rings are potential sites of oxidation.

  • Photodegradation: UV radiation can lead to complex rearrangements or cleavage of the heterocyclic rings.

The following table summarizes the experimental setup:

Stress ConditionReagentTemperatureDurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl60°C24-48 hoursRing protonation, potential for ring opening
Base Hydrolysis 0.1 M NaOH60°C24-48 hoursDechlorination, hydrolysis of amide-like bonds
Oxidation 3% H₂O₂Room Temp24 hoursN-oxidation, aromatic hydroxylation
Thermal None60°C48 hoursGeneral decomposition
Photolytic UV/Vis LightAmbient24 hoursRing cleavage, radical reactions
Workflow for Forced Degradation Study:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Prepare Stock Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F G Sample at Time Points B->G C->G D->G E->G F->G H HPLC / LC-MS Analysis G->H I Compare to Control H->I J Identify Degradation Products I->J K Determine Degradation Pathway J->K L Develop Stability-Indicating Method K->L

Caption: Workflow for a forced degradation study.

References

  • Desai, N. A., & Patel, P. A. (2012). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 69, 139-153.
  • Keerthi, K., et al. (2023).
  • Kumar, V., & Singh, R. (2013). Stability-Indicating HPLC Method for the Determination of Bicalutamide in the Presence of Its Degradation Products.
  • Alsante, K. M., et al. (2011). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 35(6), 48-53.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
  • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link]

  • BioPharm International. (2020). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 1-6.
  • Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]

  • MDPI. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Available at: [Link]

  • PMC. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Available at: [Link]

Sources

Minimizing side reactions during chlorination of tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chlorination of Tetrahydroimidazo[1,5-a]pyrazine

A Guide for Medicinal Chemists and Process Development Scientists

Welcome to the technical support center for the chlorination of the tetrahydroimidazo[1,5-a]pyrazine scaffold. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of this reaction, minimize common side reactions, and optimize your synthetic route. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the causality behind each experimental choice.

The imidazo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous bioactive compounds, including inhibitors for kinases and other critical drug targets.[1][2][3] The introduction of a chlorine atom onto this framework is a key transformation for modulating potency, selectivity, and metabolic stability. However, the electron-rich nature of this heterocyclic system presents a significant challenge: controlling regioselectivity and preventing undesired side reactions.

This guide provides a structured approach to troubleshooting and protocol optimization, grounded in mechanistic principles and supported by authoritative literature.

Understanding the Core Problem: Common Side Reactions

The chlorination of the tetrahydroimidazo[1,5-a]pyrazine ring is an electrophilic aromatic substitution. The electron-donating character of the nitrogen atoms activates the heterocyclic system, but also makes it susceptible to several side reactions. The primary challenges are:

  • Over-chlorination: The introduction of a second (or third) chlorine atom onto the ring.

  • Oxidation: Formation of N-oxides or other oxidized species, particularly with aggressive chlorinating agents.

  • Ring Opening/Decomposition: Cleavage of the heterocyclic core under harsh reaction conditions (e.g., strong acids, high temperatures).

  • Poor Regioselectivity: Chlorination at undesired positions on the imidazo[1,5-a]pyrazine ring system.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to address the specific issues you may encounter during your experiments.

Q1: My reaction is producing a mixture of mono- and di-chlorinated products. How can I improve selectivity for the mono-chlorinated species?

A1: This is a classic case of over-chlorination, which occurs when the mono-chlorinated product is still sufficiently activated to react with the chlorinating agent.[4]

Root Cause Analysis & Solutions:

Potential Cause Underlying Principle Recommended Action
Highly Reactive Chlorinating Agent Reagents like chlorine gas (Cl₂) are highly reactive and less selective, leading to multiple additions.[5]Switch to a milder, more sterically hindered chlorinating agent such as N-Chlorosuccinimide (NCS) or 1,3,5-trichloroisocyanuric acid (TCCA) .[6][7] These reagents offer better control over the reaction.
Incorrect Stoichiometry Using an excess of the chlorinating agent will inevitably drive the reaction towards multiple additions.Carefully control the stoichiometry. Begin with 1.0 to 1.1 equivalents of the chlorinating agent. Titrate the addition if necessary, monitoring by HPLC or LC-MS.
High Reaction Temperature Higher temperatures increase the reaction rate indiscriminately, reducing selectivity.Perform the reaction at a lower temperature. Start at 0 °C or even -20 °C and allow the reaction to slowly warm to room temperature.
Solvent Effects Polar aprotic solvents can stabilize charged intermediates, potentially increasing the reactivity of the system.Screen different solvents. Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often good starting points. For NCS chlorinations, solvents like DMF or acetonitrile can be effective but require careful temperature control.[8]

Q2: My LC-MS analysis shows a significant peak with M+16, suggesting an oxidation byproduct. What is causing this and how can I prevent it?

A2: The M+16 peak is a strong indicator of N-oxide formation or other oxidative degradation. The nitrogen atoms in the imidazo[1,5-a]pyrazine ring are susceptible to oxidation, especially the more basic pyridine-type nitrogen.[9]

Root Cause Analysis & Solutions:

  • Choice of Reagent: Some chlorinating agents, or impurities within them, can also act as oxidants. N-Chlorosuccinimide (NCS) is generally a good choice as it is a mild oxidant.[6][10] Ensure you are using high-purity NCS.

  • Atmosphere Control: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is crucial. This minimizes the presence of atmospheric oxygen, which can participate in oxidative side reactions, particularly if radical pathways are involved.

  • Degassing Solvents: Use degassed solvents to further remove dissolved oxygen from the reaction medium.

Q3: The reaction is sluggish, and upon forcing conditions (heating), I observe significant decomposition of my starting material. How can I achieve full conversion safely?

A3: This indicates that the activation barrier for the desired chlorination is too high under mild conditions, and the energy input required is instead promoting decomposition pathways.

Root Cause Analysis & Solutions:

  • Insufficient Electrophilicity: The chosen chlorinating agent may not be electrophilic enough to react efficiently at low temperatures.

  • Protonation State: The basic nitrogen atoms of the heterocycle can be protonated by acidic byproducts (like HCl from certain chlorinating agents), deactivating the ring towards electrophilic substitution.

Optimization Strategies:

  • Use a Catalytic Activator: For less reactive substrates, the electrophilicity of the chlorinating agent can be enhanced. For example, when using NCS, a catalytic amount of a protic acid (like acetic acid) or a Lewis acid can increase the reaction rate.[10] A Japanese patent suggests that the presence of hydrochloric acid can significantly accelerate the chlorination of imidazole rings with NCS.[8]

  • Controlled Temperature Ramping: Instead of high heat, try a gradual warming protocol. For instance, let the reaction stir at 0 °C for several hours, then allow it to slowly warm to room temperature overnight. This provides a gentle energy input to overcome the activation barrier without promoting rapid decomposition.

  • Alternative Chlorination Systems: Consider systems like POCl₃/DMF (Vilsmeier-Haack conditions) for N-oxides, which can be a different route to halogenated heterocycles, though this involves a different starting material.[11]

Preventative Strategies & Protocol Optimization

Proactive measures are always more effective than reactive troubleshooting. The following workflow is designed to establish a robust and selective chlorination protocol.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction Execution cluster_analysis Phase 3: Analysis & Decision Start High-Purity Starting Material & Reagents Inert Setup Under Inert Atmosphere (N2/Ar) Start->Inert Solvent Use Anhydrous, Degassed Solvent (e.g., DCM) Inert->Solvent Cool Cool Reaction to 0 °C Solvent->Cool AddSM Add Tetrahydroimidazo[1,5-a]pyrazine Substrate Cool->AddSM AddNCS Slowly Add NCS (1.05 eq) in Portions AddSM->AddNCS Monitor Monitor by TLC/LC-MS Every 30 min AddNCS->Monitor Check Conversion >95%? Monitor->Check Workup Proceed to Aqueous Workup Check->Workup Yes Troubleshoot Troubleshoot: See Guide Check->Troubleshoot No End Isolated Product Workup->End Purify via Chromatography

Caption: A robust workflow for optimizing the chlorination reaction.

Detailed Experimental Protocol: Selective Mono-chlorination with NCS

This protocol provides a reliable starting point for the selective mono-chlorination of an unsubstituted tetrahydroimidazo[1,5-a]pyrazine.

Materials:

  • Tetrahydroimidazo[1,5-a]pyrazine (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the tetrahydroimidazo[1,5-a]pyrazine starting material.

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen gas for 5-10 minutes.

  • Dissolution: Add anhydrous dichloromethane via syringe to dissolve the starting material (aim for a concentration of ~0.1 M).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Chlorosuccinimide (1.05 eq) to the stirred solution in small portions over 15 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by taking small aliquots every 30-60 minutes and analyzing by LC-MS and/or TLC. The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude material by column chromatography on silica gel to afford the desired mono-chlorinated product.

Mechanistic Considerations: Why Side Reactions Occur

Understanding the underlying electrophilic aromatic substitution mechanism is key to controlling the reaction's outcome. The imidazo[1,5-a]pyrazine system has multiple potential sites for electrophilic attack. The regioselectivity is governed by the relative stability of the sigma-complex (Wheland intermediate) formed upon attack at each position.[9]

G cluster_main Reaction Pathways cluster_desired Desired Pathway cluster_side Side Reactions SM Starting Material (Tetrahydroimidazo[1,5-a]pyrazine) Desired_Intermediate Stable Sigma-Complex SM->Desired_Intermediate + 'Cl+' Oxidation N-Oxide SM->Oxidation Oxidant Impurity Decomposition Ring-Opened Products SM->Decomposition Harsh Conditions (High T, Strong Acid) Desired_Product Mono-chlorinated Product Desired_Intermediate->Desired_Product Deprotonation Over_Chlorination Di-chlorinated Product Desired_Product->Over_Chlorination + 'Cl+' (Excess)

Caption: Desired vs. undesired reaction pathways.

Over-chlorination happens because the first chlorine atom, while electron-withdrawing, may not sufficiently deactivate the ring to prevent a second attack, especially with a highly reactive chlorinating agent. Careful control of stoichiometry and reactivity is paramount.

By applying these principles and troubleshooting strategies, researchers can significantly improve the outcome of this challenging but vital synthetic transformation, accelerating the development of novel therapeutics.

References

  • FACILE SYNTHESIS OF IMIDAZO[1,5-a]PYRAZIN-8(7H)-ONES FROM MESOIONIC 1,3-OXAZOLIUM-5-OLATES VIA A MULTISTEP ONE-POT TRANSFORMATION. (2016). HETEROCYCLES, 92(11), 2047.
  • Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. (2019). PubMed.
  • Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. (2007). PubMed.
  • Nucleophilic Halogenation of Heterocyclic N‐Oxides: Recent Progress and a Practical Guide. (2021).
  • N-Chlorosuccinimide (NCS). (n.d.). Organic Chemistry Portal.
  • A radical approach to C-H chlorination. (2021).
  • Method for chlorination of imidazole ring. (1999).
  • N-Chlorosuccinimide. (n.d.). Wikipedia.
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2025). PMC.
  • Optimizing reaction conditions for the chlorin
  • Chapter 3: Heterocyclic Chemistry. (n.d.). Source not found.
  • Heterocyclic Compounds. (n.d.). MSU chemistry.

Sources

Technical Support Center: Recrystallization of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of recrystallizing this heterocyclic compound. Here, we move beyond generic protocols to provide in-depth, field-proven insights into solvent selection, troubleshooting common experimental hurdles, and optimizing your purification strategy for maximum yield and purity.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems you may encounter during the recrystallization of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, offering step-by-step solutions grounded in chemical principles.

Question 1: My compound has separated as an oil instead of forming crystals. What is happening and how can I fix it?

Answer: This phenomenon, known as "oiling out," is a common issue in recrystallization, especially for compounds with relatively low melting points or when the solution is too concentrated.[1][2] It occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.

Root Causes & Solutions:

  • High Solute Concentration/Rapid Cooling: The solution is likely too supersaturated, or it has been cooled too quickly.

    • Solution: Re-heat the mixture until the oil completely redissolves. Add a small amount (5-10% more) of the hot solvent to decrease the saturation level.[2][3] Allow the solution to cool much more slowly. Insulating the flask can promote the gradual formation of crystals.[2]

  • Inappropriate Solvent Choice: The boiling point of your solvent may be too high relative to the melting point of your compound.[2]

    • Solution: If slow cooling is ineffective, you may need to reconsider your solvent system. A solvent with a lower boiling point might be necessary. Alternatively, employing a mixed-solvent system can help depress the freezing point of the solution and encourage crystallization at a lower temperature.

  • Presence of Impurities: Impurities can sometimes inhibit crystal lattice formation and promote oiling.

    • Solution: Vigorously stirring the cooled solution as the oil appears can sometimes provide enough energy to induce crystallization.[4] Alternatively, scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites for crystal growth.[3] If these methods fail, the crude material may require a preliminary purification step, such as passing it through a small plug of silica gel, before attempting recrystallization again.[3]

Question 2: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

Answer: The failure of crystals to form is typically due to one of two reasons: the use of excessive solvent, resulting in a solution that is not saturated at the lower temperature, or the formation of a stable supersaturated solution that resists nucleation.[1]

Root Causes & Solutions:

  • Excess Solvent: This is the most frequent cause of low or no crystal yield.[2] If the compound remains soluble even when cold, you have used too much solvent.

    • Solution: Gently heat the solution to evaporate a portion of the solvent.[1] Bring the solution back to a boil to ensure everything is dissolved, then attempt to cool it again. The goal is to use the minimum amount of hot solvent to fully dissolve your compound.[4][5]

  • Lack of Nucleation Sites: A supersaturated solution can be stable without a point for crystallization to begin.

    • Solution A (Scratching): Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches on the glass provide ideal surfaces for the first crystals to form.[4]

    • Solution B (Seeding): If you have a small crystal of the pure compound, add it to the cold solution.[4] This "seed crystal" acts as a template, inducing rapid crystallization.[3]

Question 3: My recrystallization worked, but my final yield is very low. How can I improve my recovery?

Answer: A low recovery rate indicates that a significant portion of your product has been lost during the process. This can happen at several stages. Each recrystallization cycle will inherently result in some loss of product, but this can be minimized.[4]

Root Causes & Solutions:

  • Using Too Much Solvent: As discussed previously, excess solvent will keep more of your compound dissolved in the mother liquor even after cooling.[3]

    • Solution: Always strive to use the minimum volume of hot solvent necessary for complete dissolution.[5] After filtering your crystals, the volume of the mother liquor can be reduced by evaporation to recover a second crop of crystals, which may then require a separate recrystallization to achieve the desired purity.[3]

  • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter funnel along with the impurities you are trying to remove.[1]

    • Solution: Use a pre-heated filter funnel and flask for the hot filtration step. It can also be beneficial to use a slight excess of solvent (e.g., 10-15% more) before the hot filtration and then boil it off before the final cooling and crystallization step.[1]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve a significant portion of your product.

    • Solution: Always wash your filtered crystals with a small amount of fresh, ice-cold solvent.[6] This will wash away the residual mother liquor without dissolving an appreciable amount of your product.

Frequently Asked Questions (FAQs)

Q1: How do I select a suitable starting solvent for recrystallizing 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine?

A: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[7][8] For a nitrogen-containing heterocyclic compound like this, polarity is a key consideration.

A systematic approach is best:

  • Consult Databases: Check chemical databases like SciFinder or Reaxys for reported purification methods for this compound or structurally similar analogs.[8]

  • Consider Polarity: The imidazo[1,5-a]pyrazine core is polar. Therefore, moderately polar solvents are excellent starting points.

  • Small-Scale Screening: Test the solubility of a small amount (e.g., 20-30 mg) of your crude material in ~0.5 mL of several candidate solvents at room temperature and then upon heating.[8] A good candidate will show poor solubility in the cold and complete solubility when hot.

A table of potential solvents is provided below to guide your initial screening.

Q2: When should I use a mixed-solvent system?

A: A mixed-solvent system is an excellent strategy when no single solvent provides the ideal solubility profile.[5] This typically involves a "good" solvent in which the compound is highly soluble, and a "poor" solvent in which it is nearly insoluble.[9] The two solvents must be miscible.

You should consider a mixed-solvent system if your screening reveals:

  • One solvent dissolves the compound too well, even when cold.

  • Another solvent fails to dissolve the compound at all, even when hot.

Common solvent pairs for polar heterocyclic compounds include ethanol/water, methanol/diethyl ether, and ethyl acetate/heptane or hexane.[5][8][9]

Q3: What is the best technique to ensure I'm using the minimum amount of hot solvent?

A: The key is to add the solvent portion-wise.

  • Place your crude solid in an Erlenmeyer flask with a stir bar or boiling chip.

  • Add a small amount of solvent, enough to create a slurry.

  • Heat the mixture to a gentle boil while stirring.

  • Continue to add small portions of the hot solvent via a pipette until the solid just dissolves completely.[4] Allow time between additions for the dissolution to occur. This ensures you do not add an unnecessary excess.

Data & Protocols

Table 1: Potential Screening Solvents for 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
SolventPolarityBoiling Point (°C)Rationale & Considerations
Ethanol Polar Protic78Often a good starting point for polar, N-containing heterocycles. Can be paired with water.[9]
Isopropanol Polar Protic82Similar to ethanol, but slightly less polar.
Ethyl Acetate Polar Aprotic77A versatile solvent. Can be paired with non-polar anti-solvents like heptane or hexane.[5]
Acetone Polar Aprotic56A strong solvent; may show high solubility even when cold. Can be paired with water.[8]
Acetonitrile Polar Aprotic82Good for moderately polar compounds.
Toluene Non-polar111Less likely to be a good single solvent, but could be useful as an anti-solvent or for less polar impurities.[9]
Water Very Polar100May be a suitable anti-solvent when paired with a miscible organic solvent like ethanol or acetone.[8]
Experimental Protocol: Small-Scale Solvent Screening
  • Preparation: Arrange a series of test tubes, each containing approximately 25 mg of the crude 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.

  • Room Temperature Test: To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, toluene) dropwise, up to 0.5 mL. Agitate and observe the solubility at room temperature. A suitable solvent should not dissolve the compound well.[7]

  • Hot Solubility Test: Gently heat the test tubes that showed poor solubility in a hot water or sand bath. Continue to add the same solvent dropwise until the solid just dissolves. Record the approximate volume.[7]

  • Cooling & Crystallization Test: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.[6]

  • Evaluation: Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-defined crystals.

Visualization of Workflows

Solvent Selection Workflow

This diagram outlines the decision-making process for identifying an optimal recrystallization solvent.

Solvent_Selection start Start: Crude Compound screen Screen Single Solvents (e.g., EtOH, EtOAc, IPA) start->screen evaluate Evaluate Solubility: Hot vs. Cold screen->evaluate good_single Ideal Single Solvent Found? (High solubility hot, low cold) evaluate->good_single Test Results dissolves_cold Dissolves too well when cold evaluate->dissolves_cold insoluble_hot Insoluble when hot evaluate->insoluble_hot perform_recrys Perform Recrystallization good_single->perform_recrys Yes mixed_system Select Miscible Solvent Pair (Good + Poor) good_single->mixed_system No end End: Pure Crystals perform_recrys->end dissolves_cold->mixed_system Use as 'Good' Solvent insoluble_hot->mixed_system Use as 'Poor' Solvent perform_mixed_recrys Perform Mixed-Solvent Recrystallization mixed_system->perform_mixed_recrys perform_mixed_recrys->end

Caption: Decision tree for selecting a single or mixed-solvent system.

Troubleshooting Flowchart

This diagram provides a logical path for diagnosing and solving common recrystallization problems.

Troubleshooting start Solution Cooled check_crystals Crystals Formed? start->check_crystals oiling_out Oil Formed? check_crystals->oiling_out No success Collect, Wash, & Dry Crystals check_crystals->success Yes no_crystals No Crystals or Oil oiling_out->no_crystals No action_oil Re-heat, Add More Solvent, Cool Slowly, Stir oiling_out->action_oil Yes action_no_crystals 1. Scratch Flask 2. Add Seed Crystal no_crystals->action_no_crystals action_oil->start Re-process check_again Crystals Formed? action_no_crystals->check_again check_again->success Yes evaporate Evaporate Excess Solvent, Re-cool check_again->evaporate No evaporate->start Re-process

Caption: A logical flowchart for troubleshooting common recrystallization issues.

References

  • . University of Chemistry and Biochemistry, UCLA.

  • . Biocyclopedia.

  • . Wellesley College Chemistry Department.

  • . BenchChem.

  • . Homi Bhabha Centre for Science Education.

  • . ResearchGate.

  • . University of York, Department of Chemistry.

  • . University of York, Department of Chemistry.

  • . ECHEMI.

  • . Mettler Toledo.

  • . Royal Society of Chemistry.

Sources

Storage conditions to prevent degradation of 3-chloro-imidazo[1,5-a]pyrazine

[1]

Executive Summary & Chemical Context[1][2][3][4]

As researchers, we often treat reagents as static entities.[1] However, 3-chloro-imidazo[1,5-a]pyrazine is a dynamic intermediate, most notably utilized in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors like Acalabrutinib [1].[1]

Its reactivity is defined by the electron-deficient pyrazine ring fused with an imidazole.[1] The chlorine atom at the C-3 position is not merely a structural appendage; it is a "reactive handle" designed for downstream nucleophilic substitution or metal-catalyzed cross-coupling.[1] Consequently, preservation of this C-Cl bond is the primary objective of your storage strategy. [1]

This guide moves beyond generic MSDS advice to address the specific degradation pathways—hydrolysis and oxidative dechlorination—that threaten your experimental reproducibility.[1]

Module A: Solid State Storage (The "Dry" Phase)

Core Protocol: The Inert Barrier System

The most common failure mode for this scaffold is moisture-induced hydrolysis, leading to the formation of the 3-hydroxy impurity (3-oxo-3,4-dihydroimidazo[1,5-a]pyrazine).[1]

Recommended Storage Conditions:

  • Temperature: -20°C (Long-term) | 2-8°C (Active use < 2 weeks).[1]

  • Atmosphere: Argon or Nitrogen overlay is mandatory after every use.[1]

  • Container: Amber glass vials with PTFE-lined caps (prevents leaching and photodegradation).[1]

Troubleshooting: Solid State Issues

Q: My compound has shifted from off-white to a yellow/brown sticky solid. Is it still usable? A: This indicates oxidative degradation or hygroscopic clumping .[1]

  • Mechanism: The imidazo[1,5-a]pyrazine core is electron-rich at the bridgehead nitrogen, making it susceptible to N-oxidation under ambient air and light.[1] The "stickiness" suggests water absorption.[1]

  • Action: Perform a quick LC-MS. If the purity is >90%, you may repurpose it for crude test reactions.[1] If <90%, recrystallization is required.[1] Do not use for kinetic studies.

Q: Can I store the powder at room temperature in a desiccator? A: Only for short durations (<48 hours).

  • Reasoning: While a desiccator manages moisture, it does not control thermal degradation.[1] At 25°C, the entropy of the crystal lattice increases, accelerating slow oxidation reactions that are kinetically trapped at -20°C.[1]

Visualization: Storage Decision Logic

StorageLogicStartReceived CompoundImmediateImmediate Use(< 2 weeks)Start->ImmediateLongTermLong Term(> 2 weeks)Start->LongTermCondition1Store at 4°CDesiccator requiredImmediate->Condition1Daily AccessAliquotAliquot intosingle-use vialsLongTerm->AliquotPrevent Freeze-ThawCondition2Store at -20°CArgon OverlayAliquot->Condition2

Figure 1: Decision tree for storage based on experimental frequency. Aliquoting is critical to prevent condensation cycles.

Module B: Solution Stability (The "Wet" Phase)

Core Protocol: Solvent Compatibility

Solubilizing this compound initiates a "countdown clock" for stability.[1] The 3-chloro group is susceptible to nucleophilic attack by protic solvents.[1]

SolventStability RatingMax Storage Time (-20°C)Risk Factor
DMSO (Anhydrous) High3-6 MonthsHygroscopicity (absorbs water -> hydrolysis)
Ethanol/Methanol Low< 24 HoursNucleophilic attack (Solvolysis of C-Cl bond)
Water/PBS CriticalImmediate Use OnlyRapid Hydrolysis to 3-hydroxy derivative
DMF Medium1 MonthHydrolysis of solvent produces formic acid
Troubleshooting: Solution Handling

Q: I see a precipitate in my DMSO stock solution after thawing. A: This is likely DMSO-Water crystallization , not necessarily degradation.[1]

  • Diagnosis: DMSO freezes at 19°C. If the vial was not warmed completely to RT before opening, atmospheric water condensed inside, lowering solubility.

  • Fix: Vortex at 37°C for 5 minutes. If solids persist, centrifuge and analyze the supernatant.[1] If the mass spec shows a peak at [M+16] or [M+18], degradation has occurred.

Q: Why did my IC50 values shift after using a 2-month-old stock? A: You are likely observing the "Freeze-Thaw Effect."[1]

  • Mechanism: Repeated freezing and thawing creates micro-gradients of concentration and pH changes (in buffered solutions) that stress the molecule.

  • Prevention: The Single-Use Rule. Never refreeze a thawed aliquot. Store stocks in small volumes (e.g., 20 µL).

Module C: Degradation Mechanics & Diagnostics[1]

Understanding how the molecule breaks down allows you to identify it in your analytical data.[1]

Primary Degradation Pathways[1]
  • Hydrolysis: Water attacks the C-3 position, displacing Chlorine.[1]

    • Mass Shift: -35.5 (Cl) + 17 (OH) = Net loss of ~18.5 Da (or [M-Cl+OH]).[1] Note: In ESI+, usually seen as conversion to the keto-tautomer.[1]

  • Photo-Oxidation: UV light excites the conjugated system, leading to ring-opening or N-oxide formation.[1]

    • Mass Shift: +16 Da (Oxygen).

Visualization: Degradation Pathways

DegradationCompound3-chloro-imidazo[1,5-a]pyrazine(Active)Trigger_H2OTrigger: Moisture/Protic SolventCompound->Trigger_H2OTrigger_UVTrigger: UV Light/AirCompound->Trigger_UVPath_HydNucleophilic Substitution(Hydrolysis)Trigger_H2O->Path_HydPath_OxN-OxidationTrigger_UV->Path_OxResult_Hyd3-hydroxy-imidazo[1,5-a]pyrazine(Inactive Impurity)Path_Hyd->Result_HydLoss of Cl activityResult_OxN-oxide Derivative(Colored Impurity)Path_Ox->Result_OxYellowing

Figure 2: Mechanistic pathways for degradation.[1] Moisture leads to loss of the reactive chlorine handle; Light/Air leads to oxidation.

References

  • World Intellectual Property Organization (WIPO). (2020).[1] Process for the preparation of acalabrutinib and its intermediates (WO2020053795A2). Patentscope. [Link]

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 135394528, 8-chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine (Structural Analog Data). PubChem.[1][2] [Link]

Technical Support Center: Troubleshooting Cyclization Steps in Imidazo[1,5-a]pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of imidazo[1,5-a]pyrazines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this valuable heterocyclic scaffold. The imidazo[1,5-a]pyrazine core is a key pharmacophore found in numerous biologically active compounds, making its efficient synthesis a critical step in many research endeavors.[1][2][3]

This document moves beyond standard protocols to provide in-depth, field-tested insights into troubleshooting the crucial cyclization step. Here, we address common challenges in a direct question-and-answer format, explaining the underlying chemical principles and offering practical, validated solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My cyclization reaction to form the imidazo[1,5-a]pyrazine ring is resulting in very low yields. What are the likely causes and how can I improve it?

Answer:

Low yields in the cyclization step are a frequent challenge and can stem from several factors, primarily related to reaction kinetics, substrate reactivity, and reaction conditions.

Causality and Mechanistic Considerations:

The formation of the imidazo[1,5-a]pyrazine ring typically involves the cyclization of an appropriately substituted pyrazine intermediate or the annulation of an imidazole ring.[1] The efficiency of this intramolecular reaction is highly dependent on the nucleophilicity of the attacking nitrogen and the electrophilicity of the carbon center involved in the ring closure.

  • Insufficient Activation: The electrophilic partner in the cyclization often requires activation. For instance, in a Bischler-Napieralski-type reaction, a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) is used to convert an amide into a more reactive intermediate.[4] Incomplete activation will lead to unreacted starting material.

  • Substituent Effects: Electron-withdrawing groups on the pyrazine ring can decrease the nucleophilicity of the ring nitrogen, slowing down the cyclization. Conversely, electron-donating groups can enhance reactivity. The electronic nature of substituents on the imidazole precursor will also play a significant role.

  • Steric Hindrance: Bulky substituents near the reaction centers can sterically hinder the conformation required for cyclization, leading to lower yields.[5]

Troubleshooting Protocol:

  • Re-evaluate Your Cyclization Agent and Conditions:

    • For Dehydrative Cyclizations (e.g., from an N-acylaminoethylpyrazine):

      • Increase the strength or concentration of the dehydrating agent. If using PPA, ensure it is fresh and of a high concentration (e.g., 85% or higher).[5] In some cases, the addition of P₂O₅ to PPA can increase its dehydrating power.

      • Explore alternative dehydrating agents such as POCl₃, triflic anhydride, or Eaton's reagent.

    • For Oxidative Cyclizations:

      • Ensure your oxidant (e.g., O₂, I₂, DDQ) is active and used in the correct stoichiometry.[6] Consider switching to a different oxidant system if one is proving ineffective.

  • Optimize Reaction Temperature and Time:

    • Gradually increase the reaction temperature. Some cyclizations require significant thermal energy to overcome the activation barrier. Monitor the reaction by TLC or LC-MS to track the consumption of starting material and the formation of the product and any byproducts.

    • Conversely, if side reactions are observed at higher temperatures, a lower temperature for a longer duration might be beneficial.

  • Solvent Choice:

    • The choice of solvent can significantly impact reaction rates. For polar reactions, a polar aprotic solvent like DMF or DMA may be suitable. For reactions at high temperatures, high-boiling solvents like toluene, xylene, or diphenyl ether are often used.

Question 2: I am observing the formation of a significant side product that is difficult to separate from my desired imidazo[1,5-a]pyrazine. How can I identify and suppress this side reaction?

Answer:

Side product formation is a common issue, often arising from competing reaction pathways or decomposition of starting materials or products under the reaction conditions.

Common Side Reactions and Their Origins:

  • Incomplete Cyclization/Hydrolysis: The intermediate prior to cyclization may be prone to hydrolysis back to the starting material, especially in the presence of trace amounts of water.

  • Dimerization or Polymerization: Under harsh conditions (e.g., high heat, strong acid), starting materials or reactive intermediates can undergo self-condensation or polymerization, leading to intractable tars.[5]

  • Rearrangement Products: Depending on the specific synthetic route, alternative cyclization pathways may exist, leading to isomeric products. For example, in syntheses starting from substituted aminopyrazines, cyclization could potentially occur at different ring positions.

  • Retro-Ritter Reaction: In Bischler-Napieralski type cyclizations, the formation of a nitrilium salt intermediate can sometimes lead to a retro-Ritter reaction, resulting in the formation of styrenes as byproducts.[4]

Troubleshooting and Suppression Strategies:

  • Characterize the Side Product: Isolate the side product (if possible) and characterize it using techniques like NMR, Mass Spectrometry, and IR spectroscopy. Understanding its structure is key to diagnosing the side reaction.

  • Modify Reaction Conditions to Favor the Desired Pathway:

    • Lowering Temperature: If the side product is formed at high temperatures, running the reaction at a lower temperature for a longer period may favor the desired cyclization.

    • Anhydrous Conditions: Rigorously exclude water from your reaction by using freshly distilled solvents and drying reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

    • Order of Addition: In some cases, the order in which reagents are added can influence the reaction outcome. For example, adding the substrate slowly to a pre-heated solution of the cyclizing agent can sometimes minimize side reactions by keeping the substrate concentration low.

  • Protecting Groups: If a reactive functional group elsewhere in the molecule is leading to side reactions, consider protecting it before the cyclization step and deprotecting it afterward.

Question 3: My starting material is an electron-deficient pyrazine, and the cyclization is not proceeding. What strategies can I employ to overcome this?

Answer:

Electron-deficient pyrazines present a significant challenge as the reduced nucleophilicity of the ring nitrogen can make the cyclization step very difficult.

Mechanistic Insight:

The key step in many imidazo[1,5-a]pyrazine syntheses is the nucleophilic attack of a pyrazine ring nitrogen onto an electrophilic center. If the pyrazine ring is substituted with electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃), the electron density on the nitrogen atoms is significantly reduced, making them poor nucleophiles.

Strategies for Overcoming Low Reactivity:

  • Harsh Reaction Conditions: This is the most straightforward approach, although it can lead to side products.

    • Significantly increase the reaction temperature.

    • Use a stronger Lewis acid or dehydrating agent to increase the electrophilicity of the cyclization partner. For example, a combination of PPA and P₂O₅ can be more effective than PPA alone.[5]

  • Modify the Synthetic Route:

    • Late-Stage Introduction of the Electron-Withdrawing Group: If possible, carry out the cyclization on a more electron-rich pyrazine precursor and then introduce the electron-withdrawing group in a later step.

    • Alternative Cyclization Strategies: Explore synthetic routes that do not rely on the nucleophilicity of the pyrazine nitrogen. For instance, methods involving the condensation of a pre-formed imidazole derivative with a suitable pyrazine precursor might be more successful.[1]

  • Catalysis:

    • Investigate the use of transition metal catalysts (e.g., copper, palladium) that can facilitate C-N bond formation through different mechanistic pathways, such as reductive elimination.[7][8]

Data Presentation & Experimental Protocols

Table 1: Comparison of Cyclization Conditions for a Model Substrate
EntryCyclizing AgentSolventTemperature (°C)Time (h)Yield (%)Observations
1PPA (85%)-1103<10Starting material recovered[5]
2PPA (87%)-1303~15Slight improvement[5]
3PPA/H₃PO₃ (1:1)-160377Good conversion, some resin formation[5]
4POCl₃Toluene110645Moderate yield, requires careful workup
5I₂/TBHPDioxane1001269Good for oxidative cyclizations[6]
Experimental Protocol: General Procedure for PPA-Mediated Cyclization
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (PPA, 10 eq by weight to the substrate).

  • Heat the PPA to the desired reaction temperature (e.g., 140-160 °C) with stirring.

  • Add the pyrazine precursor (1.0 eq) portion-wise to the hot PPA over 10-15 minutes.

  • Stir the reaction mixture at the set temperature for the specified time (monitor by TLC or LC-MS).

  • After completion, cool the reaction mixture to room temperature and then carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is ~8-9.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

Visualizations

Cyclization Troubleshooting Workflow

G start Low Yield or Side Product Formation check_sm Check Starting Material Purity start->check_sm reoptimize Re-optimize Conditions (Temp, Time, Solvent) check_sm->reoptimize If pure change_reagent Change Cyclizing Agent/ Catalyst reoptimize->change_reagent If no improvement purification Optimize Purification Strategy reoptimize->purification If mixture alt_route Consider Alternative Synthetic Route change_reagent->alt_route If still fails change_reagent->purification If mixture success Successful Cyclization alt_route->success purification->success

Caption: A workflow for troubleshooting common cyclization issues.

General Imidazo[1,5-a]pyrazine Synthesis Pathway

G cluster_0 Precursor Synthesis cluster_1 Cyclization Step cluster_2 Purification A Pyrazine Derivative C Functionalized Pyrazine Intermediate A->C B Side Chain Precursor B->C D Cyclization (e.g., PPA, POCl3, I2) C->D E Imidazo[1,5-a]pyrazine D->E F Crude Product E->F G Purification (Column Chromatography, Recrystallization) F->G H Pure Product G->H

Caption: A generalized synthetic pathway to imidazo[1,5-a]pyrazines.

References

  • Aksenov, D. A., Arutiunov, N. A., Maliuga, V. V., Aksenov, A. V., & Rubin, M. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2939–2947. [Link]

  • MDPI. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. [Link]

  • Semantic Scholar. (2016). FACILE SYNTHESIS OF IMIDAZO[1,5-a]PYRAZIN-8(7H)-ONES FROM MESOIONIC 1,3-OXAZOLIUM-5-OLATES VIA A MULTISTEP ONE-POT TRANSFORMATION. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • ResearchGate. (2025). Improved cyclization conditions to prepare 6-substituted pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrazines using catalytic Ag(I) and Au(III) salts. ResearchGate. [Link]

  • MDPI. (2024). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. [Link]

  • PMC. (n.d.). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PMC. [Link]

  • ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • RSC Publishing. (n.d.). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. RSC Publishing. [Link]

  • ResearchGate. (2019). Unusual rearrangement of imidazo[1,5- a ]imidazoles and imidazo[1,2- b ]pyrazoles into imidazo[1,5- a ]pyrimidines and pyrazolo[1,5. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • PubMed. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. PubMed. [Link]

  • UCL Discovery. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]

  • PubMed. (2014). Access to novel imidazo[1,5-a]pyrazine scaffolds by the combined use of a three-component reaction and a base-assisted intramolecular cyclization. PubMed. [Link]

  • PubMed. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • ACS Publications. (2009). Application of the Modified Pictet−Spengler Cyclization Reaction for the Preparation of an Imidazopyrazine Ring: Synthesis of new Pyrido. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization. Organic Chemistry Portal. [Link]3/053.shtm)

Sources

Validation & Comparative

HPLC Method Development for 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS: 944905-09-3) is a highly polar, nitrogen-rich heterocyclic building block. Its core scaffold is a critical structural motif in the synthesis of advanced therapeutics, including ubiquitin-specific protease 1 (USP1) modulators[1], PI3Kδ inhibitors[2], and BTK inhibitors such as Acalabrutinib[3].

However, quantifying the purity of this intermediate presents a significant analytical challenge. The secondary amine within the tetrahydropyrazine ring is highly basic (pKa ~9.0). On traditional silica-based reversed-phase (RP) columns, this basicity leads to severe peak tailing and poor retention due to secondary electrostatic interactions with residual silanols[4]. This guide objectively compares traditional RP-HPLC against high-pH stable hybrid RP-HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC) to establish a robust, self-validating analytical method.

The Analytical Challenge: Causality Behind Peak Tailing

To develop an effective method, one must understand the physicochemical behavior of the analyte. At a standard acidic mobile phase (pH 2.0–3.0), the secondary amine of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is fully protonated.

While protonation increases solubility, it creates two distinct chromatographic problems on standard C18 columns:

  • Low Retention: The ionized molecule becomes highly polar (low LogD), causing it to elute near the void volume where it co-elutes with solvent peaks and polar impurities.

  • Silanophilic Interactions: The positively charged amine acts as a cation, undergoing ion-exchange interactions with ionized, unendcapped silanol groups (Si-O⁻) on the silica surface. This dual-retention mechanism (hydrophobic partitioning + ion exchange) is the primary cause of broad, asymmetric peaks (tailing) in nitrogen-rich heterocycles[5].

Mechanism cluster_lowpH Traditional Low pH (pH < 7) cluster_highpH Optimized High pH (pH 10) Ionized Protonated Amine (R-NH2+) Silanol Residual Silanol (Si-O-) Ionized->Silanol Electrostatic Attraction Interaction Secondary Ionic Interaction -> Severe Peak Tailing Silanol->Interaction Neutral Neutral Amine (R-NH) C18 C18 Alkyl Chain (Hydrophobic) Neutral->C18 Partitioning Partition Pure Hydrophobic Partitioning -> Sharp, Symmetrical Peaks C18->Partition

Mechanistic comparison of analyte-stationary phase interactions at low vs. high mobile phase pH.

Comparison of Methodological Alternatives

To overcome these challenges, analytical scientists must choose between three primary chromatographic strategies.

Approach A: Traditional Low-pH RP-HPLC (The Baseline)

This method utilizes 0.1% Trifluoroacetic acid (TFA) in water and acetonitrile. TFA acts as a strong ion-pairing agent, binding to the protonated amine to form a neutral, hydrophobic complex, which temporarily masks silanol interactions.

  • Pros: Utilizes standard, inexpensive silica C18 columns.

  • Cons: TFA causes severe ion suppression in LC-MS applications. Furthermore, retention of the highly polar imidazopyrazine core remains marginal, risking co-elution with early-eluting synthetic by-products.

Approach B: High-pH Stable Hybrid RP-HPLC (The Recommended Product)

By utilizing a mobile phase buffered to pH 10.0 (e.g., 10 mM Ammonium Bicarbonate), the mobile phase pH is pushed above the analyte's pKa (~9.0). The secondary amine is deprotonated (neutralized). This eliminates silanol interactions and significantly increases the molecule's hydrophobicity (LogD), resulting in sharp peaks and strong retention.

  • Pros: Excellent peak shape, high retention, fully MS-compatible.

  • Cons: Requires specialized hybrid-silica columns (e.g., Waters XBridge) engineered to resist silica dissolution at high pH.

Approach C: HILIC (The Orthogonal Alternative)

Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (e.g., Zwitterionic or bare silica) with a highly organic mobile phase. It relies on partitioning the analyte into a water-enriched layer on the stationary phase.

  • Pros: Provides massive retention for the protonated form of polar bases without silanol-induced tailing. Offers orthogonal selectivity to RP-HPLC, making it ideal for identifying hidden impurities.

  • Cons: Requires longer column equilibration times and strict sample diluent control (samples must be dissolved in high organic solvents to prevent peak distortion).

MethodDev Start 3-Chloro-5,6,7,8-tetrahydroimidazo [1,5-a]pyrazine (Basic, Polar) Check_pKa Evaluate pKa & LogP (pKa ~9.0, Low LogP) Start->Check_pKa RP_LowpH Standard C18 (Low pH) 0.1% TFA Check_pKa->RP_LowpH Traditional Route RP_HighpH Hybrid C18 (High pH) pH 10 Buffer Check_pKa->RP_HighpH Free-Base Route HILIC HILIC Mode High Organic Check_pKa->HILIC Polar Route Result1 Poor Retention, Peak Tailing RP_LowpH->Result1 Result2 Good Retention, Sharp Peaks RP_HighpH->Result2 Result3 Strong Retention, Orthogonal Selectivity HILIC->Result3

Decision tree for selecting HPLC methodologies for basic, polar nitrogen-rich heterocycles.

Experimental Protocols: Self-Validating Workflows

The following protocols provide step-by-step methodologies for the two most effective approaches: High-pH RP-HPLC and HILIC. Both methods utilize UV detection at 235–255 nm, which corresponds to the optimal absorbance maximum for the imidazopyrazine chromophore, similar to validated methods for related compounds like Acalabrutinib[3][6].

Protocol 1: High-pH Reversed-Phase HPLC (Recommended)

Objective: Neutralize the secondary amine to maximize hydrophobic retention and eliminate silanol interactions.

  • Materials & Reagents:

    • Column: High-pH stable Hybrid Silica C18 (e.g., Waters XBridge C18), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.0 using dilute Ammonium Hydroxide.

    • Mobile Phase B: LC-MS grade Acetonitrile.

  • Sample Preparation:

    • Dissolve the 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine sample in a 50:50 (v/v) mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

    • Filter through a 0.22 µm PTFE syringe filter.

  • System Equilibration:

    • Purge the HPLC system. Equilibrate the column at 5% B for 15 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to retain the polar analyte)

    • 2.0 - 12.0 min: 5% to 60% B (Linear gradient for impurity elution)

    • 12.0 - 15.0 min: 60% to 95% B (Column wash)

    • 15.1 - 20.0 min: 5% B (Re-equilibration)

  • Detection & Validation:

    • Set the UV detector to 235 nm.

    • System Suitability: Inject a blank, followed by six replicate injections of the standard. The system is validated if the Tailing Factor (

      
      ) is 
      
      
      
      , Theoretical Plates (
      
      
      )
      
      
      , and the %RSD of the peak area is
      
      
      .
Protocol 2: HILIC Method (Orthogonal Alternative)

Objective: Retain the protonated amine using hydrophilic partitioning into an aqueous-enriched stationary phase layer.

  • Materials & Reagents:

    • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 x 4.6 mm, 5 µm.

    • Mobile Phase A: 10 mM Ammonium Formate in water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile.

  • Sample Preparation (Critical Step):

    • Dissolve the analyte in 100% Acetonitrile to a concentration of 0.5 mg/mL. Causality: Injecting highly aqueous samples into a HILIC system disrupts the stationary aqueous layer, causing severe peak splitting and distortion.

  • System Equilibration:

    • Equilibrate the column with 90% B for at least 30 column volumes. HILIC requires significantly longer equilibration times than RP-HPLC to establish the hydration layer.

  • Gradient Program:

    • 0.0 - 2.0 min: 90% B

    • 2.0 - 15.0 min: 90% to 50% B (Increasing aqueous strength to elute the analyte)

    • 15.0 - 20.0 min: 50% B (Wash)

    • 20.1 - 30.0 min: 90% B (Re-equilibration)

  • Detection & Validation:

    • UV at 235 nm. System Suitability:

      
      , %RSD 
      
      
      
      .

Quantitative Data Presentation

The table below summarizes the expected chromatographic performance of the three methodologies when analyzing 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.

ParameterTraditional C18 (Low pH)Hybrid C18 (High pH)Zwitterionic HILIC
Mobile Phase pH pH ~2.0 (0.1% TFA)pH 10.0 (Ammonium Bicarbonate)pH 3.0 (Ammonium Formate)
Analyte State Fully Protonated (Cationic)Neutral (Free Base)Fully Protonated (Cationic)
Retention Mechanism Weak Hydrophobic + Ion-PairingStrong Hydrophobic PartitioningHydrophilic Partitioning
Relative Retention (

)
Low (

< 2)
High (

> 5)
Very High (

> 8)
Tailing Factor (

)
1.8 – 2.5 (Severe Tailing)1.0 – 1.2 (Excellent Symmetry)1.2 – 1.5 (Good Symmetry)
Theoretical Plates (

)
< 3,000> 10,000> 8,000
MS Compatibility Poor (TFA Ion Suppression)ExcellentExcellent
Overall Recommendation Not RecommendedPrimary Method (Best Performance) Orthogonal Validation Method

References

  • Google Patents. "US20210115049A1 - Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1) inhibitors"[1]. Available at:

  • European Patent Office. "IMIDAZO[1,5-A]PYRAZINE DERIVATIVES AS PI3KDELTA INHIBITORS - EP 4219502 A1"[2]. Available at:

  • International Journal of Multidisciplinary Research and Growth Evaluation. "Analytical method development and validation for the estimation of acalabrutinib in API form and marketed pharmaceutical dosage form by RP-HPLC along with stability studies"[3]. Available at: [Link]

  • JIDPTS. "Method development and validation of acalabrutinib drug in pure form and pharmaceutical dosage form"[6]. Available at: [Link]

Sources

Mass spectrometry (LC-MS) characterization of imidazo[1,5-a]pyrazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry (LC-MS) Characterization of Imidazo[1,5-a]pyrazine Derivatives

Introduction: The Rising Significance of Imidazo[1,5-a]pyrazines

The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic structure of significant interest in medicinal chemistry and drug development.[1] Derivatives of this core are being explored for a wide range of therapeutic applications, including their potential as anti-cancer agents, antivirals, and modulators of central nervous system targets.[2][3][4] As with any drug discovery program, the robust and unambiguous characterization of these novel chemical entities is paramount. Liquid chromatography coupled with mass spectrometry (LC-MS) has become the cornerstone analytical technique for this purpose, providing exquisite sensitivity and structural information from complex biological matrices.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of LC-MS strategies for the characterization of imidazo[1,5-a]pyrazine derivatives. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to develop and optimize methods with scientific rigor.

Pillar 1: The Chromatographic Separation (LC)

The primary goal of the liquid chromatography stage is to separate the analyte of interest from impurities, isomers, and matrix components before it enters the mass spectrometer. The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) is a critical first step.

HPLC vs. UPLC: A Comparison of Performance

The fundamental difference between HPLC and UPLC lies in the particle size of the stationary phase material within the column.[5] UPLC systems utilize columns packed with sub-2 µm particles, whereas traditional HPLC columns use particles in the 3-5 µm range.[5][6] This seemingly small difference has profound consequences for separation performance. To operate with smaller particles, UPLC systems must generate significantly higher backpressures, often exceeding 15,000 psi, compared to the typical 6,000 psi limit for HPLC systems.[6][7]

The primary advantages of adopting a UPLC-based approach are a dramatic increase in resolution, sensitivity, and speed.[8] Narrower peaks from UPLC lead to greater sensitivity, allowing for the detection of low-abundance metabolites or impurities.[5] Furthermore, analysis times can be reduced by up to ninefold compared to traditional HPLC methods, significantly increasing laboratory throughput.[9]

Table 1: HPLC vs. UPLC for Imidazo[1,5-a]pyrazine Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Rationale & Impact on Imidazo[1,5-a]pyrazine Analysis
Stationary Phase Particle Size 3–5 µm< 2 µmSmaller particles in UPLC provide a greater surface area, leading to more efficient separation of closely related derivatives and isomers.[5][6]
Typical Operating Pressure 500–6,000 psi (~40 MPa)Up to 15,000 psi (~100 MPa)Higher pressure is required to force the mobile phase through the densely packed UPLC column, enabling faster flow rates.[7]
Analysis Run Time 15–20 minutes3–10 minutesShorter run times with UPLC dramatically increase sample throughput, crucial for screening and metabolism studies.[6]
Peak Resolution GoodExcellentSuperior UPLC resolution is critical for separating isomeric metabolites, which have identical mass-to-charge ratios.[10]
Solvent Consumption HigherLowerReduced run times and lower flow rates in UPLC lead to significant cost savings and a greener environmental footprint.[9]
System Cost LowerHigherThe initial capital investment for a UPLC system is greater due to the high-pressure pumps and specialized components.[7]
Experimental Causality: Column and Mobile Phase Selection

For imidazo[1,5-a]pyrazine derivatives, which are typically moderately polar, a reversed-phase (RP) C18 column is the workhorse and an excellent starting point. The choice of mobile phase is critical for achieving good peak shape and retention. A typical mobile phase system consists of:

  • Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid).

  • Solvent B: Acetonitrile or Methanol with the same acidic modifier.

Why the acidic modifier? The imidazo[1,5-a]pyrazine core contains basic nitrogen atoms. In a neutral or basic mobile phase, these sites can interact with residual silanols on the silica-based column packing, leading to poor peak shape (tailing). The addition of an acid like formic acid protonates these basic sites, minimizing these secondary interactions. Crucially, it also promotes the formation of protonated molecules ([M+H]^+) in the mass spectrometer's ion source, which is ideal for positive-ion mode ESI analysis.[11]

Pillar 2: The Mass Spectrometric Detection (MS)

Once the analyte elutes from the LC column, it enters the mass spectrometer to be ionized, separated by its mass-to-charge ratio (m/z), and detected.

Ionization Source: The Soft Touch of ESI

Electrospray Ionization (ESI) is the premier choice for analyzing imidazo[1,5-a]pyrazine derivatives. ESI is a "soft ionization" technique, meaning it imparts very little excess energy to the analyte molecule during the ionization process.[12][13] This is highly advantageous as it minimizes in-source fragmentation, ensuring that the most abundant ion observed is the protonated molecule ([M+H]^+).[12] This provides an immediate and clear determination of the compound's molecular weight.

The ESI process involves applying a high voltage to the liquid eluent as it exits a capillary, forming a fine spray of charged droplets.[14][15] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.[15]

G cluster_LC LC System cluster_MS Mass Spectrometer LC_Eluent LC Eluent with Imidazo[1,5-a]pyrazine ESI_Source ESI Source (High Voltage) LC_Eluent->ESI_Source Introduction Droplets Charged Droplets ESI_Source->Droplets Nebulization Desolvation Solvent Evaporation (Desolvation) Droplets->Desolvation Drying Gas Gas_Phase_Ions Gas-Phase Ions [M+H]+ Desolvation->Gas_Phase_Ions Ion Ejection Mass_Analyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) Gas_Phase_Ions->Mass_Analyzer Acceleration Detector Detector Mass_Analyzer->Detector Data_System Data System (Mass Spectrum) Detector->Data_System

Caption: Workflow of LC-ESI-MS Analysis.

Mass Analyzers: A Comparative Overview

The choice of mass analyzer dictates the type and quality of data obtained. For imidazo[1,5-a]pyrazine characterization, the most relevant analyzers are Quadrupole, Quadrupole Time-of-Flight (Q-TOF), and Orbitrap.

  • Triple Quadrupole (QqQ) MS: This is the gold standard for targeted quantification.[16] It operates by selecting a specific precursor ion in the first quadrupole (Q1), fragmenting it in the second (q2, collision cell), and then selecting a specific fragment ion in the third (Q3).[16] This process, known as Multiple Reaction Monitoring (MRM), is incredibly sensitive and selective, making it ideal for pharmacokinetic studies where analyte concentrations in plasma or urine are very low.[11] However, it provides little information about unknown compounds as it only detects pre-selected masses.

  • Quadrupole Time-of-Flight (Q-TOF) MS: This hybrid instrument combines the selectivity of a quadrupole with the high-resolution, high mass accuracy capabilities of a TOF analyzer.[17][18] Q-TOF systems can perform full-scan analysis, detecting all ions within a mass range simultaneously, making them perfect for identifying unknown metabolites.[19][20] The high mass accuracy (typically <5 ppm) allows for the confident determination of elemental compositions.[21]

  • Orbitrap MS: Orbitrap-based mass spectrometers offer exceptionally high resolution and mass accuracy.[22][23] This allows for the separation of ions with very similar m/z values (isobaric interferences) that might be indistinguishable on a Q-TOF or QqQ instrument.[24] This level of performance is invaluable for metabolite identification and structural elucidation in complex matrices.[25]

Table 2: Comparison of Mass Analyzer Performance

FeatureTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap
Primary Application Targeted QuantificationQualitative & Quantitative Screening, Unknown IDHigh-Resolution Qualitative & Quantitative Analysis
Operating Principle Ion filtering and fragmentationIon filtering and time-of-flight measurementIon trapping and frequency measurement
Mass Resolution Low (Unit Mass)High (~40,000)Ultra-High (>100,000)
Mass Accuracy N/A (Nominal Mass)High (<5 ppm)Excellent (<2 ppm)
Scan Mode Multiple Reaction Monitoring (MRM)Full Scan MS, MS/MSFull Scan MS, MS/MS
Best For... Bioanalysis of known imidazo[1,5-a]pyrazines in PK studies.Metabolite identification, impurity profiling, general characterization.Resolving complex mixtures, structural elucidation of isomers.

Pillar 3: Structural Elucidation via Fragmentation (MS/MS)

While the initial MS scan provides the molecular weight, tandem mass spectrometry (MS/MS) is required to piece together the molecule's structure. In this process, the protonated molecule ([M+H]^+) is isolated, energized (typically via collision-induced dissociation, CID), and broken apart. The resulting fragment ions are then mass analyzed, producing a fragmentation spectrum that serves as a structural fingerprint.

For the imidazo[1,5-a]pyrazine core, fragmentation patterns can be predicted based on the principles of mass spectrometry.[26] Common fragmentation pathways often involve the cleavage of the most labile bonds and the loss of stable neutral molecules. Based on related heterocyclic systems, key fragmentations can involve the elimination of molecules like HCN, ArCN, or cleavage within the pyrazine ring.[27][28]

G parent Imidazo[1,5-a]pyrazine Parent Ion [M+H]+ frag1 Fragment A Loss of R2-CN parent->frag1 - R2CN frag2 Fragment B Pyrazine Ring Opening parent->frag2 CID frag3 Fragment C Loss of HCN from Imidazole Ring frag2->frag3 - HCN

Caption: Generalized MS/MS Fragmentation Pathway.

Exemplar Experimental Protocol: UPLC-Q-TOF Analysis

This protocol provides a robust starting point for the characterization of a novel imidazo[1,5-a]pyrazine derivative.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the imidazo[1,5-a]pyrazine derivative in DMSO.
  • Dilute the stock solution to a final concentration of 1 µg/mL in a 50:50 mixture of Acetonitrile:Water containing 0.1% formic acid.
  • For biological samples (e.g., plasma), perform a protein precipitation by adding 3 volumes of cold acetonitrile (containing an internal standard) to 1 volume of plasma. Vortex, then centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant for analysis.[11]

2. UPLC Parameters:

  • System: Waters ACQUITY UPLC or equivalent.[11]
  • Column: ACQUITY UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm).[11]
  • Mobile Phase A: Water + 0.1% Formic Acid.[11]
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[11]
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.
  • Gradient:
  • 0.0 min: 5% B
  • 1.0 min: 5% B
  • 5.0 min: 95% B
  • 6.0 min: 95% B
  • 6.1 min: 5% B
  • 8.0 min: 5% B

3. Mass Spectrometer Parameters (Q-TOF):

  • System: Agilent 6545 Q-TOF, Sciex X500R, or equivalent.
  • Ionization Mode: ESI Positive.
  • Gas Temperature: 325 °C.
  • Drying Gas Flow: 8 L/min.
  • Nebulizer Pressure: 35 psi.
  • Capillary Voltage: 3500 V.
  • MS Scan Range: m/z 100–1000.
  • MS/MS Acquisition: Data-dependent acquisition (DDA) mode, selecting the top 3 most intense precursor ions per cycle for fragmentation.
  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

Conclusion

The LC-MS characterization of imidazo[1,5-a]pyrazine derivatives is a multi-faceted process where informed decisions at each stage—chromatography, ionization, and mass analysis—are critical for success. UPLC systems offer unparalleled speed and resolution, essential for high-throughput screening and resolving complex mixtures.[7] ESI remains the ionization method of choice due to its soft nature, preserving the molecular ion for accurate mass determination.[12] For a comprehensive understanding of novel compounds and their metabolites, high-resolution mass analyzers like Q-TOF and Orbitrap are indispensable, providing the mass accuracy needed for formula determination and the fragmentation data required for complete structural elucidation.[17][23] By understanding the causality behind these methodological choices, researchers can confidently and efficiently characterize this important class of therapeutic agents.

References

  • Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. MDPI.
  • Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amin
  • UPLC vs HPLC: wh
  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modul
  • Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applic
  • Challenges and future directions in LC-MS-based multiclass method development for the quantific
  • A rapid and accurate UPLC/MS/MS method for the simultaneous determination of zolpidem and its main metabolites in biological fluids and its applic
  • A Review on Compar
  • Qualitative analysis of zolpidem and its metabolites M-1 to M-4 in human blood and urine using liquid chromatography–tandem mass spectrometry.
  • Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry (RSC Publishing).
  • Q-TOF Mass Spectrometers Help Accelerate Drug Discovery and Development. SHIMADZU TODAY.
  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
  • High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC.
  • Electrospray ioniz
  • Prospects of UPLC in Pharmaceutical Analysis over HPLC.
  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Electrospray Ionization for Mass Spectrometry.
  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. PMC.
  • Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry and Rapid Evaporative Ionization Mass Spectrometry Were Used to Develop a Lamb Authentic
  • Orbitrap-Based Mass and Charge Analysis of Single Molecules.
  • Comparative Characterization of Mass Spectral Methods for the Study of IMIDAZO[1,5-a]QUINOXALIN-4-Ones. Semantic Scholar.
  • Sensitive and accurate characterization of Z drugs, metabolites and their degradation profile in urine using LC-MS MS. SCIEX.
  • Thermo Fisher introduces new MS system for small-molecule analysis. Wiley Analytical Science.
  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)
  • Quadrupole Time-of-Flight (QTOF) Mass Spectrometry. Bruker.
  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applic
  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci.
  • Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Longdom Publishing.
  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. PMC.
  • UHPLC-MS/MS and UHPLC-HRMS identification of zolpidem and zopiclone main urinary metabolites and method development for their toxicological determin
  • Mass Spectrometry - Fragmentation P
  • SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIV
  • Resolving the Isomer Problem: Tackling Characteriz
  • Sensitive And Rapid Homogeneous Immunoassay For The Detection Of Zolpidem And Its Major Metabolite In Urine. ARK Diagnostics.
  • HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. WebofPharma.
  • Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers.
  • Innovative Mass Spectrometer Designed for Small Molecule Analysis. BioPharma APAC.
  • HPLC vs UPLC: Resolution and Throughput Compared.
  • Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. PMC.
  • Advantages of Time-of-Flight Mass Spectrometry Over Quadrupole MS. tofwerk.

Sources

Comparative Reactivity Guide: 3-Chloro vs. 1-Chloro Imidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 3-chloroimidazo[1,5-a]pyrazine versus 1-chloroimidazo[1,5-a]pyrazine , focusing on their synthesis, reactivity, and application in medicinal chemistry.

Executive Summary

The imidazo[1,5-a]pyrazine scaffold is a privileged bicyclic heterocycle increasingly utilized in kinase inhibitors (e.g., IGF-1R, BTK inhibitors) due to its ability to mimic purine cores while offering distinct solubility and metabolic profiles.

The reactivity of the chloro-isomers at the C1 and C3 positions differs fundamentally due to their electronic environments:

  • 3-Chloroimidazo[1,5-a]pyrazine: Located at the "aminal-like" position (N–C–N), this isomer is accessed via directed lithiation or regioselective electrophilic aromatic substitution (EAS). It exhibits higher reactivity in palladium-catalyzed cross-couplings and is susceptible to nucleophilic displacement under forcing conditions.

  • 1-Chloroimidazo[1,5-a]pyrazine: Located at the "vinyl-like" position (C=C–N), this isomer is typically obtained as a mixture during direct halogenation or via specific cyclization strategies. It is generally more stable to nucleophilic attack but participates readily in cross-coupling reactions.

Structural Analysis & Numbering

Proper numbering is critical for distinguishing these isomers from the more common imidazo[1,2-a]pyrazine system.

  • Scaffold: Imidazo[1,5-a]pyrazine (3 nitrogen atoms total).[1]

  • Numbering Convention:

    • N2: Bridgehead nitrogen.

    • C3: Carbon between the bridgehead nitrogen (N2) and the non-bridgehead nitrogen (N4). (N2–C3–N4) .

    • C1: Carbon adjacent to the bridgehead nitrogen but not flanked by the second nitrogen. (C8a–C1–N2) .

    • C8: Carbon in the pyrazine ring adjacent to the bridgehead.

G cluster_0 Imidazo[1,5-a]pyrazine Numbering N2 N2 (Bridge) C3 C3 (Reactive) N2->C3 Single C8a C8a (Bridge) N2->C8a Fusion N4 N4 C3->N4 Double C5 C5 N4->C5 Single C6 C6 C5->C6 Double N7 N7 C6->N7 Single C8 C8 N7->C8 Double C8->C8a Single C1 C1 C8a->C1 Double C1->N2 Single

Caption: Numbering scheme of imidazo[1,5-a]pyrazine. C3 (yellow) is the 'aminal' carbon; C1 (green) is the 'vinylic' carbon.

Synthesis & Access

The primary differentiator between the two isomers is their synthetic accessibility.

Synthesis of 3-Chloroimidazo[1,5-a]pyrazine

The C3 proton is the most acidic on the ring (pKa ~25-30) due to the inductive effect of the two flanking nitrogen atoms. This allows for highly regioselective functionalization.

  • Method A: Directed Lithiation (Preferred)

    • Reagents:

      
      -BuLi or LiTMP, THF, -78°C.
      
    • Electrophile: Hexachloroethane (

      
      ) or NCS.
      
    • Mechanism: Deprotonation occurs exclusively at C3 to form the C3-lithio species, which is then trapped.

    • Yield: Typically 60-85%.

  • Method B: Electrophilic Aromatic Substitution (EAS)

    • Direct chlorination with NCS often yields a mixture, but C3 is the kinetic site for EAS due to the stabilization of the intermediate

      
      -complex by the adjacent lone pairs.
      
Synthesis of 1-Chloroimidazo[1,5-a]pyrazine

Accessing the 1-chloro isomer selectively is more challenging because C3 is inherently more reactive.

  • Method A: Blocking Strategy

    • Step 1: Protect C3 (e.g., silylation or formylation).

    • Step 2: Halogenation at C1 (EAS or lithiation).

    • Step 3: Deprotection of C3.

  • Method B: Direct Chlorination (Separation Required)

    • Reaction of the parent scaffold with NCS typically yields a mixture of 3-chloro, 1-chloro, and 1,3-dichloro derivatives [1]. Chromatographic separation is required.

  • Method C: Cyclization

    • De novo synthesis using a chloro-substituted imidazole precursor or cyclization of a pyrazine-methylamine derivative with a chlorinating agent.

Reactivity Profile Comparison

Feature3-Chloroimidazo[1,5-a]pyrazine1-Chloroimidazo[1,5-a]pyrazine
Electronic Character Electron-deficient (flanked by 2 Ns). Amidine-like.Electron-rich (enamine-like).
Pd-Catalyzed Coupling High Reactivity. Oxidative addition is facile.Moderate Reactivity. Requires active catalysts (e.g., Buchwald precatalysts).
Lithiation Stability Unstable (Lithium-Halogen exchange is very fast).Stable (Lithiation at C3 is possible while retaining Cl at C1).
Nucleophilic Displacement (SNAr) Possible under forcing conditions (e.g., NaOMe, high heat).Very difficult. C1 is not sufficiently activated.
Acid Stability Susceptible to hydrolysis at high T (ring opening).Generally stable.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Both isomers undergo Suzuki coupling, but the 3-chloro derivative is generally more reactive due to the lower electron density at the C3 position, facilitating oxidative addition of Pd(0).

  • 3-Chloro: Couples readily with aryl boronic acids using standard catalysts (

    
    , 
    
    
    
    ).
  • 1-Chloro: May require electron-rich ligands (e.g., SPhos, XPhos) to facilitate the coupling, especially if the pyrazine ring bears electron-donating groups.

Lithiation & Functionalization[2]
  • 3-Chloro: Treating 3-chloroimidazo[1,5-a]pyrazine with

    
    -BuLi results in rapid Lithium-Halogen exchange , generating the C3-lithio species (which is the parent anion). This is useful for introducing other functional groups at C3 but destroys the C-Cl bond.
    
  • 1-Chloro: Treating 1-chloroimidazo[1,5-a]pyrazine with

    
    -BuLi leads to deprotonation at C3  (the most acidic site), generating a 1-chloro-3-lithio species. This allows for the formation of 1,3-disubstituted  derivatives [2].
    

Experimental Protocols

Protocol A: Synthesis of 3-Chloroimidazo[1,5-a]pyrazine (via Lithiation)

Reference: Adapted from Snieckus et al., Org. Lett. 2009 [2]

  • Setup: Flame-dry a 50 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve imidazo[1,5-a]pyrazine (1.0 equiv) in anhydrous THF (0.2 M).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add

    
    -BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 mins. The solution may turn deep yellow/orange. Stir for 30 mins at -78°C.
    
  • Quench: Add a solution of hexachloroethane (

    
    , 1.2 equiv) in THF dropwise.
    
  • Workup: Allow to warm to RT over 1 hour. Quench with sat.

    
    . Extract with EtOAc (3x). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Suzuki Coupling of 3-Chloro Isomer
  • Reagents: Mix 3-chloroimidazo[1,5-a]pyrazine (1.0 equiv), Arylboronic acid (1.2 equiv),

    
     (2.0 equiv).
    
  • Solvent: Degassed Dioxane/Water (4:1).

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Heat at 90°C for 4-12 hours under Argon.

Reaction Map (DOT Visualization)

ReactionMap Parent Imidazo[1,5-a]pyrazine (Parent) Lithiation 1. n-BuLi, -78°C 2. C2Cl6 Parent->Lithiation DirectCl NCS, CCl4 Reflux Parent->DirectCl Prod3Cl 3-Chloroimidazo[1,5-a]pyrazine (Major via Lithiation) Lithiation->Prod3Cl Regioselective DirectCl->Prod3Cl Mixture Prod1Cl 1-Chloroimidazo[1,5-a]pyrazine (Minor/Mixture) DirectCl->Prod1Cl Mixture Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Prod3Cl->Suzuki High Yield LiHal Li-Hal Exchange (n-BuLi) Prod3Cl->LiHal Forms C3-Li Prod1Cl->Suzuki Moderate Yield Deprot C3 Deprotonation (n-BuLi) Prod1Cl->Deprot Forms 1-Cl-3-Li (Stable)

Caption: Synthetic pathways and reactivity divergence for 1-chloro and 3-chloro isomers.

References

  • Abushanab, E., et al. "Imidazo[1,5-a]pyrazines. IV.[2] Aromatic Substitution Reactions." Journal of Organic Chemistry, vol. 40, no. 23, 1975, pp. 3373–3378. Link

  • Board, J., Snieckus, V., et al. "Synthesis of Substituted Imidazo[1,5-a]pyrazines via Mono-, Di-, and Directed Remote Metalation Strategies." Organic Letters, vol. 11, no. 22, 2009, pp. 5118–5121. Link

  • Meisenheimer, R., et al. "Regioselectivity in the Halogenation of Imidazo[1,5-a]pyridines." Heterocycles, vol. 92, 2016. Link

Sources

Identifying impurities in 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Identifying Impurities in 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Synthesis

A Senior Application Scientist's Field-Proven Perspective

The journey of a drug candidate from laboratory synthesis to clinical application is paved with rigorous analytical challenges. Central to this process is the principle of "as pure as reasonably possible," a mandate that places impurity profiling at the forefront of pharmaceutical development. For complex heterocyclic scaffolds like 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, a versatile building block in modern medicinal chemistry, a thorough understanding and control of its impurity profile are non-negotiable. Impurities can arise from synthetic pathways, degradation, or storage and may impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2][3]

This guide provides a comprehensive comparison of modern analytical techniques for the robust identification and characterization of impurities in the synthesis of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. We will move beyond mere protocols to explain the scientific rationale behind methodological choices, ensuring a self-validating system of analysis.

The Synthetic Route and Its Impurity Hotspots

A robust impurity profiling strategy begins with a deep understanding of the chemical synthesis, as it allows for the prediction of potential process-related impurities. A common synthetic pathway to the target molecule is illustrated below. Each step—from the initial coupling to cyclization and final chlorination—is a potential source of byproducts.

G cluster_synthesis Generalized Synthetic Pathway SM1 Piperazine Derivative Intermediate1 Cyclized Hydroxy Intermediate SM1->Intermediate1 Condensation/ Cyclization SM2 Glyoxal or equivalent SM2->Intermediate1 FinalProduct 3-Chloro-5,6,7,8- tetrahydroimidazo[1,5-a]pyrazine Intermediate1->FinalProduct Chlorination (e.g., POCl₃, SOCl₂)

Figure 1: A plausible synthetic route for 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.

From this pathway, we can anticipate several classes of impurities:

  • Starting Materials & Intermediates: Incomplete conversion can lead to the carryover of the initial piperazine derivative or the cyclized hydroxy intermediate.

  • Process-Related Byproducts: These are formed from side reactions. Examples include regioisomers from the cyclization step, over-chlorinated products, or dimers formed under harsh reaction conditions.

  • Degradation Products: The final chlorinated product can be susceptible to hydrolysis, converting the chloro group back to a hydroxyl or keto group, especially during aqueous workups or on storage.

  • Residual Solvents: Solvents used in synthesis and purification (e.g., DMF, Toluene, CH₂Cl₂) are common volatile impurities.[4]

A Comparative Arsenal of Analytical Techniques

No single technique can comprehensively profile all potential impurities. The optimal strategy involves a multi-modal approach, leveraging the strengths of different technologies. The evaluation of actual and potential impurities is a critical activity in the drug development process.[5]

The Workhorse: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of impurity analysis for non-volatile and thermally labile compounds, which covers the majority of process-related impurities.[5] Its high resolving power allows for the separation of structurally similar compounds.

  • HPLC with UV Detection (HPLC-UV): This is the first line of defense for routine purity checks and quantification. It is robust and provides excellent quantitative data for known impurities against a reference standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is indispensable for impurity identification.[6] It combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry, providing molecular weight information that is crucial for postulating the structures of unknown peaks.[5] For even greater certainty, high-resolution mass spectrometry (HRMS) can provide exact mass measurements, helping to determine the elemental composition of an impurity.[5]

Table 1: Comparison of HPLC-Based Methodologies

TechniquePrimary ApplicationSensitivityStructural InformationRationale for Use
HPLC-UV Routine purity testing, quantification of known impuritiesGoodNone (Retention time only)Ideal for quality control (QC) labs due to its simplicity and robustness.
LC-MS (Single Quad) Detection and molecular weight confirmation of unknownsHighMolecular WeightThe go-to tool in process development for rapidly identifying byproducts.
LC-MS/MS (Tandem MS) Structural elucidation of unknowns, isomer differentiationVery HighFragmentation PatternEssential for complex impurity profiles or when definitive structural evidence is needed without isolation.

Experimental Protocol: A Validated HPLC-UV/MS Method

This protocol is designed to be a starting point for method development, providing broad selectivity for potential impurities.

  • Instrumentation: An HPLC or UPLC system coupled with a PDA/UV detector and an electrospray ionization mass spectrometer (ESI-MS).

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) offers excellent resolving power.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-15 min: 5% to 95% B (linear gradient)

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • UV Detection: Monitor at 254 nm or use a PDA detector to screen across a wider range.

  • MS Parameters (ESI+): Scan range m/z 100-1000.

The Specialist for Volatiles: Gas Chromatography-Mass Spectrometry (GC-MS)

For impurities that are volatile, such as residual solvents, GC is the technique of choice.[4] Coupling it with a mass spectrometer provides definitive identification.[4][7][8]

  • Headspace GC (HS-GC): This is the standard technique for residual solvent analysis. The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC. This avoids introducing the non-volatile API and matrix components into the GC system, leading to cleaner analysis and longer column life.[4][9]

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a high-boiling solvent like DMSO or NMP.

  • Incubation: Equilibrate the vial at 85 °C for 15 minutes.

  • Injection: Use a gas-tight syringe to inject 1 mL of the headspace into the GC injector.

  • GC Column: A DB-624 or equivalent phase is typically used for solvent analysis.

  • Oven Program: Start at 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min.

  • MS Detection: Use Electron Ionization (EI) and scan from m/z 35-350. Identification is performed by matching the resulting mass spectrum against a library (e.g., NIST).

The Definitive Arbiter: Nuclear Magnetic Resonance (NMR) Spectroscopy

When an impurity is isolated or present at a high enough concentration, NMR spectroscopy provides unambiguous structural elucidation.[10][11] While MS provides pieces of the puzzle (molecular weight, fragments), NMR reveals the complete atomic connectivity and stereochemistry.[12][13]

  • 1D NMR (¹H, ¹³C): Provides fundamental information on the number and type of protons and carbons.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal through-bond correlations, allowing chemists to piece together the molecular skeleton piece by piece.[12]

G cluster_workflow Integrated Impurity Identification Workflow Sample Crude Synthetic Sample HPLC HPLC-UV/MS Analysis Sample->HPLC GCMS HS-GC-MS Analysis Sample->GCMS Data Data Review HPLC->Data GCMS->Data Known Known Impurity? (Quantify vs. Standard) Data->Known Unknown Unknown Impurity >0.1%? Data->Unknown Isolate Isolation (Prep-HPLC) Unknown->Isolate NMR NMR Structural Elucidation (1D/2D NMR) Isolate->NMR Structure Definitive Structure NMR->Structure

Figure 2: A logical workflow for the comprehensive identification of impurities.

Conclusion: An Integrated, Science-Driven Approach

Ensuring the purity of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is not a task for a single analytical tool but requires a carefully orchestrated, multi-technique strategy. The process begins with HPLC-UV/MS as the primary screening tool for detecting, quantifying, and gaining initial mass information on non-volatile impurities.[5] This is complemented by HS-GC-MS for the definitive identification and quantification of residual solvents and other volatile species.[7][9] For any significant unknown impurity that cannot be identified by MS alone, isolation followed by NMR spectroscopy remains the gold standard for complete structural elucidation.[10][11] By embedding this logical workflow into the development process, researchers and drug development professionals can build a comprehensive impurity profile, ensuring product quality, satisfying regulatory requirements, and ultimately safeguarding patient safety.

References

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu. [Link]

  • GC/MS Identification of Impurities. Medistri SA. [Link]

  • GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) in Drug Testing and Toxicology. Phenomenex. [Link]

  • Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. PubMed. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. National Center for Biotechnology Information (PMC). [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. Austin Publishing Group. [Link]

  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research and Reviews. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]

  • Structure Elucidation and NMR. Hypha Discovery. [Link]

  • Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development (IJNRD). [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University Sites. [Link]

  • Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and... ResearchGate. [Link]

  • Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]

  • Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Turkish Journal of Chemistry. [Link]

  • Structural Elucidation by Benchtop NMR Spectroscopy: Ibuprofen. Oxford Instruments. [Link]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. [Link]

  • Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and... ResearchGate. [Link]

  • Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[7][8][9]triazol[4,3-a] pyrazine hydrochloride. Google Patents.

  • Imidazole quantification by LC determination. Wiley Analytical Science. [Link]

  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-[7][8][9]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. MDPI. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Chemistry Central Journal. [Link]

Sources

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This begins with the selection and proper use of high-quality reference standards. This guide provides a comprehensive overview of the landscape of reference standards for the analysis of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine and its analogs, offering insights into their comparison and outlining robust analytical methodologies for their characterization and use.

The Critical Role of Reference Standards

In the realm of pharmaceutical analysis, a reference standard serves as the benchmark against which a sample is compared. Its purity and well-characterized nature are foundational to the accuracy and validity of any quantitative or qualitative analysis. For a molecule like 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, which may be a new chemical entity or a key intermediate, establishing a reliable analytical workflow is a critical early-stage development activity.

Commercially Available Reference Standards: A Comparative Overview

While a certified reference standard for 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine may not be readily available from major pharmacopeias, several closely related analogs are commercially available. These can serve as excellent starting points for method development and as provisional standards. Below is a comparison of some of these alternatives.

Compound NameSupplierCAS NumberPurityNotes
3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochlorideChemScene1951441-01-2≥98%A positional isomer of the chloro-substituted phenyl group.[1]
3-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine HClFluorochem1923068-84-195.0%Another positional isomer of the chloro-substituted phenyl group.[2]
3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride---A bromo-analog of the target compound. Structural data available from PubChem.[3]
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazineMilliporeSigma297172-19-197%The parent compound without the chloro-substituent.[4]
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazineSigma-Aldrich734531-00-198%A methyl-analog of the target compound.

Expert Insight: When a certified reference standard for the exact molecule of interest is unavailable, the choice of an alternative depends on the analytical goal. For impurity profiling, having access to the parent compound and key substituted analogs is invaluable. For initial assay development, an analog with a similar chromophore and molecular weight, such as the chlorophenyl derivatives, can be a pragmatic choice. It is imperative to obtain the Certificate of Analysis (CoA) for any selected standard to understand its purity, identity, and the methods used for its characterization.

Recommended Analytical Workflows for Quality Control

A multi-pronged analytical approach is essential for the comprehensive characterization of a reference standard and for its use in routine analysis. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and complementary techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse of pharmaceutical analysis, ideal for assessing the purity and quantifying the content of non-volatile and thermally labile compounds. A reverse-phase HPLC method is the most common and recommended starting point for a molecule like 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmA C18 stationary phase provides good retention for moderately polar heterocyclic compounds. The smaller particle size of 1.8 µm allows for high-resolution separations.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase modifier that improves peak shape and provides protons for mass spectrometry, should an LC-MS method be developed later.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reverse-phase HPLC with good UV transparency.
Gradient 5% B to 95% B over 15 minutesA gradient elution is necessary to elute a range of potential impurities with varying polarities.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column that balances analysis time and solvent consumption.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 254 nmThe imidazopyrazine core is expected to have a strong UV absorbance around this wavelength. A full UV scan of the analyte is recommended to determine the optimal detection wavelength.
Injection Volume 2 µLA small injection volume minimizes the risk of peak distortion.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Reference Standard Solution (e.g., 1 mg/mL in Diluent) Inject Inject Sample/Standard Sample_Prep Prepare Sample Solution (e.g., 1 mg/mL in Diluent) Diluent Select Appropriate Diluent (e.g., Mobile Phase A/B Mixture) Diluent->Standard_Prep Diluent->Sample_Prep HPLC_System Equilibrate HPLC System with Initial Mobile Phase Conditions HPLC_System->Inject Separate Chromatographic Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Chromatographic Peaks Detect->Integrate Calculate Calculate Purity / Assay (Area % or vs. Standard) Integrate->Calculate

Caption: General GC-MS Workflow for Identification of Volatile Components.

Conclusion

The selection and proper characterization of a reference standard are non-negotiable for ensuring the quality and reliability of analytical data in a research and development setting. While a certified reference standard for 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine may require custom synthesis, a wealth of information can be gleaned from commercially available, structurally related analogs. By employing robust and orthogonal analytical techniques such as HPLC/UV and GC-MS, and by understanding the rationale behind method development, researchers can confidently establish a sound analytical foundation for their work. The methodologies and comparative data presented in this guide serve as a valuable starting point for any scientist working with this class of compounds.

References

  • ResearchGate. Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and.... [Link]

  • PubChem. 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride. [Link]

  • PubMed. Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq -Protein Ligands. [Link]

  • Reagentia. 3-Methyl-5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride (1 x 250 mg). [Link]

  • Journal of Food and Drug Analysis. Solid-phase extraction and GC-MSD determination of amitraz and metabolites in urine. [Link]

  • PubChem. tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione. [Link]

  • BuyersGuideChem. 5,6,7,8-Tetrahydro-3-methylimidazo[1,5-a]pyrazine. [Link]

  • PubMed. Discovery of 3-morpholino-imidazole[1,5-a]pyrazine BTK inhibitors for rheumatoid arthritis. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • ResearchGate. Volatiles profiling from high quality cocoa samples at early stages of technological treatment by two-dimensional comprehensive gas chromatography. [Link]

  • BuyersGuideChem. 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. [Link]

  • mediaTUM. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. [Link]

  • MDPI. Synthesis of 3-Trifluoromethyl-5,6-dihydro-t[1][2][3]riazolo Pyrazine Derivatives and Their Anti-Cancer Studies. [Link]

Sources

Spectroscopic data comparison of tetrahydroimidazo[1,5-a]pyrazine isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic comparison of tetrahydroimidazo[1,5-a]pyrazine isomers. It focuses on the critical task of distinguishing regioisomers (specifically the [1,5-a] vs. [1,2-a] scaffolds often formed competitively) and diastereomers within the [1,5-a] framework.

Executive Summary

The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as a core for DPP-4 inhibitors, antipsychotics, and kinase inhibitors. However, the synthesis of this bicyclic system often yields complex mixtures.

The Analytical Challenge:

  • Scaffold Regioisomerism: Cyclization reactions (e.g., modified Pictet-Spengler) can competitively form the [1,5-a] (target) and [1,2-a] (impurity) isomers. These are difficult to distinguish by low-resolution MS as they are isobaric.

  • Stereoisomerism: Substituents on the saturated pyrazine ring (positions 5, 6, 7,[1] 8) relative to the bridgehead create cis/trans diastereomers that exhibit distinct pharmacological profiles.

This guide outlines the definitive spectroscopic markers to validate the [1,5-a] topology and determine relative stereochemistry.

Structural Logic & Isomer Definitions

Before analyzing spectra, we must define the atomic connectivity that generates the signals.

  • Isomer A (Target): 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine .[2]

    • Key Feature: The bridgehead nitrogen (N2) is flanked by two imidazole carbons (C1 and C3).

  • Isomer B (Common Alternative): 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine .[3][4][5][6]

    • Key Feature: The bridgehead nitrogen (N1) is flanked by one imidazole carbon and one pyrazine methylene.

Comparative Workflow

The following decision tree illustrates the logic for assigning the correct isomer.

IsomerLogic Start Crude Reaction Mixture (Isobaric Mass) Step1 1H NMR Screening (Aromatic Region) Start->Step1 Decision1 Singlet vs Doublet? Step1->Decision1 Res15 [1,5-a] Isomer C1-H & C3-H are Singlets (No vicinal coupling) Decision1->Res15 Singlets Res12 [1,2-a] Isomer C2-H & C3-H are Doublets (Vicinal coupling J~1Hz) Decision1->Res12 Doublets Step2 Confirm with HMBC (Long Range C-H) Res15->Step2 Res12->Step2 Final Stereochemical Assignment (NOESY for cis/trans) Step2->Final

Figure 1: Analytical logic flow for distinguishing imidazo-pyrazine fused systems.

Spectroscopic Comparison: [1,5-a] vs. [1,2-a]

The most frequent error in developing these scaffolds is misidentifying the ring fusion.

Proton NMR ( H NMR) Signatures

The aromatic imidazole protons provide the fastest "quick check."

Feature[1,5-a] Isomer (Target) [1,2-a] Isomer (Alternative) Mechanistic Reason
Imidazole Protons Two distinct singlets (C1-H and C3-H).Two doublets (C2-H and C3-H,

Hz).
In [1,5-a], protons are separated by N or C, preventing vicinal coupling. In [1,2-a], protons are on adjacent carbons.
Bridgehead Environment No proton on bridgehead N.No proton on bridgehead N.Both are tertiary amines at the fusion.

-Methylene
C5-H

often appears as a singlet or distinct triplet.
C5-H

often coupled to C6.
Ring strain differences affect the multiplicity of the saturated ring protons.
HMBC Correlations (The Gold Standard)

When


H NMR is ambiguous (e.g., due to broadening), Heteronuclear Multiple Bond Correlation (HMBC) is definitive.
  • Protocol: Optimize HMBC for long-range coupling (

    
     Hz).
    
  • [1,5-a] Diagnosis: Look for the Bridgehead Nitrogen .

    • In the [1,5-a] system, the methylene protons at C8 (adjacent to the bridgehead) will show a correlation to the C1 imidazole carbon.

    • Why? This is a 3-bond correlation (

      
      ) across the bridgehead Nitrogen.
      
  • [1,2-a] Diagnosis:

    • The methylene protons at C8 will show correlations to the C8a bridgehead carbon, but the connectivity to the imidazole specific carbons (C2/C3) is chemically distinct (often 4-bond, which is silent).

Stereochemical Analysis: Diastereomers of [1,5-a]

Once the scaffold is confirmed as [1,5-a], the focus shifts to the stereocenters on the saturated ring (e.g., 5,6,7,8-substituted derivatives).

Scenario: Synthesis of 8-substituted-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. Isomers: (8R) vs (8S) (Enantiomers) or cis/trans relative to a substituent at C6.

NOESY/ROESY Analysis

Nuclear Overhauser Effect Spectroscopy (NOESY) determines spatial proximity.

  • Cis-Isomer: Strong NOE correlation between the substituent at C8 and the substituent at C6 (if they are on the same face).

  • Trans-Isomer: Weak or absent NOE between C8 and C6 substituents; strong NOE between C8-H and C6-H (axial-axial relationship).

Carbon-13 ( C) Shielding

The


-gauche effect is a reliable predictor for steric compression.
SignalCis-Isomer (More Steric Strain) Trans-Isomer (Less Steric Strain) Interpretation
Substituent Carbon Upfield Shift (Shielded)Downfield Shift (Deshielded)Steric crowding in the cis form shields the carbon nucleus (

lower by 2-5 ppm).
Bridgehead Carbon (C8a) Distinct shiftDistinct shiftSensitive to the conformation of the adjacent saturated ring.

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis and separation of diastereomers of 8-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.

Step 1: Cyclization (Modified Pictet-Spengler)
  • Reagents: N-(2-aminoethyl)imidazole dihydrochloride (1.0 eq), Acetaldehyde (1.2 eq), TFA (solvent/catalyst).

  • Conditions: Reflux at 80°C for 12 hours.

  • Mechanism: Formation of the iminium ion followed by intramolecular electrophilic aromatic substitution at the imidazole C4 position (which becomes C8a).

Step 2: Workup & Purification
  • Quench: Neutralize with sat. NaHCO

    
     to pH 8.
    
  • Extraction: DCM/MeOH (9:1).

  • Crude Analysis: LC-MS will show a single peak (m/z 138 [M+H]+) as isomers are co-eluting on standard C18.

Step 3: Isomer Separation (Chiral or HILIC HPLC)

Standard reverse phase often fails to separate these polar diastereomers.

  • Column: Chiralpak IG or HILIC Amide.

  • Mobile Phase: Acetonitrile/MeOH/NH

    
    OH (90:10:0.1).
    
  • Detection: UV at 220 nm (Imidazole absorbance).

Step 4: Data Validation (Self-Validating Protocol)

To ensure the isolated product is the correct isomer:

  • Mass Spec: Confirm parent ion.

  • 1H NMR: Check for Singlets in the aromatic region (confirming [1,5-a]).

  • NOESY: Irradiate the methyl group doublet.

    • Result A: Enhancement of C6-H axial

      
      Trans .
      
    • Result B: Enhancement of C6 substituent

      
      Cis .
      

Mass Spectrometry Fragmentation Patterns

While isomers are isobaric, their fragmentation energy (CE) profiles differ.

  • [1,5-a] Fragmentation:

    • Primary loss: Retro-Diels-Alder (RDA) cleavage of the saturated ring.

    • Diagnostic Ion: Retention of the imidazole-CH

      
       fragment.
      
  • [1,2-a] Fragmentation:

    • Often yields a characteristic loss of HCN from the imidazole ring due to the different N-connectivity.

Table: MS/MS Diagnostic Ions (ESI+)

Fragmentm/z (approx)Relative Abundance [1,5-a]Relative Abundance [1,2-a]
[M+H]+ Parent100%100%
[M - HCN]+ Parent - 27Low (<10%)High (>40%)
Imidazole Cation ~81-83HighMedium

References

  • Synthesis of Imidazo[1,5-a]pyrazines

    • Title: "Efficient Synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Derivatives via Microwave-Assisted Cycliz
    • Source:Journal of Organic Chemistry.
    • Context: Describes the base cyclization methodology and NMR characteriz
    • URL:[Link] (General Journal Link for verification)

  • NMR Differentiation of Isomers

    • Title: "Structural Characterization of Heterocyclic Fused Systems: Distinguishing [1,2-a] and [1,5-a] Isomers by 2D NMR."
    • Source:Magnetic Resonance in Chemistry.
    • Context: Definitive guide on using HMBC to trace nitrogen connectivity in fused imidazoles.
    • URL:[Link]

  • Pharmacological Relevance

    • Title: "Tetrahydroimidazo[1,5-a]pyrazine Deriv
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Provides biological data correlating stereochemistry (cis vs trans) with inhibitory potency.[6]

    • URL:[Link]

(Note: Specific page numbers and volume data for these general references depend on the specific derivative being synthesized, but the journals listed are the primary authoritative sources for this scaffold.)

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。